molecular formula C12H22O B3028422 2-Dodecenal CAS No. 20407-84-5

2-Dodecenal

Cat. No.: B3028422
CAS No.: 20407-84-5
M. Wt: 182.30 g/mol
InChI Key: SSNZFFBDIMUILS-ZHACJKMWSA-N
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Description

(E)-dodec-2-enal is a trans-2,3-unsaturated fatty aldehyde that is (E)-dodec-2-ene in which the allylic methyl group has been oxidised to the corresponding aldehyde. It has a role as an anthelminthic drug, a plant metabolite and an antibacterial agent. It is a trans-2,3-unsaturated fatty aldehyde and a long-chain fatty aldehyde. It derives from a hydride of an (E)-2-dodecene.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-dodec-2-enal
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InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h10-12H,2-9H2,1H3/b11-10+
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InChI Key

SSNZFFBDIMUILS-ZHACJKMWSA-N
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Canonical SMILES

CCCCCCCCCC=CC=O
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Isomeric SMILES

CCCCCCCCC/C=C/C=O
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Molecular Formula

C12H22O
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DSSTOX Substance ID

DTXSID2051847
Record name (E)-Dodec-2-en-1-al
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Molecular Weight

182.30 g/mol
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Physical Description

Liquid, Clear, colorless to pale yellow liquid with a fatty odor; [Acros Organics MSDS], Colourless to slightly yellow liquid; Fatty, citus-like aroma
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Boiling Point

73.00 to 74.00 °C. @ 0.50 mm Hg
Record name 2-Dodecenal
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Solubility

Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol)
Record name 2-Dodecenal
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Density

0.839-0.849
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CAS No.

20407-84-5, 4826-62-4, 82107-89-9
Record name (E)-2-Dodecenal
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Foundational & Exploratory

Unveiling the Natural Origins of trans-2-Dodecenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

trans-2-Dodecenal (B1235498), a C12 aldehyde, is a significant bioactive compound with a notable presence in the plant and insect kingdoms. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and quantitative occurrence of trans-2-dodecenal. Detailed experimental protocols for its extraction and quantification are provided to facilitate further research and development. The information is presented through structured data tables and logical diagrams to ensure clarity and ease of comparison for scientific and professional audiences.

Natural Occurrence of trans-2-Dodecenal

trans-2-Dodecenal is found in a variety of natural sources, where it contributes to the characteristic aroma and flavor profiles of certain plants and acts as a semiochemical in insects.

Plant Sources

This aldehyde is a prominent volatile constituent in several herbaceous plants, most notably in the Apiaceae and Saururaceae families.

  • Eryngium foetidum (Culantro): Commonly known as culantro or spiny coriander, this herb is a rich source of trans-2-dodecenal, which is a major contributor to its strong, pungent aroma.

  • Coriandrum sativum (Cilantro/Coriander): The leaves of cilantro contain significant amounts of trans-2-dodecenal, contributing to its distinctive fresh, citrusy, and sometimes soapy scent.

  • Houttuynia cordata : This plant, also known as fish mint or chameleon plant, features trans-2-dodecenal as one of its volatile components, contributing to its characteristic fishy and herbaceous aroma.

Insect Sources

In the insect world, trans-2-dodecenal and structurally related aldehydes play a crucial role in chemical communication and defense.

  • Stink Bugs (Hemiptera: Pentatomidae): Notably, the brown marmorated stink bug (Halyomorpha halys) is reported to utilize trans-2-alkenals as alarm pheromones. While trans-2-decenal and trans-2-octenal (B1212229) are the primary components of its defensive secretions, trans-2-dodecenal is recognized as a potent analog that can elicit alarm responses.[1][2]

Quantitative Analysis of trans-2-Dodecenal in Natural Sources

The concentration of trans-2-dodecenal varies significantly depending on the source, growing conditions, and the part of the organism analyzed. The following table summarizes the available quantitative data.

Natural SourcePlant/Insect PartAnalytical MethodConcentration/PercentageReference(s)
Eryngium foetidumLeaves (Essential Oil)GC-MS50.62%Ngang et al.
Eryngium foetidumLeaves (Essential Oil)GC-MS28.43%[3]
Eryngium foetidumLeaves (Essential Oil)GC-MS27.5%[4]
Eryngium foetidumLeaves (Essential Oil)GC-MS13.7%[5]
Eryngium foetidumRoot (Essential Oil)GC-MS7.65%[3][6]
Coriandrum sativumLeaves (Fresh Weight)GC-MS> Decanal[7]
Houttuynia cordataLeavesGC-MSDetected as a volatile[8][9][10]
Halyomorpha halysDefensive SecretionGC-MSDetected as an analog[11]

Note: The majority of the available data for plant sources is based on the analysis of essential oils, which are concentrated extracts. The concentration in fresh plant material is expected to be lower.

Biosynthesis of trans-2-Dodecenal in Plants

The biosynthesis of trans-2-dodecenal in plants is primarily understood to occur through the lipid peroxidation pathway, specifically from the enzymatic and non-enzymatic degradation of polyunsaturated fatty acids.

The proposed pathway involves the following key steps:

  • Release of Fatty Acids: Stress signals (e.g., wounding) activate lipases, which release polyunsaturated fatty acids, such as linoleic acid (C18:2) and α-linolenic acid (C18:3), from cell membranes.

  • Hydroperoxidation: The enzyme lipoxygenase (LOX) catalyzes the addition of molecular oxygen to the fatty acid backbone, forming hydroperoxy fatty acids. For the formation of a C12 aldehyde, the initial oxidation likely occurs at the C-13 position of the fatty acid.

  • Cleavage: The unstable hydroperoxy fatty acid is then cleaved by the enzyme hydroperoxide lyase (HPL), yielding a shorter-chain aldehyde and an oxo-acid. The cleavage of a C18 hydroperoxy fatty acid can result in the formation of a C12 aldehyde.

  • Isomerization: The initially formed aldehyde may undergo enzymatic or spontaneous isomerization to the more stable trans configuration.

Biosynthesis_of_trans_2_Dodecenal Membrane Lipids Membrane Lipids Linoleic Acid (C18:2) / Linolenic Acid (C18:3) Linoleic Acid (C18:2) / Linolenic Acid (C18:3) Membrane Lipids->Linoleic Acid (C18:2) / Linolenic Acid (C18:3) Lipase (Wounding/Stress) 13-Hydroperoxy-octadecadienoic/trienoic Acid 13-Hydroperoxy-octadecadienoic/trienoic Acid Linoleic Acid (C18:2) / Linolenic Acid (C18:3)->13-Hydroperoxy-octadecadienoic/trienoic Acid Lipoxygenase (LOX) + O2 trans-2-Dodecenal trans-2-Dodecenal 13-Hydroperoxy-octadecadienoic/trienoic Acid->trans-2-Dodecenal Hydroperoxide Lyase (HPL) 12-oxo-dodec-9-enoic acid 12-oxo-dodec-9-enoic acid 13-Hydroperoxy-octadecadienoic/trienoic Acid->12-oxo-dodec-9-enoic acid Hydroperoxide Lyase (HPL)

Proposed biosynthetic pathway of trans-2-Dodecenal in plants.

Experimental Protocols

The following sections provide detailed methodologies for the extraction and quantification of trans-2-dodecenal from natural sources.

Extraction of Essential Oils by Hydrodistillation

This method is suitable for extracting volatile compounds, including trans-2-dodecenal, from plant materials.

Materials and Equipment:

  • Fresh or dried plant material (e.g., Eryngium foetidum leaves)

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Distilled water

  • Anhydrous sodium sulfate (B86663)

  • Separatory funnel

  • Glass vials for storage

Procedure:

  • Sample Preparation: Weigh approximately 100 g of fresh, chopped plant material.

  • Apparatus Setup: Place the plant material into the 2 L round-bottom flask and add 1 L of distilled water.[12] Connect the flask to the Clevenger-type apparatus and the condenser.

  • Distillation: Heat the flask using the heating mantle to bring the water to a boil. Continue the distillation for 3-4 hours. The steam will carry the volatile oils from the plant material.

  • Collection: The steam and oil vapor will condense and collect in the graduated tube of the Clevenger apparatus. The essential oil, being less dense than water, will form a layer on top.

  • Separation: After the distillation is complete, allow the apparatus to cool. Carefully drain the aqueous layer (hydrosol) from the bottom of the collection tube. Collect the essential oil layer using a separatory funnel.

  • Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the dried essential oil in a sealed, dark glass vial at 4°C until analysis.

Hydrodistillation_Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Separation & Collection Plant_Material Fresh Plant Material Chop Chop/Grind Plant_Material->Chop Weigh Weigh Sample Chop->Weigh Add_Water Add to Flask with Water Weigh->Add_Water Heat Heat and Boil Add_Water->Heat Condense Condense Steam & Oil Heat->Condense Separate_Layers Separate Oil & Water Condense->Separate_Layers Collect_Oil Collect Essential Oil Separate_Layers->Collect_Oil Dry_Oil Dry with Na2SO4 Collect_Oil->Dry_Oil Store Store at 4°C Dry_Oil->Store

Workflow for essential oil extraction via hydrodistillation.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of volatile compounds like trans-2-dodecenal.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms or equivalent)

  • Helium (carrier gas)

  • Essential oil sample (from 4.1) or headspace extract

  • Internal standard (e.g., nonane (B91170) or other suitable alkane)

  • Microsyringe

  • GC vials

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 min

    • Ramp: 5°C/min to 240°C

    • Hold: 10 min at 240°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Mode: Splitless (1 µL injection volume)

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Mass Scan Range: 40-400 amu

Procedure:

  • Sample Preparation: Prepare a dilution of the essential oil sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane). Add a known concentration of an internal standard.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Acquisition: Run the GC-MS analysis using the specified parameters.

  • Identification: Identify trans-2-dodecenal in the chromatogram based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).

  • Quantification: Calculate the concentration of trans-2-dodecenal by comparing its peak area to the peak area of the internal standard.

GCMS_Quantification_Workflow Sample_Prep Prepare Sample (Dilution + Internal Standard) Injection Inject into GC-MS Sample_Prep->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Detection Mass Spectrometry Detection (MS) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Identification Peak Identification (Retention Time & Mass Spectrum) Data_Analysis->Identification Quantification Quantification (Peak Area vs. Internal Standard) Data_Analysis->Quantification

Workflow for the quantification of trans-2-Dodecenal using GC-MS.
Collection of Insect Volatiles by Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free method for extracting volatile compounds from the headspace of insects.

Materials and Equipment:

  • SPME fiber assembly (e.g., with Polydimethylsiloxane/Divinylbenzene - PDMS/DVB coating)

  • Glass vial with a septum cap

  • Live insects (e.g., Halyomorpha halys)

  • Heating block or water bath (optional)

  • GC-MS system

Procedure:

  • Sample Preparation: Place one or more live insects into a clean glass vial.

  • Extraction: Pierce the septum of the vial with the SPME needle and expose the fiber to the headspace above the insects for a defined period (e.g., 30-60 minutes). Gentle agitation or warming of the vial can enhance volatilization.

  • Desorption and Analysis: Retract the fiber into the needle, remove it from the vial, and immediately insert it into the heated injection port of the GC-MS for thermal desorption and analysis as described in section 4.2.

Conclusion

trans-2-Dodecenal is a naturally occurring aldehyde with significant roles in the chemical ecology of both plants and insects. Its prevalence in culinary herbs such as culantro and cilantro underscores its importance in flavor and fragrance chemistry. The biosynthetic pathway, originating from the oxidative degradation of common fatty acids, highlights a fundamental process in plant biochemistry. The provided experimental protocols offer a foundation for researchers to further investigate the quantitative occurrence, biosynthesis, and biological activities of this versatile compound. Future research should focus on obtaining more precise quantitative data from fresh plant materials and elucidating the specific enzymatic machinery involved in its biosynthesis.

References

An In-depth Technical Guide to the Isomers of 2-Dodecenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the geometric isomers of 2-dodecenal, with a focus on their chemical structures, physicochemical properties, synthesis, and biological activity. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Introduction to this compound Isomers

This compound is an unsaturated fatty aldehyde with the chemical formula C₁₂H₂₂O.[1][2] The presence of a carbon-carbon double bond at the second position gives rise to geometric isomerism, resulting in two stereoisomers: (E)-2-dodecenal and (Z)-2-dodecenal. These isomers, while having the same chemical formula and connectivity, differ in the spatial arrangement of their atoms, which in turn leads to distinct physical, chemical, and biological properties.

The (E)-isomer, also known as trans-2-dodecenal, is the more common and well-studied of the two. It is a naturally occurring compound found in a variety of plants, including cilantro (coriander), and contributes to their characteristic aroma.[3] It is utilized in the flavor and fragrance industry for its waxy, mandarin orange-like scent. The (Z)-isomer, or cis-2-dodecenal, is less common and its properties are not as extensively documented.

Chemical Structures

The fundamental difference between the (E) and (Z) isomers of this compound lies in the orientation of the substituents around the C2=C3 double bond. In the (E)-isomer, the higher priority groups (the decyl chain and the aldehyde group) are on opposite sides of the double bond. In the (Z)-isomer, they are on the same side.

Figure 1: Chemical structures of (E)- and (Z)-2-dodecenal isomers.

Physicochemical Properties

The differing geometries of the (E) and (Z) isomers influence their physical and chemical properties. The (E)-isomer is generally more stable and has been more thoroughly characterized. The following table summarizes key physicochemical data for both isomers.

Property(E)-2-Dodecenal(Z)-2-Dodecenal
Molecular Formula C₁₂H₂₂OC₁₂H₂₂O
Molecular Weight 182.31 g/mol [2]182.31 g/mol [4]
CAS Number 20407-84-5[2]81149-96-4[4]
Appearance Colorless to pale yellow liquid[5]Colorless to pale yellow liquid (estimated)
Boiling Point 93 °C at 0.5 mmHg; 131-133 °C at 12 mmHg[2]Predicted: ~226-230 °C at 760 mmHg[5]
Density 0.849 g/mL at 25 °CPredicted: No experimental data found
Refractive Index (n20/D) 1.457Predicted: No experimental data found
Solubility Soluble in alcohol; insoluble in water[6]Predicted: Sparingly soluble in water
Vapor Pressure 0.01 mmHg at 25 °C (estimated)[1]Predicted: 0.067 mmHg at 25 °C (estimated)[5]
logP (o/w) 4.847 (estimated)[1]4.8 (Computed by XLogP3)[4]
Kovats Retention Index Standard non-polar: ~1442-1449[6]; Standard polar: ~1830-1901[6]Standard non-polar: ~1424-1448[4]; Standard polar: 1846[4]

Experimental Protocols

Stereoselective Synthesis of (E)-2-Dodecenal via Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. Stabilized ylides, such as those derived from α-haloesters or α-haloketones, generally favor the formation of (E)-alkenes. The following is a plausible protocol for the synthesis of (E)-2-dodecenal from decanal (B1670006).

Materials:

  • Decanal

  • (Formylmethylene)triphenylphosphorane (a stabilized Wittig reagent)

  • Anhydrous toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and ethyl acetate (B1210297) for elution

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Dissolve decanal (1 equivalent) and (formylmethylene)triphenylphosphorane (1.1 equivalents) in anhydrous toluene.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the toluene.

  • The crude product will contain (E)-2-dodecenal and triphenylphosphine (B44618) oxide as a byproduct.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

  • Collect the fractions containing the desired product and confirm its identity and purity by spectroscopic methods (NMR, IR, MS).

Separation and Analysis of this compound Isomers by Gas Chromatography (GC)

Gas chromatography is an effective technique for separating and analyzing volatile compounds like the isomers of this compound. The choice of the GC column's stationary phase is critical for achieving good separation. A polar stationary phase is generally preferred for separating geometric isomers of fatty aldehydes.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as one with a cyanopropyl polysiloxane stationary phase (e.g., SP-2560, 100 m x 0.25 mm i.d., 0.20 µm film thickness).

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector: Split/splitless injector, operated in split mode with a high split ratio to prevent column overload.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 5 minutes.

    • Ramp: Increase to 240 °C at a rate of 3 °C/minute.

    • Final hold: 240 °C for 15 minutes.

  • Sample Preparation: Dilute the sample containing the this compound isomers in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration.

Procedure:

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • The isomers will separate based on their differential interaction with the stationary phase, with the (Z)-isomer typically eluting slightly before the (E)-isomer on a polar column.

  • The FID will detect the eluting compounds, and the resulting chromatogram will show two distinct peaks corresponding to the two isomers.

  • The relative amounts of each isomer can be determined by integrating the area under each peak.

experimental_workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis decanal Decanal reaction Wittig Reaction (Toluene, Reflux) decanal->reaction wittig Wittig Reagent ((Formylmethylene)triphenylphosphorane) wittig->reaction crude Crude Product (Isomer Mixture + Byproduct) reaction->crude purification Column Chromatography crude->purification isomers Separated Isomers ((E)- and (Z)-2-Dodecenal) purification->isomers gc Gas Chromatography (GC) Analysis isomers->gc results Quantitative Results (Isomer Ratio) gc->results

Figure 2: Experimental workflow for the synthesis and analysis of this compound isomers.

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of the this compound isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Functional Group(E)-2-Dodecenal (cm⁻¹)(Z)-2-Dodecenal (Predicted cm⁻¹)Vibration Mode
C=O (carbonyl)~1690-1705[7]~1690-1705Stretch
C=C (alkene)~1640~1640Stretch
=C-H (alkene)~3010-3040~3010-3040Stretch
C-H (aldehyde)~2720 and ~2820[8]~2720 and ~2820Stretch
C-H (alkane)~2850-2960~2850-2960Stretch
C-H out-of-plane bend (trans)~970-Bend
C-H out-of-plane bend (cis)-~700Bend

The key distinguishing feature in the IR spectra of the two isomers is the C-H out-of-plane bending vibration. The (E)-isomer will exhibit a strong band around 970 cm⁻¹, characteristic of a trans-disubstituted alkene, which will be absent in the spectrum of the (Z)-isomer. The (Z)-isomer is expected to show a weaker band around 700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy

Proton(s)(E)-2-Dodecenal (δ, ppm)(Z)-2-Dodecenal (Predicted δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (Aldehyde)~9.5~9.4d~8
H2 (α-alkene)~6.1~6.0dt~15.7 (trans), ~8
H3 (β-alkene)~6.8~6.7dt~15.7 (trans), ~7
H4 (Allylic CH₂)~2.2~2.3q~7
-(CH₂)₇- (Alkyl chain)~1.2-1.4~1.2-1.4m-
-CH₃ (Terminal methyl)~0.9~0.9t~7

The most significant difference in the ¹H NMR spectra is the coupling constant between the two vinylic protons (H2 and H3). For the (E)-isomer, this coupling constant is typically large (~15.7 Hz), while for the (Z)-isomer, it is expected to be smaller (~10-12 Hz).

¹³C NMR Spectroscopy

Carbon(s)(E)-2-Dodecenal (δ, ppm)(Z)-2-Dodecenal (Predicted δ, ppm)
C1 (Carbonyl)~194~193
C2 (α-alkene)~133~132
C3 (β-alkene)~158~157
C4 (Allylic)~33~28 (upfield shift due to γ-gauche effect)
-(CH₂)₇- (Alkyl chain)~22-32~22-32
-CH₃ (Terminal methyl)~14~14

In the ¹³C NMR spectrum, the most notable difference is the chemical shift of the allylic carbon (C4). In the (Z)-isomer, C4 is expected to be shifted upfield (to a lower ppm value) compared to the (E)-isomer due to the steric compression known as the γ-gauche effect.

Biological Activity: KCNQ Channel Activation

(E)-2-Dodecenal has been identified as a potent activator of specific voltage-gated potassium channels, namely KCNQ2/3 and KCNQ5. These channels are crucial for regulating neuronal excitability, and their activation can have anticonvulsant effects. This mechanism is believed to underlie the traditional use of cilantro, a rich source of (E)-2-dodecenal, as an anticonvulsant.

The activation of KCNQ2/3 channels by (E)-2-dodecenal leads to a hyperpolarizing shift in the voltage-dependence of channel opening. This means that the channels are more likely to be open at the resting membrane potential of neurons, allowing for an increased efflux of potassium ions. This potassium efflux helps to stabilize the membrane potential and makes it more difficult for the neuron to fire an action potential, thereby reducing overall neuronal excitability.

signaling_pathway cluster_membrane Neuronal Membrane cluster_cellular_effect Cellular Effect e2d (E)-2-Dodecenal kcnq KCNQ2/3 Channel (Closed State) e2d->kcnq Binds to channel kcnq_open KCNQ2/3 Channel (Open State) kcnq->kcnq_open Conformational Change (Activation) k_efflux K⁺ Efflux kcnq_open->k_efflux hyperpolarization Membrane Hyperpolarization k_efflux->hyperpolarization excitability Reduced Neuronal Excitability hyperpolarization->excitability

References

The Biosynthesis of 2-Dodecenal in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dodecenal is a C12 unsaturated aldehyde that contributes to the characteristic aroma of various plants, notably cilantro (Coriandrum sativum). Beyond its role in flavor and fragrance, this compound is recognized as a bioactive compound with antimicrobial and signaling properties, making its biosynthetic pathway a subject of significant interest for applications in agriculture, food science, and pharmaceuticals. This technical guide provides a comprehensive overview of the core biosynthesis pathway of this compound in plants, detailing the enzymatic steps, presenting available quantitative data, outlining key experimental protocols, and visualizing the pathway and workflows.

The biosynthesis of this compound is intrinsically linked to the lipoxygenase (LOX) pathway, a major route for the production of a diverse array of signaling molecules and defense compounds in plants known as oxylipins. This pathway utilizes polyunsaturated fatty acids (PUFAs) as primary substrates.

The Core Biosynthesis Pathway of this compound

The formation of this compound in plants is a multi-step enzymatic process that begins with the release of polyunsaturated fatty acids from membrane lipids. The core pathway involves the sequential action of lipoxygenase (LOX) and hydroperoxide lyase (HPL), followed by a proposed enzymatic conversion of the resulting C12 oxo-acid.

Step 1: Liberation of Polyunsaturated Fatty Acids

The pathway is initiated by the release of C18 polyunsaturated fatty acids, primarily linoleic acid (18:2) and α-linolenic acid (18:3), from galactolipids and phospholipids (B1166683) in cellular membranes. This hydrolysis is catalyzed by phospholipases and galactolipases in response to various stimuli, such as wounding or pathogen attack.

Step 2: Formation of Fatty Acid Hydroperoxides by Lipoxygenase (LOX)

The free polyunsaturated fatty acids are then oxygenated by lipoxygenase (LOX), a non-heme iron-containing dioxygenase. Plant LOXs exhibit positional specificity, inserting molecular oxygen at either the C-9 or C-13 position of the fatty acid chain. The biosynthesis of C12 compounds originates from the action of 13-lipoxygenases (13-LOXs), which catalyze the formation of 13-hydroperoxides.

  • From linoleic acid, 13-LOX forms (13S)-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPOD).

  • From α-linolenic acid, 13-LOX forms (13S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT).

Step 3: Cleavage of Hydroperoxides by Hydroperoxide Lyase (HPL)

The 13-hydroperoxy fatty acids are subsequently cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme (CYP74B). This cleavage occurs at the C12-C13 bond, resulting in the formation of a C6 volatile aldehyde and a C12 oxo-acid.[1][2]

  • Cleavage of 13-HPOD yields hexanal (B45976) (a C6 aldehyde) and 12-oxo-(9Z)-dodecenoic acid (also known as traumatin).

  • Cleavage of 13-HPOT yields (Z)-3-hexenal (a C6 aldehyde) and 12-oxo-(9Z)-dodecenoic acid.

Step 4: Proposed Conversion of 12-Oxo-(9Z)-dodecenoic Acid to this compound

The direct enzymatic conversion of 12-oxo-(9Z)-dodecenoic acid to this compound has not been fully elucidated. However, based on known enzymatic reactions in plant metabolism, a two-step conversion is proposed:

  • Decarboxylation: The carboxyl group of 12-oxo-(9Z)-dodecenoic acid is removed by a putative decarboxylase, yielding an intermediate C11 aldehyde.

  • Reduction and Isomerization: The C11 aldehyde intermediate may then be acted upon by a reductase and an isomerase to form the final product, (E)-2-dodecenal. The presence of 12-oxo-phytodienoic acid reductases in plants, which act on similar oxylipin substrates, supports the potential involvement of a reductase in this step.[3][4]

Further research is required to identify and characterize the specific enzymes responsible for this final conversion.

Quantitative Data

The following tables summarize available quantitative data for the key enzymes involved in the biosynthesis of C12 precursors. It is important to note that specific activities and kinetic parameters can vary significantly depending on the plant species, tissue, and experimental conditions.

Table 1: Kinetic Parameters of Plant 13-Lipoxygenases (13-LOX)

Enzyme SourceSubstrateK_m (µM)V_max (µmol/min/mg)pH OptimumReference
Soybean (Glycine max)Linoleic Acid10-25150-2009.0[1]
Arabidopsis thalianaLinolenic Acid151207.0[5]
Tomato (Solanum lycopersicum)Linolenic Acid20Not Reported6.5-7.0[6]

Table 2: Substrate Specificity of Plant Hydroperoxide Lyases (HPL)

Enzyme SourceSubstrateRelative Activity (%)ProductspH OptimumReference
Alfalfa (Medicago sativa)13-HPOT100(Z)-3-Hexenal, 12-oxo-(9Z)-dodecenoic acid7.0[7]
Alfalfa (Medicago sativa)13-HPOD80Hexanal, 12-oxo-(9Z)-dodecenoic acid7.0[7]
Guava (Psidium guajava)13-HPOT100(Z)-3-Hexenal, 12-oxo-(9Z)-dodecenoic acid8.0[1]
Tomato (Solanum lycopersicum)13-HPOT100(Z)-3-Hexenal, 12-oxo-(9Z)-dodecenoic acid6.0[6]

Experimental Protocols

This section provides detailed methodologies for key experiments essential for studying the this compound biosynthesis pathway.

Lipoxygenase (LOX) Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of lipoxygenase by monitoring the formation of conjugated dienes.

Materials:

  • Plant tissue

  • Extraction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone)

  • Substrate solution (e.g., 10 mM linoleic acid in 0.2 M sodium borate (B1201080) buffer, pH 9.0, containing 0.1% (v/v) Tween 20)

  • Spectrophotometer

Procedure:

  • Enzyme Extraction: Homogenize fresh or frozen plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. The supernatant contains the crude enzyme extract.

  • Assay Mixture: In a quartz cuvette, mix the extraction buffer and the substrate solution.

  • Reaction Initiation: Add a small volume of the enzyme extract to the assay mixture to start the reaction.

  • Measurement: Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes. This absorbance change corresponds to the formation of conjugated dienes in the hydroperoxide products.

  • Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of the hydroperoxide product (ε = 25,000 M⁻¹ cm⁻¹). One unit of LOX activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute under the assay conditions.

Hydroperoxide Lyase (HPL) Activity Assay

This protocol details a spectrophotometric assay to determine HPL activity by measuring the decrease in the hydroperoxide substrate.

Materials:

  • Plant tissue

  • Extraction buffer (as for LOX assay)

  • Fatty acid hydroperoxide substrate (e.g., 13-HPOD or 13-HPOT), which can be synthesized enzymatically using soybean LOX.

  • Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.5)

  • Spectrophotometer

Procedure:

  • Enzyme Extraction: Prepare the crude enzyme extract as described for the LOX activity assay.

  • Assay Mixture: In a quartz cuvette, add the reaction buffer and the fatty acid hydroperoxide substrate.

  • Reaction Initiation: Add the enzyme extract to the cuvette to initiate the reaction.

  • Measurement: Monitor the decrease in absorbance at 234 nm for 3-5 minutes, which corresponds to the cleavage of the hydroperoxide substrate.

  • Calculation of Activity: Calculate the HPL activity based on the rate of substrate consumption, using the molar extinction coefficient of the hydroperoxide (ε = 25,000 M⁻¹ cm⁻¹). One unit of HPL activity is defined as the amount of enzyme that catalyzes the degradation of 1 µmol of hydroperoxide per minute.

Extraction and Analysis of Volatiles by GC-MS

This protocol outlines the extraction and analysis of volatile compounds, including this compound, from plant tissues using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Saturated CaCl₂ solution

  • Internal standard (e.g., nonyl acetate)

  • Solid-phase microextraction (SPME) fiber (e.g., polydimethylsiloxane/divinylbenzene)

  • GC-MS system

Procedure:

  • Sample Preparation: Flash-freeze fresh plant tissue in liquid nitrogen and grind to a fine powder. Transfer a known amount of the powdered tissue to a headspace vial.

  • Extraction: Add a saturated CaCl₂ solution to inhibit enzymatic activity and an internal standard to the vial. Seal the vial and incubate at a controlled temperature (e.g., 40°C) for a specific time to allow volatiles to accumulate in the headspace.

  • SPME: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Inject the adsorbed volatiles by inserting the SPME fiber into the hot injection port of the GC.

    • Separate the compounds on a suitable capillary column (e.g., DB-5ms). A typical temperature program starts at 40°C, holds for 2 minutes, and then ramps up to 250°C.

    • Detect and identify the compounds using a mass spectrometer operating in electron ionization (EI) mode.

  • Quantification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify the compound by comparing its peak area to that of the internal standard and using a calibration curve.

Visualizations

Biosynthesis Pathway of this compound

Biosynthesis_of_2_Dodecenal Membrane_Lipids Membrane Lipids (Galactolipids, Phospholipids) Linolenic_Acid α-Linolenic Acid (18:3) Membrane_Lipids->Linolenic_Acid Phospholipase/ Galactolipase HPOT 13-Hydroperoxy- α-Linolenic Acid (13-HPOT) Linolenic_Acid->HPOT 13-Lipoxygenase (13-LOX) Hexenal (Z)-3-Hexenal (C6) HPOT->Hexenal Hydroperoxide Lyase (HPL) Traumatin 12-Oxo-(9Z)-dodecenoic Acid (Traumatin, C12) HPOT->Traumatin Hydroperoxide Lyase (HPL) Dodecenal (E)-2-Dodecenal (C12) Traumatin->Dodecenal Proposed Enzymatic Conversion (Decarboxylase, Reductase)

Caption: Biosynthesis pathway of this compound from membrane lipids.

Experimental Workflow for Volatile Analysis

Volatile_Analysis_Workflow Start Plant Tissue Collection Grinding Grinding in Liquid N2 Start->Grinding Extraction Headspace SPME Grinding->Extraction Analysis GC-MS Analysis Extraction->Analysis Identification Compound Identification Analysis->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for the analysis of plant volatiles.

Conclusion

The biosynthesis of this compound in plants is a fascinating example of the complex metabolic networks that produce a wide range of bioactive compounds. While the initial steps involving the lipoxygenase and hydroperoxide lyase pathways are well-established, the final conversion of the C12 oxo-acid intermediate to this compound represents an area ripe for further investigation. The elucidation of the complete pathway, including the identification and characterization of the enzymes involved in the final steps, will not only enhance our fundamental understanding of plant biochemistry but also open up new avenues for the biotechnological production of this valuable aldehyde for various industrial applications. The methodologies and data presented in this guide provide a solid foundation for researchers to explore this intriguing biosynthetic pathway.

References

"2-Dodecenal" role in insect pheromonal communication

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of (E)-2-Dodecenal in Insect Pheromonal Communication

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Dodecenal is a C12 α,β-unsaturated aldehyde that plays a significant role in the chemical ecology of various insect species, particularly within the order Hemiptera (true bugs).[1] Primarily identified as a key component of defensive secretions, it functions as a potent alarm pheromone, alerting conspecifics to predation or other threats.[2] It also contributes to the repellent nature of these secretions, deterring predators. This guide provides a comprehensive overview of the chemistry of (E)-2-Dodecenal, its function in insect communication, the underlying neurophysiological mechanisms of its detection, and detailed experimental protocols for its study. Furthermore, it explores potential applications in pest management and drug development.

Chemical Profile of 2-Dodecenal

This compound is an organic compound with the molecular formula C₁₂H₂₂O.[3][4] It exists as cis (Z) and trans (E) stereoisomers, with the (E)-isomer being the more commonly identified bioactive form in insect secretions.[3] It is characterized by a strong, waxy, and often citrus-like or fatty odor.[5][6]

PropertyValue
IUPAC Name (E)-Dodec-2-enal[4]
CAS Registry No. 20407-84-5 ((E)-isomer)[3]
Molecular Formula C₁₂H₂₂O[3][4]
Molecular Weight 182.30 g/mol [3]
Appearance Clear to yellow, oily liquid[7]
Boiling Point 93 °C at 0.5 mmHg[6]
Density ~0.849 g/mL at 25 °C[6]

Role in Insect Pheromonal Communication

(E)-2-Dodecenal is a classic example of a multifunctional semiochemical. Its primary and most documented role is as an alarm pheromone and defensive allomone .

  • Alarm Pheromone: When an insect is attacked or disturbed, it releases a blend of volatile compounds from specialized scent glands (e.g., metathoracic glands in adults or dorsal abdominal glands in nymphs).[1][2] (E)-2-Dodecenal and related aldehydes act as a warning signal to nearby conspecifics, inducing behaviors such as dispersal, cessation of movement, or increased aggression to fend off threats.[2]

  • Defensive Allomone: The same compounds that signal alarm to conspecifics are often noxious and repellent to predators.[1][2] Studies have shown that α,β-unsaturated aldehydes like (E)-2-hexenal and (E)-2-octenal effectively repel generalist insect predators such as praying mantids.[2] This dual function makes the secretion highly efficient.

  • Concentration-Dependent Effects: The behavioral response to aldehydic pheromones can be strongly dependent on their concentration. Research on related compounds in the common bed bug (Cimex lectularius) demonstrated that low concentrations of (E)-2-hexenal and (E)-2-octenal are attractive, potentially serving as aggregation cues, while high concentrations are repellent.[8] This suggests a sophisticated communication system where the quantity of the signal conveys different information.

Quantitative Data on Behavioral and Electrophysiological Responses

While specific quantitative data for (E)-2-Dodecenal is dispersed, data from homologous aldehydes illustrates typical insect responses. The following tables summarize representative quantitative findings in the field.

Table 1: Representative Electroantennogram (EAG) Dose-Responses to Aldehydes This table illustrates the typical dose-dependent electrical responses of insect antennae to alarm pheromone components. Data is generalized from studies on related compounds.

CompoundInsect SpeciesDose (ng)Mean EAG Response (µV ± SE)Reference
(E)-2-DecenalBathycoelia distincta (female)10150 ± 25[9]
(E)-2-DecenalBathycoelia distincta (female)100300 ± 40[9]
(E)-2-DecenalBathycoelia distincta (female)1000550 ± 60[9]
(E)-2-DecenalBathycoelia distincta (female)10000700 ± 75[9]

Table 2: Concentration-Dependent Behavioral Responses to Aldehydes This table exemplifies how varying concentrations of aldehyde pheromones can switch behavioral outcomes from attraction to repellency. Data is from a study on C. lectularius using a blend of (E)-2-hexenal and (E)-2-octenal.

Aldehyde Blend Amount (µg)Behavior Observed in C. lectulariusOutcomeReference
0.04AttractionPositive chemotaxis[8]
40 (females)RepellencyNegative chemotaxis / Avoidance[8]
400 (males)RepellencyNegative chemotaxis / Avoidance[8]

Mechanism of Perception: Olfactory Signaling Pathway

The detection of (E)-2-Dodecenal begins at the insect's antenna, which is covered in porous, hair-like structures called sensilla.[10][11][12] The molecular signal is transduced into an electrical signal through a multi-step process.

  • Transport: Volatile molecules like (E)-2-Dodecenal enter the sensillum lymph through pores in the cuticle.[10] Inside the lymph, they are bound by Odorant Binding Proteins (OBPs) , which solubilize the hydrophobic aldehyde and transport it to the receptor neurons.[10]

  • Reception: The OBP-pheromone complex interacts with a specific Odorant Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN) .[10][13] Insect ORs are unique ligand-gated ion channels, functioning as a heterodimer composed of a variable, ligand-binding subunit (ORx) and a highly conserved co-receptor subunit called Orco .[12][14]

  • Transduction: Upon binding, the OR-Orco complex undergoes a conformational change, opening the ion channel and allowing an influx of cations. This depolarizes the ORN membrane, generating an action potential.[10][14]

  • Processing: The electrical signal travels down the axon of the ORN to a specific glomerulus within the antennal lobe of the insect's brain for processing.[12]

Recent research has identified specific receptors for related alarm pheromones. For instance, in the brown marmorated stink bug Halyomorpha halys, the receptor HhalOR114 has been functionally characterized and confirmed to be a highly sensitive detector of the alarm pheromone (E)-2-decenal.[15]

Olfactory_Signaling_Pathway General Insect Olfactory Signaling Pathway for (E)-2-Dodecenal cluster_sensillum Sensillum Lymph cluster_orn ORN Dendrite Membrane cluster_signal Neural Signal Pheromone (E)-2-Dodecenal OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding Complex Pheromone-OBP Complex OBP->Complex OR Odorant Receptor (ORx/Orco Complex) Complex->OR Transport & Binding Depolarization Membrane Depolarization (Action Potential) OR->Depolarization Ion Channel Activation Brain Signal to Antennal Lobe Depolarization->Brain Propagation

Caption: Transduction of (E)-2-Dodecenal from chemical signal to neural impulse.

Experimental Protocols

Studying the effects of (E)-2-Dodecenal involves a combination of chemical analysis, electrophysiology, and behavioral assays.

Protocol 1: Pheromone Extraction and Chemical Identification

Objective: To identify and quantify (E)-2-Dodecenal from insect scent glands.

Methodology:

  • Gland Dissection: Anesthetize adult insects (e.g., Pentatomidae bugs) by cooling. Under a dissecting microscope, carefully dissect the metathoracic scent glands.

  • Solvent Extraction: Place the dissected glands (a pooled sample of 10-20 individuals) into a 2 mL glass vial containing 200 µL of high-purity hexane (B92381) and an internal standard (e.g., 10 ng of n-dodecane) for quantification.

  • Sample Preparation: Gently crush the glands with a glass rod to ensure complete extraction. Let the sample sit for 10-20 minutes. Centrifuge briefly to pellet tissue debris.

  • GC-MS Analysis: Transfer the supernatant to a new vial. Inject 1 µL of the extract into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

    • GC Column: Use a non-polar column (e.g., DB-5ms).

    • Temperature Program: Start at 40°C, hold for 2 min, then ramp to 250°C at 10°C/min.

    • Mass Spectrometry: Operate in electron ionization (EI) mode at 70 eV.

  • Identification: Compare the mass spectrum and retention time of the peak of interest with that of an authentic (E)-2-Dodecenal standard.[2] Quantify based on the peak area relative to the internal standard.

Protocol 2: Electroantennography (EAG)

Objective: To measure the electrical response of an insect antenna to (E)-2-Dodecenal.[16]

Methodology:

  • Antenna Preparation: Excise an antenna from a live, immobilized insect. Cut off the distal tip and the base. Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Kaissling saline).[16] The recording electrode is placed over the distal end, and the reference electrode over the base.

  • Stimulus Preparation: Prepare serial dilutions of (E)-2-Dodecenal in hexane (e.g., 0.1, 1, 10, 100 ng/µL). Apply 10 µL of a dilution onto a small piece of filter paper and insert it into a Pasteur pipette. A pipette with only hexane serves as the negative control.[17]

  • Air Delivery: Position the antenna in a continuous stream of charcoal-filtered, humidified air.[16]

  • Stimulation and Recording: Insert the tip of the stimulus pipette into a hole in the main air tube. A stimulus controller delivers a precise puff of air (e.g., 0.5 seconds) through the pipette, carrying the odorant over the antenna.[16] Record the resulting negative voltage deflection (depolarization) using a high-impedance DC amplifier connected to a data acquisition system.[9][18]

  • Data Analysis: Allow 30-60 seconds between stimuli for the antenna to recover. Present stimuli in a randomized order. Measure the peak amplitude (in mV) of each response and subtract the average response to the solvent control to normalize the data.[16] Plot the normalized response against the logarithm of the stimulus dose to create a dose-response curve.

Protocol 3: Behavioral Bioassay (Four-Arm Olfactometer)

Objective: To determine the attractive or repellent effect of (E)-2-Dodecenal on insect behavior.

Methodology:

  • Apparatus: Use a four-arm olfactometer, a closed arena with a central chamber from which four arms extend. Purified, humidified air flows from each arm towards the center, where it is pulled out.

  • Stimulus Application: Introduce the test stimulus (e.g., filter paper treated with a specific dose of (E)-2-Dodecenal in hexane) into the airflow of one arm (the "treatment" arm). The other three arms receive filter paper treated with hexane only ("control" arms).

  • Insect Introduction: Release a single insect into the central chamber. Allow it to acclimatize for 1-2 minutes.

  • Observation: Record the movement of the insect for a set period (e.g., 10 minutes). Log the time spent in each arm and the number of entries into each arm. An insect is considered to have "chosen" an arm if it moves a set distance down the arm.

  • Data Analysis: Calculate a preference index (PI) or compare the time spent in the treatment arm versus the average time spent in control arms. Use appropriate statistical tests (e.g., Chi-square test or ANOVA) to determine if the preference for the treatment arm is statistically significant. Replicate the experiment 20-30 times, rotating the position of the treatment arm to avoid positional bias.

Experimental_Workflow Integrated Workflow for Pheromone Characterization cluster_chem Chemical Analysis cluster_phys Electrophysiology cluster_behav Behavioral Assay cluster_data Conclusion gland Insect Scent Gland extract Solvent Extraction gland->extract gcms GC-MS Identification & Quantification extract->gcms eag Electroantennography (EAG) gcms->eag Test Identified Compound olf Olfactometer / Arena Assay gcms->olf Test Identified Compound dose Dose-Response Curve eag->dose analysis Statistical Analysis dose->analysis response Attraction / Repellency Index olf->response response->analysis conclusion Determine Bioactivity analysis->conclusion

Caption: Workflow from pheromone identification to behavioral validation.

Applications for Research and Development

Understanding the role of (E)-2-Dodecenal opens several avenues for practical application, particularly in pest management.

  • Pest Monitoring: Synthetic (E)-2-Dodecenal can be incorporated into lures for traps to monitor the presence and population density of pest species, such as invasive stink bugs.

  • Behavioral Manipulation:

    • Push-Pull Strategy: High concentrations of (E)-2-Dodecenal could be used as a repellent (a "push") to drive pests away from high-value crops, while an attractant pheromone could be used to lure them into traps at the field perimeter (a "pull").

    • Mating Disruption: While not a sex pheromone, the release of alarm pheromones in a field can create a "panic" state that disrupts normal mating and feeding behaviors, reducing crop damage.

  • Drug Development Targets: The olfactory receptors that detect (E)-2-Dodecenal (such as HhalOR114) are potential targets for the development of novel, species-specific insecticides or repellents.[14][15] A compound that either permanently activates or blocks these receptors could effectively disable an insect's ability to respond to threats, making it more vulnerable.

Cause_Effect_Diagram Alarm Pheromone Cause and Effect Cascade predator Threat Presence (e.g., Predator) disturbance Physical Disturbance or Injury predator->disturbance release Release of (E)-2-Dodecenal from Scent Gland disturbance->release perception Antennal Perception by Conspecific release->perception behavior Alarm Behavior perception->behavior dispersal Dispersal / Hiding behavior->dispersal aggression Increased Aggression behavior->aggression

Caption: The sequence of events from a threat to a collective alarm response.

Conclusion

(E)-2-Dodecenal is a vital component in the chemical communication repertoire of many insects, primarily serving as an alarm pheromone and defensive compound. Its detection is mediated by a specific set of olfactory receptors, which represent promising targets for the development of next-generation pest control agents. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate this and other semiochemicals. A deeper understanding of these chemical signaling systems is crucial for developing environmentally benign and effective strategies to manage insect populations in agricultural and public health contexts.

References

2-Dodecenal: A Key Volatile Organic Compound in Food Aroma

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(E)-2-Dodecenal is a naturally occurring, medium-chain α,β-unsaturated aldehyde that plays a significant role in the aroma profiles of a wide variety of foods and beverages. Its characteristic waxy, citrus-like, and fatty aroma contributes to the sensory identity of numerous products, including citrus fruits, herbs like cilantro, and dairy products. Beyond its sensory attributes, 2-dodecenal has garnered interest for its potential biological activities, including antimicrobial and neuromodulatory effects. This technical guide provides a comprehensive overview of this compound as a volatile organic compound in food aroma, detailing its chemical properties, natural occurrence, formation pathways, and analytical methodologies for its detection and quantification. Furthermore, this guide outlines its known biological signaling pathways and presents detailed experimental protocols for its analysis, aiming to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a potent and distinct aroma. Its chemical and physical properties are summarized in the table below, providing essential information for its handling, analysis, and application.

PropertyValueReference
Chemical Formula C₁₂H₂₂O[1]
Molecular Weight 182.30 g/mol [1]
CAS Number 20407-84-5 (for (E)-isomer)[2]
Appearance Colorless to pale yellow liquid[3]
Odor Profile Waxy, mandarin orange, citrus, fatty, herbal[2][3]
Boiling Point 272 °C at 760 mmHg[3]
Flash Point 93.33 °C[3]
Specific Gravity 0.839 - 0.849 @ 25°C[3]
Refractive Index 1.452 - 1.458 @ 20°C[3]
Solubility Insoluble in water; soluble in alcohol[3]

Natural Occurrence and Concentration in Food

This compound is a significant contributor to the aroma of various foods. Its concentration can vary depending on the food matrix, cultivar, processing, and storage conditions. The following table summarizes the reported concentrations and usage levels of this compound in different food products.

Food ProductConcentration / Suggested Use LevelReference
Coriander (Cilantro) Leaves
- Essential Oil (Hybrid cultivar)20.1 ± 0.4%[4]
- Essential Oil (Irani cultivar)23.4 ± 0.6%[4]
- Essential Oil (Peshawari cultivar)25.1 ± 0.5%[4]
- Essential Oil (Desi cultivar)15.7 ± 0.3%[4]
- Essential Oil7.51%[5]
- Essential Oil16.5%[6]
- Flavor Formulations~1,000 ppm[7]
Citrus Flavorings
- Grapefruit10 - 15 ppm[7]
- Kalamansi100 ppm[7]
- Mandarin~60 ppm[7]
- Bitter Orange~30 ppm[7]
- Sweet Orange10 - 20 ppm[7]
- Yuzu30 ppm[7]
Dairy Flavorings
- Fresh Butter5 ppm[7]
- Cheese (especially blue cheese)5 ppm[7]
- Fresh Milk and Cream~5 ppm[7]
Savory Flavorings
- Fried Bacon~20 ppm[7]
- Roast Beef~10 ppm[7]
- Fried Chickenup to 80 ppm[7]
- Fried Garlic~200 ppm[7]
- Grill Flavors~200 ppm[7]
- Fried Onion~100 ppm[7]
- Pizza Crust~50 ppm[7]
- Fried Potato~50 ppm[7]
Other Flavorings
- Toasted Corn~50 ppm[7]
- Ginger~15 ppm[7]
- Peanut~10 ppm[7]

Formation Pathway: Lipid Peroxidation of Linoleic Acid

The primary pathway for the formation of this compound in food is through the autoxidation of polyunsaturated fatty acids, particularly linoleic acid, which is abundant in many vegetable oils and animal fats.[8][9] The process is initiated by the abstraction of a hydrogen atom from a methylene (B1212753) group in the linoleic acid backbone, leading to the formation of a lipid radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which can abstract a hydrogen from another lipid molecule to form a hydroperoxide and propagate the chain reaction. The subsequent decomposition of these hydroperoxides, often catalyzed by heat, light, or metal ions, yields a complex mixture of volatile compounds, including this compound.

G linoleic_acid Linoleic Acid lipid_radical Linoleic Acid Radical linoleic_acid->lipid_radical Initiation (H abstraction) peroxyl_radical Linoleic Acid Peroxyl Radical lipid_radical->peroxyl_radical + O₂ hydroperoxide Linoleic Acid Hydroperoxide (13-HPODE) peroxyl_radical->hydroperoxide + LH (Propagation) alkoxyl_radical Alkoxyl Radical hydroperoxide->alkoxyl_radical Decomposition (e.g., by heat, metal ions) scission β-Scission alkoxyl_radical->scission dodecenal (E)-2-Dodecenal scission->dodecenal

Caption: Formation of (E)-2-Dodecenal from Linoleic Acid via Lipid Peroxidation.

Sensory Perception and Signaling Pathway

The perception of this compound's aroma begins with its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[10] Like other aldehydes, this compound is detected through a G-protein coupled receptor (GPCR) signaling cascade. The binding of this compound to a specific OR triggers a conformational change in the receptor, activating an associated G-protein (Gαolf). This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increased intracellular concentration of cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for further processing and interpretation as a specific scent.[11][12]

G dodecenal This compound (Odorant) or Olfactory Receptor (OR) dodecenal->or Binds to g_protein G-protein (Gαolf) or->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converted by AC cng Cyclic Nucleotide-Gated (CNG) Channel camp->cng Opens ions Cation Influx (Na⁺, Ca²⁺) cng->ions depolarization Neuron Depolarization ions->depolarization signal Signal to Brain depolarization->signal

Caption: Olfactory Signaling Pathway for this compound Perception.

Experimental Protocols

Extraction and Analysis of this compound from Food Matrices using SPME-GC-MS

This protocol describes a common method for the extraction and quantification of this compound from a food matrix using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).[13][14][15][16][17]

Materials:

  • Food sample (e.g., cilantro leaves, citrus peel, dairy product)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Heated agitator or water bath

  • Internal standard (e.g., 2-methyl-3-heptanone)

  • Sodium chloride (NaCl)

  • Deionized water

Procedure:

  • Sample Preparation:

    • Homogenize the solid food sample.

    • Weigh a precise amount of the homogenized sample (e.g., 2-5 g) into a 20 mL headspace vial.

    • For liquid samples, pipette a precise volume (e.g., 5-10 mL) into the vial.

    • Add a saturated NaCl solution (e.g., 2-5 mL) to increase the ionic strength of the aqueous phase and enhance the release of volatile compounds into the headspace.

    • Spike the sample with a known amount of the internal standard solution.

    • Immediately seal the vial with the septum cap.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the vial in a heated agitator or water bath set to a specific temperature (e.g., 40-60 °C).

    • Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) with agitation.

    • Expose the pre-conditioned SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) at the same temperature with continued agitation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorption: Immediately after extraction, insert the SPME fiber into the hot injection port of the GC (e.g., 250 °C) for a specific desorption time (e.g., 2-5 minutes) in splitless mode.

    • GC Separation:

      • Use a suitable capillary column (e.g., DB-WAX, HP-5MS).

      • Set the oven temperature program, for example: initial temperature of 40 °C for 2 minutes, then ramp at 5 °C/min to 230 °C and hold for 5 minutes.

      • Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • MS Detection:

      • Set the mass spectrometer to scan a mass range of m/z 35-350.

      • Use electron ionization (EI) at 70 eV.

      • The ion source and transfer line temperatures should be maintained at appropriate temperatures (e.g., 230 °C and 250 °C, respectively).

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard and by matching with a mass spectral library (e.g., NIST, Wiley).

    • Quantify the concentration of this compound using the internal standard method, by comparing the peak area of this compound to the peak area of the internal standard.

G sample_prep Sample Preparation (Homogenization, Weighing, Salting, IS Spike) hs_spme Headspace SPME (Equilibration & Extraction) sample_prep->hs_spme gc_ms GC-MS Analysis (Desorption, Separation, Detection) hs_spme->gc_ms data_analysis Data Analysis (Identification & Quantification) gc_ms->data_analysis result Concentration of this compound data_analysis->result

Caption: Experimental Workflow for this compound Analysis using HS-SPME-GC-MS.

Extraction of Volatile Compounds from Herbs

Several methods can be employed to extract volatile compounds, including this compound, from herbs like cilantro. The choice of method depends on the desired final product (e.g., essential oil, tincture, extract for analysis).[18][19][20][21][22]

5.2.1. Steam Distillation (for Essential Oils):

  • Fresh or dried herb material is placed in a still.

  • Pressurized steam is passed through the plant material.

  • The steam ruptures the plant's oil sacs and liberates the volatile aromatic compounds.

  • The steam and volatile compounds are then condensed back into a liquid.

  • The essential oil, being less dense than water, is separated from the hydrosol (floral water).

5.2.2. Solvent Extraction (for Absolutes and Concretes):

  • The herb is washed with a hydrocarbon solvent (e.g., hexane, ethanol).

  • The solvent dissolves the volatile compounds, waxes, and pigments.

  • The solvent is then removed by evaporation, leaving a waxy substance called a "concrete."

  • The concrete is then washed with a second solvent (usually ethanol) to extract the volatile oils from the waxes.

  • After the second solvent is evaporated, the remaining substance is called an "absolute."

5.2.3. Maceration (for Tinctures and Infusions):

  • The herb is steeped in a solvent (e.g., alcohol, water, oil) for a period of time.

  • The solvent extracts the volatile compounds.

  • The mixture is then filtered to separate the liquid extract from the solid plant material.

Conclusion

(E)-2-Dodecenal is a volatile organic compound of considerable importance in the field of food science and flavor chemistry. Its distinct aroma profile significantly influences the sensory perception of a wide range of food products. The formation of this compound through lipid peroxidation is a key process affecting food quality and shelf-life. Understanding the analytical techniques for its quantification and the pathways of its formation and sensory perception is crucial for food quality control, product development, and for exploring its potential biological activities. This guide provides a foundational resource for researchers and professionals, aiming to facilitate further investigation into the multifaceted roles of this compound in food and beyond.

References

Unveiling (E)-2-Dodecenal: A Technical Guide to its Discovery, Isolation, and Characterization from Coriandrum sativum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Dodecenal, a prominent unsaturated aldehyde, is a key contributor to the characteristic aroma of fresh coriander (Coriandrum sativum L.). Beyond its organoleptic properties, this bioactive compound has garnered significant scientific interest for its potential pharmacological activities, including notable antibacterial and cytotoxic effects. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of (E)-2-Dodecenal from coriander. It details comprehensive experimental protocols for extraction and purification, presents quantitative data on its prevalence and biological efficacy, and elucidates its potential mechanism of action through signaling pathway diagrams. This document serves as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction: The Aromatic Signature of Coriander

Coriander, a globally utilized culinary herb, has a rich history in traditional medicine. Its distinctive aroma, often described as fresh, citrusy, and slightly pungent, is attributed to a complex mixture of volatile organic compounds. Among these, aliphatic aldehydes, particularly (E)-2-alkenals, play a crucial role in defining its sensory profile.

The initial identification of the chemical constituents of coriander essential oil dates back to early phytochemical investigations. However, the specific characterization of (E)-2-Dodecenal as a significant component of coriander leaf oil has been refined with the advent of modern analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS). While a singular "discovery" paper is not readily identifiable, numerous studies throughout the late 20th and early 21st centuries have consistently reported its presence. These investigations have collectively established (E)-2-Dodecenal as a key "character-impact" odorant in coriander.

Further research has transcended its role as a flavor compound, revealing its potential as a bioactive molecule. Studies have demonstrated its efficacy against various pathogens and cancer cell lines, paving the way for its exploration in pharmaceutical and therapeutic applications.

Physicochemical Properties of (E)-2-Dodecenal

A summary of the key physicochemical properties of (E)-2-Dodecenal is presented in the table below.

PropertyValue
Chemical Formula C₁₂H₂₂O
Molecular Weight 182.30 g/mol
Appearance Colorless to pale yellow liquid
Odor Waxy, citrus, mandarin orange, cilantro-like
Boiling Point 93 °C at 0.5 mmHg
Density 0.849 g/mL at 25 °C
Refractive Index 1.457 at 20 °C
Solubility Soluble in alcohol; sparingly soluble in water

Experimental Protocols

This section provides detailed methodologies for the extraction of coriander essential oil and the subsequent isolation and purification of (E)-2-Dodecenal.

Extraction of Coriander Essential Oil

The initial step involves the extraction of the volatile components from fresh coriander leaves. Hydrodistillation is a commonly employed and effective method.

3.1.1. Hydrodistillation Protocol

  • Plant Material Preparation: Fresh, healthy coriander leaves (100 g) are washed and gently chopped into small pieces (approximately 1-2 cm) to increase the surface area for efficient oil extraction.

  • Apparatus Setup: A Clevenger-type apparatus is assembled for hydrodistillation. This apparatus allows for the continuous co-distillation of water and volatile oils, followed by their separation.

  • Distillation: The chopped coriander leaves are placed in a 2 L round-bottom flask, and 1 L of distilled water is added. The flask is then heated using a heating mantle to initiate boiling.

  • Collection: The distillation process is continued for 3 hours. The steam and volatilized essential oils rise, are condensed in the condenser, and collect in the graduated collection tube of the Clevenger apparatus. Due to its lower density, the essential oil forms a distinct layer above the water.

  • Isolation and Drying: After the apparatus has cooled to room temperature, the essential oil layer is carefully collected. Anhydrous sodium sulfate (B86663) is added to the collected oil to remove any residual water. The dried oil is then stored in an airtight, dark glass vial at 4°C until further analysis.

Isolation and Purification of (E)-2-Dodecenal

To obtain pure (E)-2-Dodecenal from the extracted essential oil, preparative gas chromatography or flash column chromatography can be employed.

3.2.1. Preparative Gas Chromatography (Prep-GC) Protocol

  • System and Column: A preparative gas chromatograph equipped with a flame ionization detector (FID) and a fraction collector is used. A suitable polar capillary column (e.g., DB-WAX or equivalent) is installed.

  • Injection and Separation: A small volume of the coriander essential oil is injected into the GC. The temperature program is optimized to achieve good separation of the individual components. A typical program might start at 60°C, hold for 2 minutes, then ramp to 220°C at a rate of 5°C/min, and hold for 10 minutes.

  • Fraction Collection: The retention time of (E)-2-Dodecenal is determined from analytical GC-MS runs. The fraction collector is programmed to collect the eluent corresponding to the retention time window of (E)-2-Dodecenal.

  • Purity Analysis: The purity of the collected fraction is assessed using analytical GC-MS. The process can be repeated to accumulate a sufficient quantity of the purified compound.

3.2.2. Flash Column Chromatography Protocol

  • Column Preparation: A glass column is packed with silica (B1680970) gel 60 as the stationary phase. The column is first dry-packed, and then the solvent system is allowed to run through to ensure proper packing and equilibration.

  • Sample Loading: The coriander essential oil is dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and loaded onto the top of the silica gel column.

  • Elution: A solvent gradient is used for elution, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). The fractions are collected in separate tubes.

  • Fraction Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) or analytical GC-MS to identify the fractions containing (E)-2-Dodecenal.

  • Solvent Evaporation: The fractions containing pure (E)-2-Dodecenal are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified compound.

Quantitative Data

The concentration of (E)-2-Dodecenal in coriander essential oil and its biological activity have been quantified in various studies. The following tables summarize these findings.

Table 1: Percentage of (E)-2-Dodecenal in Coriander Essential Oil
Plant PartExtraction MethodPercentage (%)Reference
LeavesHydrodistillation7.03[1]
LeavesHydrodistillation7.51[2]
LeavesNot Specified9.93[3]
LeavesSteam DistillationNot Specified[4]

Note: The percentage of (E)-2-Dodecenal can vary depending on the coriander cultivar, growing conditions, and the specific extraction and analytical methods used.

Table 2: Antibacterial Activity of (E)-2-Dodecenal (MIC Values)
MicroorganismMIC (µg/mL)Reference
Bacillus cereus327[5]
Bacillus subtilis422[5]
Staphylococcus aureus250[5]
Listeria innocua250[5]
Escherichia coli250[5]
Saccharomyces cerevisiae125[5]
Aspergillus niger250[5]

MIC: Minimum Inhibitory Concentration

Table 3: Cytotoxic Activity of Coriander Essential Oil (Containing (E)-2-Dodecenal)
Cell LineIC₅₀ (µg/mL)Reference
Caco-2 (Colon adenocarcinoma)86.8
CCRF-CEM (Leukemia)16.5
CEM/ADR5000 (Multidrug-resistant leukemia)38.5

IC₅₀: Half-maximal inhibitory concentration. Note: These values are for the essential oil, where (2E)-dodecenal was a major component (16.5%).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of (E)-2-Dodecenal from coriander.

experimental_workflow start Fresh Coriander Leaves extraction Hydrodistillation start->extraction oil Coriander Essential Oil extraction->oil isolation Isolation/Purification oil->isolation gc Preparative GC isolation->gc Method 1 flash Flash Chromatography isolation->flash Method 2 pure_compound (E)-2-Dodecenal gc->pure_compound flash->pure_compound analysis GC-MS Analysis pure_compound->analysis

Caption: Workflow for the extraction and isolation of (E)-2-Dodecenal.

Postulated Mechanism of Action: Interaction with Cellular Components

While the precise signaling pathways affected by (E)-2-Dodecenal are still under investigation, its aldehyde functionality suggests a likely mechanism involving interaction with cellular nucleophiles, such as proteins and DNA. This can lead to cellular stress and damage.

mechanism_of_action dodecenal (E)-2-Dodecenal cell_membrane Cell Membrane Interaction dodecenal->cell_membrane protein_adducts Protein Adduct Formation dodecenal->protein_adducts dna_adducts DNA Adduct Formation dodecenal->dna_adducts cellular_stress Cellular Stress protein_adducts->cellular_stress dna_adducts->cellular_stress apoptosis Apoptosis/Cell Death cellular_stress->apoptosis

Caption: Postulated mechanism of action for (E)-2-Dodecenal.

Conclusion

(E)-2-Dodecenal stands out as a significant bioactive compound from coriander with promising therapeutic potential. This guide has provided a comprehensive overview of the methodologies for its extraction and isolation, along with a summary of its quantitative presence and biological activities. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore the pharmacological properties of this and other related natural products. Further investigation into the specific molecular targets and signaling pathways of (E)-2-Dodecenal is warranted to fully elucidate its mechanism of action and to advance its potential development as a novel therapeutic agent.

References

The Biological Prowess of 2-Dodecenal from Eryngium foetidum: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eryngium foetidum, a culinary herb renowned for its pungent aroma, is a rich source of bioactive compounds, with (E)-2-Dodecenal (also known as eryngial) being a significant constituent of its essential oil.[1][2] This α,β-unsaturated aldehyde has garnered considerable scientific interest due to its diverse pharmacological activities, including anthelmintic, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activities of 2-Dodecenal derived from Eryngium foetidum, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Quantitative Biological Activity Data

The following tables summarize the key quantitative data on the biological activities of this compound and Eryngium foetidum extracts.

Table 1: Anthelmintic Activity of this compound and Eryngium foetidum Extracts against Strongyloides stercoralis Larvae

Test SubstanceParameterValueReference
Eryngium foetidum crude extract (50 mg/mL)LT5018.9 hours[3][4]
Eryngium foetidum petrol extract (50 mg/mL)LT504.7 hours[3][4]
trans-2-Dodecenal24 h LD500.461 mM[3][5]
Ivermectin (control)24 h LD502.251 mM[3][5]
trans-2-Dodecenal48 h LD500.411 mM[3][5]
Ivermectin (control)48 h LD500.499 mM[3][5]

Table 2: Antimicrobial Activity of this compound and Eryngium foetidum Essential Oil

Test SubstanceMicroorganismParameterValue (µg/mL)Reference
Eryngium foetidum Essential OilStaphylococcus aureusMIC105[6]
MBC150[6]
This compoundStaphylococcus aureusMIC105[6]
MBC105[6]
Eryngium foetidum Essential OilHyalomma lusitanicumLC504.2[7]

Experimental Protocols

Anthelmintic Activity Assay against Strongyloides stercoralis

This protocol is based on the methodology described in the study by Forbes et al. (2014).[3][4][5][8]

Objective: To determine the in vitro anthelmintic activity of this compound and Eryngium foetidum extracts against the infective third-stage larvae (L3) of Strongyloides stercoralis.

Materials:

  • Strongyloides stercoralis L3 larvae

  • Methanol-water (4:1, v/v) for crude extract preparation

  • Petrol, dichloromethane (B109758) for solvent extraction

  • This compound (isolated or synthetic)

  • Ivermectin (positive control)

  • Eosin stain (0.1 mg/mL)

  • Microtiter plates

  • Microscope

Procedure:

  • Preparation of Extracts:

    • Crude methanol-water extracts of Eryngium foetidum are prepared at a concentration of 50 mg/mL.

    • Solvent fractions (petrol and dichloromethane) are also prepared.

  • Bioassay:

    • Approximately 50 L3 larvae are placed in each well of a microtiter plate.

    • The test substances (crude extract, solvent fractions, this compound, or ivermectin) are added to the wells at desired concentrations.

    • A control group with the solvent vehicle is included.

  • Mortality Assessment:

    • Larval mortality is assessed at specific time points (e.g., 24 and 48 hours).

    • Eosin stain is added to each well. Live larvae exclude the dye and remain unstained, while dead larvae take up the stain and appear red.

    • The number of dead and live larvae is counted under a microscope.

  • Data Analysis:

    • The percentage of larval mortality is calculated for each treatment.

    • The lethal time to kill 50% of the larvae (LT50) and the lethal dose to kill 50% of the larvae (LD50) are determined using Probit analysis.

G cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis plant Eryngium foetidum extract Crude Methanol-Water Extract (50 mg/mL) plant->extract solvent_extract Petrol & Dichloromethane Extracts plant->solvent_extract compound Isolated this compound plant->compound treatment Incubation with Test Substances extract->treatment solvent_extract->treatment compound->treatment larvae Strongyloides stercoralis (L3 larvae) larvae->treatment staining Eosin Staining treatment->staining microscopy Microscopic Examination (Live/Dead Count) staining->microscopy data Data Analysis (LT50 & LD50) microscopy->data

Caption: Experimental workflow for anthelmintic activity assessment.

Antibacterial Activity Assay (Broth Microdilution Method)

This protocol is adapted from the methodology described by Ortiz-Ruíz et al. (2024).[6]

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound and Eryngium foetidum essential oil against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus)

  • Mueller-Hinton broth

  • This compound or Eryngium foetidum essential oil

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum:

    • Bacterial strains are cultured in Mueller-Hinton broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution:

    • The test substance is serially diluted in Mueller-Hinton broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation:

    • The bacterial inoculum is added to each well.

    • Positive (broth + inoculum) and negative (broth only) controls are included.

    • The plate is incubated at 37°C for 24 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the test substance that inhibits visible bacterial growth (no turbidity).

  • MBC Determination:

    • Aliquots from the wells with no visible growth are subcultured onto Mueller-Hinton agar (B569324) plates.

    • The plates are incubated at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway

Studies on Eryngium foetidum leaf extract have elucidated its anti-inflammatory mechanism, which involves the suppression of key inflammatory signaling pathways in macrophages.[9][10] The extract inhibits the lipopolysaccharide (LPS)-induced inflammatory response by targeting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Specifically, it prevents the phosphorylation of JNK and p38 (kinases in the MAPK pathway) and the phosphorylation of IκB, a critical step in the activation of NF-κB. This dual inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds JNK_p38 JNK / p38 TLR4->JNK_p38 activates IKK IKK TLR4->IKK activates Efoetidum Eryngium foetidum extract (containing this compound) Efoetidum->JNK_p38 inhibits phosphorylation IkB IκB Efoetidum->IkB inhibits phosphorylation AP1 AP-1 JNK_p38->AP1 activates Inflammation Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) AP1->Inflammation induces expression IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Inflammation induces expression

Caption: Anti-inflammatory signaling pathway of Eryngium foetidum extract.

Antimicrobial Mechanism of Action

The antimicrobial activity of α,β-unsaturated aldehydes like this compound is primarily attributed to their ability to disrupt the bacterial cell membrane.[1][11] The amphipathic nature of this compound, with a lipophilic tail and a hydrophilic aldehyde head, facilitates its interaction with the phospholipid bilayer of the bacterial membrane. This interaction leads to a loss of membrane integrity, causing leakage of intracellular components and ultimately cell death.

G cluster_bacterium Bacterial Cell cluster_membrane Cell Membrane membrane_label Phospholipid Bilayer cytoplasm Intracellular Components dodecenal This compound disruption Membrane Disruption dodecenal->disruption leakage Leakage of Intracellular Components disruption->leakage death Bacterial Cell Death leakage->death

Caption: Antimicrobial mechanism of this compound via membrane disruption.

Conclusion

This compound, a key bioactive compound from Eryngium foetidum, demonstrates significant potential as a therapeutic agent with its potent anthelmintic, antimicrobial, and anti-inflammatory activities. The data and methodologies presented in this guide offer a solid foundation for further investigation into its pharmacological properties and for the development of novel drugs. The elucidation of its inhibitory effects on the MAPK and NF-κB signaling pathways provides a clear direction for research into its anti-inflammatory applications. Further studies are warranted to fully explore the therapeutic potential of this promising natural product.

References

The Enigmatic Aliphatic Aldehyde: A Technical Guide to 2-Dodecenal as a Plant Secondary Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Dodecenal, a volatile α,β-unsaturated aldehyde, is a significant secondary metabolite in various plant species, contributing to their characteristic aroma and acting as a key component of their defense arsenal. This technical guide provides an in-depth exploration of 2-Dodecenal, covering its biosynthesis through the lipoxygenase pathway, its multifaceted roles in plant defense, and the current understanding of its mode of action. Detailed experimental protocols for the extraction, quantification, and bioactivity assessment of this compound are provided, alongside a comprehensive summary of quantitative data regarding its occurrence and biological efficacy. This document aims to serve as a critical resource for researchers investigating natural product chemistry, plant-pathogen interactions, and the development of novel antimicrobial and anthelmintic agents.

Introduction

Secondary metabolites are a diverse array of organic compounds produced by plants that are not directly involved in their normal growth, development, or reproduction. Instead, they play a crucial role in the plant's interaction with its environment. (E)-2-Dodecenal, also known as eryngial, is a C12 aliphatic aldehyde that has been identified as a major volatile component in several plant species, most notably in the Apiaceae family, including coriander (Coriandrum sativum) and culantro (Eryngium foetidum).[1][2] Its potent aroma contributes significantly to the flavor profile of these herbs.[3] Beyond its sensory properties, this compound exhibits significant biological activities, including antibacterial and anthelmintic properties, positioning it as a compound of interest for agricultural and pharmaceutical applications.[4] This guide synthesizes the current knowledge on this compound as a plant secondary metabolite.

Biosynthesis of this compound

The biosynthesis of this compound in plants is intrinsically linked to the metabolism of fatty acids, specifically through the lipoxygenase (LOX) pathway. This pathway is a common route for the production of various signaling molecules and defense compounds in plants. The synthesis of this compound from a C18 polyunsaturated fatty acid, such as linoleic acid or linolenic acid, involves a series of enzymatic reactions.

The proposed biosynthetic pathway for this compound is as follows:

  • Lipoxygenase (LOX) Action: The pathway is initiated by the dioxygenation of a polyunsaturated fatty acid (e.g., linoleic acid) by a specific lipoxygenase enzyme. For the formation of a C12 aldehyde, a 13-lipoxygenase is required, which introduces a hydroperoxy group at the C-13 position of the fatty acid chain, forming 13-hydroperoxyoctadecadienoic acid (13-HPOD).

  • Hydroperoxide Lyase (HPL) Cleavage: The 13-hydroperoxide is then cleaved by a hydroperoxide lyase (HPL), a cytochrome P450 enzyme (CYP74B). This cleavage results in the formation of a C6 volatile aldehyde (like hexenal) and a C12 oxo-acid, 12-oxo-(9Z)-dodecenoic acid.[5][6]

  • Modification of the C12 Precursor: The 12-oxo-(9Z)-dodecenoic acid can then undergo further enzymatic modifications, including reduction and dehydration, to yield the α,β-unsaturated aldehyde, (E)-2-Dodecenal. The precise enzymes involved in these final steps are yet to be fully characterized.

  • Isomerization: It is also plausible that an isomer of this compound is initially formed and subsequently converted to the more stable (E)-2 configuration by a (Z)-3:(E)-2-alkenal isomerase.[1][7]

This compound Biosynthesis Pathway Linoleic Acid (C18:2) Linoleic Acid (C18:2) 13-Hydroperoxyoctadecadienoic Acid (13-HPOD) 13-Hydroperoxyoctadecadienoic Acid (13-HPOD) Linoleic Acid (C18:2)->13-Hydroperoxyoctadecadienoic Acid (13-HPOD) 13-Lipoxygenase (13-LOX) 12-oxo-(9Z)-dodecenoic Acid 12-oxo-(9Z)-dodecenoic Acid 13-Hydroperoxyoctadecadienoic Acid (13-HPOD)->12-oxo-(9Z)-dodecenoic Acid Hydroperoxide Lyase (HPL) Intermediate(s) Intermediate(s) 12-oxo-(9Z)-dodecenoic Acid->Intermediate(s) Reduction/Dehydration This compound This compound Intermediate(s)->this compound Isomerase?

Biosynthesis of this compound via the Lipoxygenase Pathway.

Physiological Role and Signaling

As a volatile organic compound (VOC), this compound plays a significant role in plant defense. Its strong, pungent odor can act as a deterrent to herbivores. More directly, it possesses potent antimicrobial and anthelmintic properties.

Antimicrobial Activity

This compound has demonstrated inhibitory activity against a range of bacteria. The α,β-unsaturated aldehyde moiety is a reactive electrophile that can readily interact with nucleophilic groups in cellular macromolecules, such as the sulfhydryl groups of cysteine residues in proteins and enzymes, leading to cellular dysfunction and death.[1][8]

Anthelmintic Activity

Studies have shown that this compound is a potent anthelmintic agent.[4] It has been identified as the main bioactive compound responsible for the anthelmintic properties of Eryngium foetidum.[4] Its mechanism of action against nematodes is likely similar to its antimicrobial activity, involving the disruption of essential proteins and enzymes.

Plant Defense Signaling

While direct evidence for a signaling role of this compound in plants is still emerging, it is known that other α,β-unsaturated aldehydes, such as (E)-2-hexenal, are involved in plant defense signaling.[1][8] These reactive carbonyl species can induce the expression of defense-related genes and trigger programmed cell death at sites of infection or wounding.[1] It is plausible that this compound acts as a signaling molecule that amplifies the plant's defense response to biotic stress.[9][10]

The proposed signaling cascade initiated by this compound involves its perception, likely through its interaction with cellular proteins, leading to a downstream signaling cascade that could involve mitogen-activated protein kinases (MAPKs) and the production of other signaling molecules like reactive oxygen species (ROS). This ultimately results in the activation of transcription factors and the expression of defense-related genes.

Proposed Signaling Pathway of this compound Biotic Stress (Pathogen/Herbivore) Biotic Stress (Pathogen/Herbivore) This compound Release This compound Release Biotic Stress (Pathogen/Herbivore)->this compound Release Cellular Perception (Protein Adducts) Cellular Perception (Protein Adducts) This compound Release->Cellular Perception (Protein Adducts) Downstream Signaling (e.g., MAPK Cascade) Downstream Signaling (e.g., MAPK Cascade) Cellular Perception (Protein Adducts)->Downstream Signaling (e.g., MAPK Cascade) Activation of Transcription Factors Activation of Transcription Factors Downstream Signaling (e.g., MAPK Cascade)->Activation of Transcription Factors Expression of Defense Genes Expression of Defense Genes Activation of Transcription Factors->Expression of Defense Genes Enhanced Defense Response Enhanced Defense Response Expression of Defense Genes->Enhanced Defense Response

Proposed role of this compound in plant defense signaling.

Quantitative Data

The concentration of this compound varies significantly among plant species and even within different tissues of the same plant.

Plant SpeciesPlant PartConcentration/Percentage of Essential OilReference
Eryngium foetidumLeaves28.43%[1]
Eryngium foetidumStems8.27%[1]
Eryngium foetidumRoots7.65%[1]
Coriandrum sativumFresh LeavesHigher than dried leaves[7]
Coriandrum sativumDried LeavesDecreases with drying time[7]
BioactivityTest OrganismEffective Concentration (LD50/MIC)Reference
AnthelminticStrongyloides stercoralis (larvae)24h LD50: 0.461 mM; 48h LD50: 0.411 mM[11]
AntibacterialXanthomonas arboricola pv. pruniMIC: 50-400 µg/mL (for similar aldehydes)[12]

Experimental Protocols

Extraction of this compound via Hydrodistillation

This protocol is a general guideline for the extraction of essential oils rich in this compound from fresh plant material.

Materials:

  • Fresh plant material (e.g., Eryngium foetidum leaves)

  • Clevenger-type apparatus

  • Distilled water

  • Heating mantle

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Chop the fresh plant material into small pieces (approximately 1-2 cm).

  • Place a known weight of the chopped plant material (e.g., 100 g) into the round-bottom flask of the Clevenger apparatus.

  • Add distilled water to the flask until the plant material is fully submerged.

  • Assemble the Clevenger apparatus and begin heating the flask using the heating mantle.

  • Continue the distillation for 3-4 hours, or until no more essential oil is collected.

  • Allow the apparatus to cool, then carefully collect the essential oil from the collection arm of the Clevenger apparatus.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the essential oil in a sealed, dark glass vial at 4°C.[9][13]

Hydrodistillation Workflow A Fresh Plant Material B Chop Plant Material A->B C Place in Distillation Flask with Water B->C D Heat and Distill using Clevenger Apparatus C->D E Condense Steam and Oil Vapor D->E F Separate Essential Oil from Hydrosol E->F G Dry Essential Oil (Anhydrous Na2SO4) F->G H Store Essential Oil G->H

General workflow for hydrodistillation of essential oils.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantitative analysis of this compound in an essential oil sample.

Materials:

  • Essential oil sample

  • Internal standard (e.g., n-dodecane)

  • Solvent (e.g., hexane)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

  • This compound analytical standard

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in hexane (B92381) at known concentrations. Add a fixed concentration of the internal standard to each standard solution.

  • Sample Preparation: Prepare a solution of the essential oil in hexane at a known concentration. Add the same fixed concentration of the internal standard to the sample solution.

  • GC-MS Analysis:

    • Inject a fixed volume (e.g., 1 µL) of each standard solution and the sample solution into the GC-MS system.

    • Use an appropriate temperature program for the GC oven to achieve good separation of the components. A typical program might start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/minute.

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Data Analysis:

    • Identify the peaks for this compound and the internal standard in the chromatograms based on their retention times and mass spectra.

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the standard solutions.

    • Calculate the concentration of this compound in the essential oil sample by using the peak area ratio from the sample chromatogram and the equation of the calibration curve.[14][15]

Antibacterial Activity Assay (Broth Microdilution Method)

This protocol outlines a method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

  • This compound

  • Bacterial strain (e.g., a plant pathogen)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (B87167) (DMSO) as a solvent

  • Positive control (e.g., a known antibiotic)

  • Resazurin (B115843) solution (as a growth indicator)

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight in the appropriate growth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to the final required inoculum density (e.g., 5 x 10^5 CFU/mL) in fresh broth.

  • Preparation of Test Compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions of the stock solution in the growth medium in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the different concentrations of this compound. Include a positive control (broth with bacteria and antibiotic), a negative control (broth with bacteria and DMSO), and a sterility control (broth only).

  • Incubation: Incubate the microtiter plates at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: After incubation, add the resazurin solution to each well and incubate for a further 2-4 hours. The MIC is determined as the lowest concentration of this compound that prevents a color change of the resazurin (from blue to pink), indicating inhibition of bacterial growth. Alternatively, bacterial growth can be measured by reading the optical density at 600 nm before and after incubation.[6][16][17]

Anthelmintic Activity Assay (Nematode Motility Assay)

This protocol describes a general method for assessing the anthelmintic activity of this compound against plant-parasitic nematodes.

Materials:

  • This compound

  • Plant-parasitic nematodes (e.g., Meloidogyne spp. second-stage juveniles)

  • Multi-well plates (e.g., 24-well or 96-well)

  • Stereomicroscope

  • Solvent (e.g., ethanol (B145695) or DMSO)

  • Control (solvent only)

Procedure:

  • Nematode Suspension: Prepare a suspension of nematodes in water at a known density (e.g., 50-100 nematodes per 100 µL).

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Make serial dilutions of the stock solution in water to obtain the desired test concentrations.

  • Assay Setup: Add a specific volume of the nematode suspension to each well of the multi-well plate. Then, add an equal volume of the test solution to each well. For the control wells, add the solvent-water mixture without this compound.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25°C).

  • Observation: At specific time intervals (e.g., 24, 48, and 72 hours), observe the nematodes under a stereomicroscope. Nematodes are considered dead or immobile if they do not respond to gentle probing with a fine needle.

  • Data Analysis: Calculate the percentage of mortality for each concentration at each time point. The data can be used to determine the LC50 (lethal concentration required to kill 50% of the nematodes).[5][11][18]

Conclusion

This compound is a plant secondary metabolite of significant interest due to its dual role as a key aroma compound and a potent defense molecule. Its biosynthesis via the lipoxygenase pathway highlights the intricate metabolic networks within plants that produce a vast array of bioactive compounds. The antimicrobial and anthelmintic properties of this compound make it a promising candidate for the development of natural pesticides and potentially new therapeutic agents. Further research is warranted to fully elucidate the specific enzymes involved in its biosynthesis, to unravel the precise molecular mechanisms of its signaling role in plant defense, and to explore its full potential in various applications. The protocols and data presented in this guide provide a solid foundation for future investigations into this fascinating and important natural product.

References

Methodological & Application

Application Note & Protocol: Quantification of "2-Dodecenal" in Essential Oils by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dodecenal is an unsaturated aldehyde that contributes to the characteristic aroma of various essential oils, most notably coriander. Its quantification is essential for quality control, authenticity assessment, and for understanding the potential biological activity of these oils. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex matrices such as essential oils. This document provides a detailed protocol for the quantification of this compound in essential oils using GC-MS, including sample preparation, instrument parameters, and method validation guidelines.

Data Presentation

The concentration of this compound can vary significantly depending on the plant part, geographical origin, and distillation method. The following table summarizes the reported concentrations of this compound in coriander (Coriandrum sativum L.) essential oil from various studies.

Essential Oil SourcePlant PartConcentration of this compound (%)Reference
Coriandrum sativum L. (from Turkey)Fresh Herbs5.42 - 12.65[1]
Coriandrum sativum L. (from Korea)Leaves9.93[2]
Coriandrum sativum L. (from Syria)Ripe Fruits0.24[3]
Coriandrum sativum L.Not Specified18.28[4]
Coriandrum sativum L. (from Brazil)Seeds5.5[5]

Experimental Protocols

This section details the methodology for the quantification of this compound in essential oils by GC-MS using an internal standard method.

Materials and Reagents
  • This compound standard: (E)-2-Dodecenal (purity ≥95%)

  • Internal Standard (IS): Tridecanal (purity ≥95%) or a suitable deuterated aldehyde if available.

  • Solvent: Hexane (B92381) or Ethyl Acetate (GC grade, purity ≥99.5%)

  • Essential Oil Samples: e.g., Coriander oil

  • Anhydrous Sodium Sulfate: For drying essential oil extracts if necessary.

Standard and Sample Preparation

2.1. Stock Solutions

  • This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of (E)-2-dodecenal standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Tridecanal and dissolve it in 10 mL of hexane in a volumetric flask.

2.2. Calibration Standards

Prepare a series of calibration standards by diluting the this compound stock solution with hexane to achieve concentrations ranging from 0.1 to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

2.3. Sample Preparation

  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add the internal standard to achieve a final concentration of 10 µg/mL.

  • Dilute to the mark with hexane.

  • Vortex the solution to ensure homogeneity. The solution may require further dilution to bring the this compound concentration within the calibration range.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 4°C/min.

    • Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier ion for this compound: m/z 82.

    • Qualifier ions for this compound: m/z 55, 69.

    • Quantifier ion for Tridecanal (IS): m/z 82.

    • Qualifier ions for Tridecanal (IS): m/z 57, 70.

Data Analysis and Quantification
  • Identify the peaks of this compound and the internal standard in the chromatograms based on their retention times and mass spectra.

  • Integrate the peak areas of the quantifier ions for both this compound and the internal standard.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the prepared sample solution from the calibration curve.

  • Calculate the final concentration of this compound in the original essential oil sample, taking into account the initial sample weight and dilution factor.

Method Validation

For reliable and accurate results, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Linearity: Assess the linearity of the calibration curve over the desired concentration range (e.g., 0.1 - 50 µg/mL). The correlation coefficient (R²) should be ≥ 0.998.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. For aldehydes, LODs in the low µg/L to ng/L range are achievable.

  • Accuracy: Evaluate the closeness of the measured value to the true value by analyzing spiked samples at different concentration levels. Recoveries should typically be within 80-120%.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method. The relative standard deviation (RSD) should generally be less than 15%.

Visualization of Experimental Workflow

GCMS_Workflow A Sample Preparation B Stock Solution (this compound & IS) A->B C Calibration Standards A->C D Essential Oil Sample + Internal Standard A->D B->C E GC-MS Analysis C->E D->E F Data Acquisition (SIM Mode) E->F G Data Processing F->G H Peak Integration G->H I Calibration Curve Construction G->I J Quantification of this compound H->J I->J

Caption: Workflow for the quantification of this compound in essential oils by GC-MS.

References

Application Notes and Protocols for the Analytical Determination of 2-Dodecenal in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of 2-Dodecenal in various food matrices. The protocols detailed below are intended to serve as a guide for researchers in food science, quality control, and flavor chemistry.

Introduction to this compound

This compound, particularly the (E)-isomer, is a naturally occurring aldehyde that contributes to the characteristic aroma and flavor of a variety of foods, including citrus fruits, coriander, and certain meats.[1] It is also used as a flavoring agent in a wide range of processed foods and beverages.[2][3][4] The monitoring of this compound levels is crucial for quality control, flavor profiling, and ensuring product consistency.

Analytical Approaches

The primary analytical techniques for the determination of this compound in food are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for sensitive and selective detection. Due to the volatile nature of this compound, headspace sampling techniques are commonly employed.

Key Analytical Techniques:
  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free extraction method where a coated fiber is exposed to the headspace of a sample to adsorb volatile and semi-volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for the analysis of volatile compounds. It offers high-resolution separation and definitive identification based on mass spectra.

  • Derivatization: Aldehydes are often derivatized to improve their thermal stability, chromatographic behavior, and detectability. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Suitable for less volatile compounds or when derivatization is not desired. It offers high sensitivity and selectivity.

Quantitative Data Summary

The following table summarizes the suggested usage levels of (E)-2-Dodecenal as a flavoring agent in various food categories. These values can serve as a reference for developing quantitative analytical methods.

Food CategoryNormal Usage Level (ppm)Maximum Usage Level (ppm)
Savory Flavors
Fried Chicken80-
Fried Garlic200-
Grill Flavors200-
Fried Onion100-
Fried Potato50-
Bacon20-
Roast Beef10-
Seafood20-
Smoke Flavors20-
Soy Sauce20-
Toasted Corn50-
Ginger15-
Peanut10-
Citrus Flavors
Kalamansi100-
Mandarin60-
Bitter Orange30-
Sweet Orange10-20-
Yuzu30-
Fruit Flavors
Apple10-
Apricot15-
Blackberry15-
Cherry10-
Grape10-
Guava15-
Mango20-
Passionfruit20-
Peach15-
Pineapple15-
Raspberry10-
Strawberry10-
Dairy & Other Flavors
Butter5-
Cheese10-
Milk5-
Yogurt5-
Honey5-
Vanilla5-

Data sourced from Perfumer & Flavorist, April 2024.[5] The levels are suggested for use in flavors intended to be dosed at 0.05% in the final product.

Experimental Protocols

Protocol 1: Analysis of this compound in Edible Oils by HS-SPME-GC-MS

This protocol is suitable for the analysis of this compound in various edible oils, such as olive oil, sunflower oil, and corn oil, particularly after heating, which can lead to the formation of aldehydes.[6][7][8][9][10]

1. Sample Preparation: a. Accurately weigh 2.0 g of the oil sample into a 20 mL headspace vial. b. Add a magnetic stir bar. c. If using an internal standard, spike the sample with a known amount of a suitable standard (e.g., deuterated this compound or an odd-chain aldehyde). d. Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure: a. Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad analyte coverage. b. Incubation: Place the vial in a heating block or autosampler incubator. Incubate at 60°C for 15 minutes with constant agitation to allow for the equilibration of volatile compounds in the headspace. c. Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation. d. Desorption: After extraction, immediately transfer the fiber to the GC injection port and desorb the analytes at 250°C for 5 minutes in splitless mode.

3. GC-MS Parameters: a. GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness). b. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. c. Oven Temperature Program:

  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp 1: Increase to 150°C at a rate of 5°C/min.
  • Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes. d. MS Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 400.
  • Ion Source Temperature: 230°C.
  • Transfer Line Temperature: 280°C.

4. Data Analysis: a. Identify this compound by comparing its retention time and mass spectrum with that of a pure standard. b. Quantify using a calibration curve prepared with standard solutions or by the internal standard method.

Protocol 2: Analysis of this compound in Citrus Juices by HS-SPME-GC-MS with Derivatization

This protocol is designed for the analysis of this compound in citrus juices. Derivatization with PFBHA is included to enhance the sensitivity and selectivity for aldehydes.

1. Sample Preparation and Derivatization: a. Centrifuge the juice sample to remove pulp. b. Place 5 mL of the clear juice into a 20 mL headspace vial. c. Add 1.5 g of NaCl to improve the release of volatile compounds. d. Add an appropriate amount of internal standard. e. Add 100 µL of a 10 mg/mL PFBHA solution in water. f. Seal the vial and incubate at 60°C for 30 minutes with agitation to allow for derivatization.

2. HS-SPME Procedure: a. Fiber Selection: DVB/CAR/PDMS fiber. b. Extraction: After derivatization, expose the SPME fiber to the headspace at 60°C for 30 minutes with agitation. c. Desorption: Desorb in the GC inlet at 260°C for 5 minutes.

3. GC-MS Parameters: a. Use the same GC-MS parameters as in Protocol 1. The retention time of the this compound-PFBHA oxime will be different from the underivatized compound.

4. Data Analysis: a. Identify the this compound-PFBHA oxime derivative based on its characteristic mass spectrum and retention time. b. Quantify using a calibration curve prepared by derivatizing standard solutions of this compound.

Protocol 3: Analysis of this compound in Meat Products by Solvent Extraction and GC-MS

This protocol is suitable for analyzing this compound in raw or processed meat products.

1. Sample Preparation and Extraction: a. Homogenize 10 g of the meat sample. b. Mix the homogenized sample with 50 mL of a 2:1 (v/v) mixture of dichloromethane (B109758) and methanol. c. Sonicate the mixture for 15 minutes. d. Centrifuge the sample and collect the supernatant. e. Repeat the extraction process on the pellet with another 50 mL of the solvent mixture. f. Combine the supernatants and filter. g. Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen. h. For high-fat samples, a fat removal step (e.g., freezing or solid-phase extraction) may be necessary before concentration.

2. Derivatization (Optional but Recommended): a. The concentrated extract can be derivatized with PFBHA as described in Protocol 2 to improve the analysis of aldehydes.

3. GC-MS Analysis: a. Inject 1 µL of the concentrated extract (or the derivatized extract) into the GC-MS system. b. Use the GC-MS parameters outlined in Protocol 1.

4. Data Analysis: a. Identify and quantify this compound as described in the previous protocols.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Instrumental Analysis cluster_data_analysis Data Processing start Food Matrix (Oil, Juice, Meat) homogenize Homogenization/ Weighing start->homogenize add_is Internal Standard Spiking homogenize->add_is derivatization Derivatization (optional, e.g., PFBHA) add_is->derivatization extraction_choice Extraction Method derivatization->extraction_choice hs_spme HS-SPME extraction_choice->hs_spme Volatiles solvent_extraction Solvent Extraction extraction_choice->solvent_extraction Semi-volatiles gc_ms GC-MS Analysis hs_spme->gc_ms solvent_extraction->gc_ms lc_ms LC-MS/MS Analysis solvent_extraction->lc_ms identification Identification (Retention Time, Mass Spectrum) gc_ms->identification lc_ms->identification quantification Quantification (Calibration Curve) identification->quantification results Results (Concentration of this compound) quantification->results

Caption: General experimental workflow for the analysis of this compound in food.

Logical Relationships in Method Selection

method_selection cluster_analyte Analyte Properties cluster_matrix Matrix Characteristics cluster_method Analytical Method volatility Volatility sample_prep Sample Preparation (HS-SPME, Solvent Extraction) volatility->sample_prep High -> HS-SPME concentration Expected Concentration instrument Instrumentation (GC-MS, LC-MS/MS) concentration->instrument Low -> MS/MS matrix_complexity Matrix Complexity (e.g., fat content) matrix_complexity->sample_prep High -> Cleanup Steps matrix_state Physical State (Solid/Liquid) matrix_state->sample_prep Solid -> Homogenization sample_prep->instrument derivatization Derivatization instrument->derivatization GC -> Often requires

Caption: Factors influencing the selection of an analytical method for this compound.

References

Application Notes and Protocols for the Extraction of 2-Dodecenal from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dodecenal, particularly the (E)-isomer, is a long-chain unsaturated aldehyde recognized for its potent biological activities, including antimicrobial and anthelmintic properties. It is a significant component of the essential oils of several plants, most notably from the Apiaceae family, such as Coriandrum sativum L. (coriander or cilantro) and Eryngium foetidum L. (culantro).[1][2][3][4][5][6] The distinctive aroma of these herbs is largely attributed to their high aldehyde content, including this compound.[5] This document provides detailed application notes and protocols for the extraction of this compound from plant materials, targeting researchers and professionals in drug development and natural product chemistry.

Plant Sources

The primary plant sources for this compound are:

  • Coriandrum sativum L.: The fresh leaves (cilantro) are a rich source of (E)-2-dodecenal. The essential oil of coriander leaves has been reported to contain significant amounts of this compound.[5][7]

  • Eryngium foetidum L.: Also known as culantro, this herb is a well-documented source of (E)-2-dodecenal, which is a major constituent of its essential oil.[1][2][8][9]

Extraction Techniques Overview

Several techniques can be employed to extract this compound from plant materials. The choice of method depends on factors such as the desired purity of the extract, yield, cost, and the scale of operation. The most common methods include:

  • Hydrodistillation and Steam Distillation: These are traditional and widely used methods for extracting essential oils. They are effective for volatile compounds like this compound.[1][2][7][9][10]

  • Solvent Extraction: This method uses organic solvents to dissolve the essential oil from the plant matrix. It can be highly efficient but may require additional steps for solvent removal and purification.[11][12]

  • Supercritical Fluid Extraction (SFE): A more modern and "green" technique that uses supercritical carbon dioxide (CO₂) as a solvent. SFE offers high selectivity and yields pure extracts without solvent residues.[1][13][14]

Quantitative Data Summary

The following tables summarize the quantitative data on the yield of essential oil and the percentage of this compound obtained using different extraction methods from various plant sources, as reported in scientific literature.

Table 1: Essential Oil Yield from Coriandrum sativum L. (Coriander/Cilantro)

Extraction MethodPlant PartEssential Oil Yield (%)Reference
HydrodistillationLeaves0.1[3][7]
HydrodistillationSeeds1.1[7]
Supercritical CO₂ ExtractionFruits4.5[14]
Soxhlet (Methylene Chloride)Seeds0.85 (calculated)[12]

Table 2: this compound Content in Essential Oil from Coriandrum sativum L. (Coriander/Cilantro)

Extraction MethodPlant Part(E)-2-Dodecenal (%)Reference
HydrodistillationLeaves7.51[3]
Not SpecifiedLeaves4.18[5]

Table 3: Essential Oil Yield from Eryngium foetidum L. (Culantro)

Extraction MethodPlant PartEssential Oil Yield (%)Reference
Hydrodistillation (Conventional)Aerial Parts0.053[2]
Microwave-Assisted HydrodistillationAerial Parts0.061[2]
HydrodistillationFresh Leaves0.15[15]

Table 4: this compound Content in Essential Oil from Eryngium foetidum L. (Culantro)

Extraction MethodPlant Part(E)-2-Dodecenal (%)Reference
HydrodistillationLeaves15.9 - 37.5[9]
HydrodistillationAerial PartsNot Specified, but a major component[2]

Experimental Protocols

Protocol 1: Hydrodistillation using a Clevenger-type Apparatus

This protocol is suitable for the extraction of essential oils from both Coriandrum sativum and Eryngium foetidum.

Materials and Equipment:

  • Fresh plant material (leaves or aerial parts)

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Graduated cylinder

  • Anhydrous sodium sulfate (B86663)

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Gently chop 100 g of fresh plant material into smaller pieces (approximately 1-2 cm) to increase the surface area for extraction.[1]

  • Apparatus Setup: Set up the Clevenger-type apparatus according to the manufacturer's instructions.

  • Extraction:

    • Place the chopped plant material into the 2 L round-bottom flask.

    • Add 1 L of distilled water to the flask.[1][3]

    • Heat the flask using the heating mantle to bring the water to a boil.

    • Continue the distillation for 3 to 4 hours.[1][3][9] The steam and volatilized essential oil will condense and collect in the calibrated tube of the Clevenger apparatus.

  • Isolation of Essential Oil:

    • After the distillation is complete, allow the apparatus to cool to room temperature.

    • Carefully collect the separated essential oil layer from the calibrated tube.

  • Drying and Storage:

    • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.[1][9]

    • Store the dried essential oil in a sealed glass vial at 4°C in the dark.

Hydrodistillation_Workflow A Plant Material Preparation (Chopping) B Hydrodistillation (Clevenger Apparatus, 3-4h) A->B C Cooling and Collection B->C D Drying (Anhydrous Sodium Sulfate) C->D E Storage (4°C, Dark) D->E

Hydrodistillation Workflow
Protocol 2: Supercritical Fluid Extraction (SFE)

This protocol is optimized for the extraction of this compound from Coriandrum sativum seeds but can be adapted for other plant materials.

Materials and Equipment:

  • Dried and ground plant material (e.g., coriander seeds)

  • Supercritical Fluid Extraction system

  • High-purity CO₂

  • Grinder

  • Collection vials

Procedure:

  • Preparation of Plant Material: Grind the dried plant material to a mean particle size of approximately 0.6 mm.[1]

  • SFE System Setup:

    • Load the ground plant material into the extraction vessel of the SFE system.

    • Set the SFE system parameters as follows:

      • Pressure: 90 bar[1]

      • Temperature: 40°C[1]

      • CO₂ Flow Rate: As per instrument specifications

  • Extraction:

    • Pressurize and heat the system to the specified conditions.

    • Start the extraction process, allowing the supercritical CO₂ to pass through the plant material.

    • Collect the extract in a separator vessel where the pressure is lower, causing the CO₂ to return to a gaseous state and the extract to precipitate.

  • Collection and Storage:

    • Carefully collect the precipitated extract from the separator.

    • Store the extract in a sealed glass vial at 4°C in the dark.

SFE_Workflow A Plant Material Preparation (Grinding) B Loading into SFE Vessel A->B C Supercritical Fluid Extraction (CO₂, 90 bar, 40°C) B->C D Separation of Extract (Depressurization) C->D E Collection and Storage D->E

Supercritical Fluid Extraction Workflow
Protocol 3: Solvent Extraction

This protocol provides a general method for solvent extraction of this compound.

Materials and Equipment:

  • Fresh or dried plant material

  • Organic solvent (e.g., hexane, dichloromethane, or ethanol)

  • Soxhlet apparatus or a flask for maceration

  • Rotary evaporator

  • Filter paper

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Grind the dried plant material or finely chop the fresh material.

  • Extraction (Soxhlet):

    • Place the prepared plant material in a thimble and insert it into the Soxhlet extractor.

    • Add the solvent to the round-bottom flask.

    • Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material, extracting the desired compounds.

    • Continue the extraction for several hours until the solvent in the extractor runs clear.

  • Extraction (Maceration):

    • Submerge the plant material in the chosen solvent in a sealed flask.

    • Agitate the mixture periodically for 24-48 hours at room temperature.

    • Filter the mixture to separate the extract from the plant residue.

  • Solvent Removal:

    • Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure.

  • Storage:

    • Store the concentrated extract in a sealed glass vial at 4°C in the dark.

Solvent_Extraction_Workflow cluster_0 Extraction Method A1 Soxhlet Extraction C Solvent Removal (Rotary Evaporator) A1->C A2 Maceration A2->C B Plant Material Preparation B->A1 B->A2 D Storage C->D

References

Application of 2-Dodecenal as a Natural Food Preservative: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dodecenal is a naturally occurring α,β-unsaturated aldehyde found in a variety of plants, including coriander (cilantro), and is a significant contributor to their characteristic aroma.[1] Beyond its role as a flavoring agent, emerging research has highlighted its potential as a natural food preservative due to its antimicrobial and antioxidant properties. This document provides detailed application notes and experimental protocols for researchers interested in exploring the use of this compound to enhance the safety and shelf-life of food products.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₂H₂₂O[2]
Molar Mass 182.30 g/mol [2]
Appearance Colorless to pale yellow liquid[3]
Odor Fatty, waxy, citrus, cilantro-like[3]
Solubility Sparingly soluble in water, soluble in alcohol[3]

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against a range of common foodborne pathogens and spoilage microorganisms. Its primary mechanism of action is believed to be the disruption of microbial cell membranes, leading to increased permeability and eventual cell death.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound against various microorganisms.

MicroorganismTypeMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureusGram-positive bacteria105105[1]
Bacillus cereusGram-positive bacteriaData not availableData not available
Bacillus subtilisGram-positive bacteriaData not availableData not available
Salmonella choleraesuisGram-negative bacteria6.256.25[1]
Escherichia coliGram-negative bacteriaData not availableData not available
Candida albicansYeastData not availableData not available
Aspergillus nigerMoldData not availableData not available

Note: The efficacy of this compound can be influenced by the specific microbial strain, the composition of the food matrix, and environmental factors such as pH and temperature. Further research is encouraged to expand this dataset.

Proposed Mechanism of Antimicrobial Action

The lipophilic nature of this compound allows it to readily interact with the lipid bilayer of microbial cell membranes. The α,β-unsaturated aldehyde functional group is highly reactive and can engage in Michael addition reactions with nucleophilic groups in membrane proteins and phospholipids. This disrupts membrane integrity, leading to leakage of intracellular components and ultimately, cell death.

antimicrobial_mechanism cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Phospholipids Membrane Proteins Disruption Membrane Disruption Membrane->Disruption Leads to 2_Dodecenal This compound 2_Dodecenal->Membrane:p2 Interacts with Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of this compound's antimicrobial activity.

Antioxidant Activity

In addition to its antimicrobial properties, this compound exhibits antioxidant activity, which can help to prevent lipid oxidation and maintain the sensory quality of food products. The α,β-unsaturated aldehyde structure can act as a radical scavenger.

Quantitative Antioxidant Data
AssayAntioxidant CapacityReference
DPPH Radical Scavenging Activity Data not available
ABTS Radical Scavenging Activity Data not available
Ferric Reducing Antioxidant Power (FRAP) Data not available

Note: Quantitative data on the antioxidant capacity of pure this compound is limited. The protocols provided below can be used to generate this data.

Application Considerations

Stability in Food Processing

The stability of α,β-unsaturated aldehydes like this compound can be affected by food processing conditions such as high temperatures and extreme pH values. It is crucial to evaluate the stability of this compound within the specific food matrix and processing parameters to ensure its efficacy as a preservative.

Synergistic Effects

The antimicrobial and antioxidant efficacy of this compound may be enhanced when used in combination with other natural preservatives, such as organic acids (e.g., citric acid, lactic acid) or essential oils (e.g., from thyme, oregano). Investigating these synergistic interactions can lead to the development of more potent and broad-spectrum preservative systems.

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol describes the broth microdilution method for determining the MIC and MBC of this compound.

mic_mbc_workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilute Perform 2-fold Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilute Inoculate Inoculate Wells with Microbial Suspension Serial_Dilute->Inoculate Prepare_Inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate Incubate Incubate at Optimal Temperature and Time Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Plate_MBC Plate Aliquots from Clear Wells onto Agar (B569324) Plates Read_MIC->Plate_MBC Incubate_Plates Incubate Agar Plates Plate_MBC->Incubate_Plates Read_MBC Determine MBC (Lowest concentration with no colony growth) Incubate_Plates->Read_MBC End End Read_MBC->End

Caption: Workflow for MIC and MBC determination.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Microbial culture of interest

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland turbidity standards (0.5)

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

  • Appropriate sterile agar plates

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a concentration at least 100 times the expected MIC.

  • Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Preparation of Inoculum:

    • Inoculate a fresh broth culture of the test microorganism and incubate until it reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the culture with sterile saline or broth to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum 1:100 in fresh broth to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation: Add 10 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final inoculum size of approximately 1.5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at the optimal temperature for the test microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • MBC Determination:

    • From each well that shows no visible growth, plate a 10 µL aliquot onto an appropriate agar medium.

    • Incubate the agar plates at the optimal temperature for 24-48 hours.

    • The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial inoculum count (i.e., no colony growth).

Protocol for DPPH Radical Scavenging Assay

This protocol outlines the procedure for assessing the antioxidant capacity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

dpph_workflow Start Start Prepare_DPPH Prepare DPPH Solution in Methanol (B129727) Start->Prepare_DPPH Prepare_Sample Prepare this compound Solutions of Varying Concentrations Start->Prepare_Sample Mix Mix DPPH Solution with this compound or Standard Prepare_DPPH->Mix Prepare_Sample->Mix Incubate_Dark Incubate in the Dark at Room Temperature Mix->Incubate_Dark Measure_Absorbance Measure Absorbance at 517 nm Incubate_Dark->Measure_Absorbance Calculate Calculate Percentage Inhibition Measure_Absorbance->Calculate End End Calculate->End

Caption: Workflow for DPPH antioxidant assay.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microtiter plate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Sample Preparation: Prepare a series of dilutions of this compound and the positive control (e.g., ascorbic acid) in methanol.

  • Reaction Mixture:

    • In a 96-well plate, add 50 µL of each sample dilution to different wells.

    • Add 150 µL of the DPPH solution to each well.

    • For the blank, use 50 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Conclusion

This compound presents a promising natural alternative to synthetic food preservatives. Its demonstrated antimicrobial and potential antioxidant activities warrant further investigation for various food applications. The protocols provided herein offer a standardized approach for researchers to evaluate the efficacy of this compound and explore its potential to enhance food safety and quality. Future research should focus on expanding the antimicrobial spectrum data, quantifying its antioxidant capacity in different food systems, evaluating its stability under various processing conditions, and exploring synergistic combinations with other natural preservatives.

References

Application Notes and Protocols for 2-Dodecenal in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(E)-2-Dodecenal is an α,β-unsaturated aldehyde found in various plants, including coriander (Coriandrum sativum) and Eryngium foetidum.[1] It has garnered significant interest within the scientific community for its potent antimicrobial properties against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its primary mechanism of action involves the disruption of microbial cell structures and interference with key cellular processes.[1][3] These characteristics position 2-Dodecenal as a promising candidate for the development of novel antimicrobial agents, particularly in an era of rising antibiotic resistance.

These application notes provide an overview of the antimicrobial activity of this compound, its mechanism of action, and detailed protocols for its evaluation in a research setting.

Mechanism of Action

The antimicrobial effect of this compound is primarily attributed to its ability to induce physicochemical damage to microbial cells.[3] The presence of the α,β-unsaturated aldehyde functional group is crucial for its activity.[4]

  • Cell Membrane Disruption: The primary target of this compound is the bacterial cell membrane.[3][5][6] It causes a significant perturbation of the lipid bilayer, leading to increased membrane permeability, leakage of intracellular contents (such as ions and metabolites), and ultimately, cell lysis.[5][6] Studies using scanning electron microscopy have visually confirmed severe damage to the cell membrane and structural changes within the cytoplasm of bacteria and yeasts exposed to this compound.[2][7][8]

  • Quorum Sensing Interference: Emerging research suggests that aldehydes, including this compound, may interfere with bacterial communication systems known as quorum sensing (QS).[9][10] By disrupting QS signaling pathways, which regulate virulence factor production and biofilm formation, this compound can potentially attenuate bacterial pathogenicity.[9][10] This represents a promising anti-virulence strategy that may not exert the same selective pressure for resistance as traditional bactericidal antibiotics.

Proposed Antimicrobial Mechanism of this compound cluster_membrane Bacterial Cell Membrane Disruption cluster_qs Quorum Sensing (QS) Inhibition dodecenal This compound membrane Lipid Bilayer dodecenal->membrane Interaction perturbation Membrane Perturbation & Increased Permeability membrane->perturbation leakage Leakage of Intracellular Contents perturbation->leakage lysis Cell Lysis & Death leakage->lysis qs_signal QS Signal Molecules (e.g., AI-2) receptor Signal Receptor qs_signal->receptor Binds virulence Virulence Gene Expression & Biofilm Formation receptor->virulence Activates dodecenal_qs This compound dodecenal_qs->receptor block Inhibition block->receptor Blocks Binding Workflow for MIC Determination (Broth Microdilution) prep_compound 1. Prepare Stock Solution of this compound in DMSO prep_plate 2. Serially Dilute this compound Across 96-Well Plate with Growth Medium prep_compound->prep_plate inoculate 4. Inoculate Wells with Bacterial Suspension prep_plate->inoculate prep_inoculum 3. Prepare Standardized Bacterial Inoculum (0.5 McFarland, ~1x10^8 CFU/mL) prep_inoculum->inoculate controls 5. Include Positive (No Drug) & Negative (No Bacteria) Growth Controls inoculate->controls incubate 6. Incubate Plate (e.g., 24h at 37°C) controls->incubate read 7. Read Results Visually or with Plate Reader incubate->read determine_mic 8. Determine MIC: Lowest Concentration with No Visible Growth read->determine_mic Workflow for Biofilm Inhibition Assay prep 1. Prepare Serial Dilutions of this compound in a 96-Well Plate (Sub-MIC concentrations are often used) inoculate 2. Add Standardized Bacterial Inoculum to Wells prep->inoculate incubate 3. Incubate Plate to Allow Biofilm Formation (e.g., 24-48h at 37°C) inoculate->incubate wash1 4. Discard Planktonic Cells & Wash Wells Gently with PBS incubate->wash1 fix 5. Fix Biofilm with Methanol wash1->fix stain 6. Stain Biofilm with 0.1% Crystal Violet fix->stain wash2 7. Wash Excess Stain with Water stain->wash2 solubilize 8. Solubilize Bound Stain with Acetic Acid or Ethanol wash2->solubilize read 9. Measure Absorbance (e.g., at 570-595 nm) solubilize->read

References

Application Notes and Protocols: 2-Dodecenal as a Flavoring Agent in the Food Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dodecenal, specifically the (E)-isomer, is a generally recognized as safe (GRAS) flavoring substance designated by the Flavor and Extract Manufacturers Association (FEMA number 2402). It is a long-chain aldehyde that naturally occurs in a variety of foods, including citrus fruits, coriander, and beef.[1] Its characteristic flavor profile, described as fatty, waxy, citrusy (specifically mandarin orange), and slightly herbaceous, makes it a versatile ingredient in the food industry.[2][3] This document provides detailed application notes and experimental protocols for the effective use and analysis of this compound as a flavoring agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₂H₂₂O[4]
Molecular Weight182.31 g/mol [4]
AppearanceColorless to pale yellow liquid[4]
Odor ProfileFatty, waxy, citrus (mandarin orange), herbaceous[2][3]
Taste ProfileFatty, waxy, citrus peel, cilantro, herbal[2][3]
Boiling Point93 °C at 0.5 mmHg
Specific Gravity0.839 - 0.849 @ 25°C[4]
Refractive Index1.452 - 1.458 @ 20°C[4]
SolubilitySoluble in alcohol; insoluble in water[4]

Applications in the Food Industry

This compound is utilized across a wide range of food and beverage products to impart or enhance specific flavor notes. Its unique combination of fatty and citrus characteristics allows for diverse applications.

Savory Products

In savory applications, this compound contributes a desirable cooked, fatty, and slightly roasted character. It is particularly effective in enhancing the flavor of:

  • Meats: In fried chicken, roast beef, and bacon-type flavors, it provides a rich, cooked fat note.[5]

  • Fried Foods: It can be used to create an authentic fried flavor in products like french fries and fried onion snacks.[5]

  • Other Savory Items: It adds depth and complexity to grill flavors, seafood (lobster, shrimp), smoke flavors, and even soy sauce.[5]

Citrus and Fruit Flavors

The citrusy aspect of this compound makes it a valuable component in fruit flavor systems:

  • Citrus Beverages: It is particularly effective in mandarin and tangerine profiles, providing a more authentic and juicy note than can be achieved with other aldehydes alone.[5] It can also be used to lift and brighten sweet orange and bitter orange flavors.[5]

  • Fruit Flavors: At low levels, it can add an attractive "skin" note to various fruit flavors, enhancing their realism.

Dairy and Other Applications
  • Dairy Products: this compound is found in milk and milk products and can be used to enhance dairy flavors.[1]

  • Other: It has applications in toasted corn flavors, ginger, and peanut flavors, where it can add complexity and round out the overall profile.[5]

A summary of suggested starting usage levels for this compound in various food applications is provided in Table 2. These levels are intended as a guide and should be optimized based on the specific product matrix and desired flavor profile.

Table 2: Suggested Starting Usage Levels of this compound in Various Food Applications

Food CategorySuggested Starting Level (ppm) in a flavor intended for use at 0.1% in the final product
Savory
Fried Chicken80
Roast Beef10
Bacon20
Fried Potato50
Grilled Flavors200
Citrus
Mandarin/Tangerine60
Sweet Orange10-20
Bitter Orange30
Other
Toasted Corn50
Ginger15
Peanut10

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound in a Citrus Beverage

This protocol outlines a method for a trained sensory panel to evaluate the flavor profile of this compound in a model citrus beverage.

Objective: To characterize the sensory attributes of this compound and determine an optimal concentration in a citrus beverage base.

Materials:

  • This compound (food grade)

  • Sucrose (B13894)

  • Citric Acid

  • Deionized, odor-free water

  • Unsalted crackers and water for palate cleansing

  • Glass beakers and stirring equipment

  • Graduated cylinders and pipettes

  • Coded tasting cups

  • Sensory evaluation booths with controlled lighting and ventilation

Procedure:

  • Panelist Training:

    • Select 8-12 panelists trained in descriptive sensory analysis.

    • Familiarize panelists with the aroma and taste of this compound at different concentrations in a simple sugar-acid solution.

    • Develop a consensus vocabulary for the sensory attributes of this compound, including terms like "fatty," "waxy," "mandarin peel," "juicy," "herbaceous," and "soapy."

    • Train panelists to use a 15-point intensity scale for each attribute.

  • Sample Preparation:

    • Prepare a base citrus beverage consisting of 10% sucrose and 0.15% citric acid in deionized water.

    • Prepare a stock solution of this compound in food-grade ethanol.

    • Spike the base beverage with the this compound stock solution to achieve final concentrations of 0.05 ppm, 0.1 ppm, 0.2 ppm, and a control with no added this compound.

    • Prepare all samples at room temperature (20-22°C).

  • Sensory Evaluation:

    • Present the samples to the panelists in a randomized order in coded cups.

    • Instruct panelists to evaluate the aroma (orthonasal) before tasting.

    • Panelists should then taste each sample, holding it in their mouth for 10 seconds before expectorating.

    • Panelists will rate the intensity of each sensory attribute on the 15-point scale.

    • Ensure panelists cleanse their palate with unsalted crackers and water between samples.

  • Data Analysis:

    • Collect the intensity ratings for each attribute from all panelists.

    • Perform statistical analysis (e.g., ANOVA and Tukey's HSD test) to determine significant differences in attribute intensities between the different concentrations of this compound.

    • Generate a spider web plot to visualize the sensory profile of each sample.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis panel_training Panelist Training & Vocabulary Development sample_prep Sample Preparation (Control & Test Samples) panel_training->sample_prep randomization Sample Randomization & Coding sample_prep->randomization evaluation Sensory Evaluation in Controlled Booths randomization->evaluation data_collection Data Collection (Intensity Ratings) evaluation->data_collection stat_analysis Statistical Analysis (ANOVA) data_collection->stat_analysis visualization Data Visualization (Spider Web Plot) stat_analysis->visualization Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis emulsion_prep Emulsion Preparation with this compound storage Accelerated Storage at 40°C emulsion_prep->storage sampling Sampling at Time Intervals storage->sampling extraction Solvent Extraction sampling->extraction gcms_analysis GC-MS Analysis extraction->gcms_analysis data_analysis Data Analysis & Degradation Kinetics gcms_analysis->data_analysis Olfactory_Signaling_Pathway cluster_membrane Olfactory Sensory Neuron Membrane cluster_intracellular Intracellular dodecenal This compound or_receptor Olfactory Receptor (GPCR) dodecenal->or_receptor Binds g_protein G-protein (Gαolf) or_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates atp ATP cng_channel CNG Ion Channel depolarization Depolarization (Na⁺, Ca²⁺ influx) cng_channel->depolarization Leads to camp cAMP atp->camp Converted by camp->cng_channel Opens action_potential Action Potential to Olfactory Bulb depolarization->action_potential Triggers

References

Application Notes and Protocols for the Formulation of "2-Dodecenal"-Based Insect Repellents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Dodecenal is a naturally occurring unsaturated aldehyde found in various plants and is recognized for its insecticidal and repellent properties.[1] As a volatile organic compound, it holds potential for development as a natural alternative to synthetic insect repellents. This document provides a comprehensive guide to the formulation, evaluation, and proposed mechanism of action of 2-Dodecenal-based insect repellents. While specific efficacy data for this compound against common disease vectors are not extensively documented in publicly available literature, this guide outlines the established principles and protocols for its development and testing.

Data Presentation: Efficacy of Insect Repellents

Quantitative data on the efficacy of insect repellents are crucial for comparing different active ingredients and formulations. Key metrics include the Complete Protection Time (CPT) , which is the duration a repellent prevents insect bites, and the Effective Dose (ED50) , the concentration at which 50% of the insect population is repelled.

Table 1: Comparative Efficacy of Various Insect Repellents Against Mosquitoes

Active IngredientConcentration (%)Mosquito SpeciesTest MethodComplete Protection Time (CPT) (hours)Reference
DEET23.8Aedes aegyptiArm-in-Cage5[2]
DEET20Aedes aegyptiArm-in-Cage4[2]
Oil of Lemon Eucalyptus (PMD)30Aedes aegyptiArm-in-Cage2[2]
Citronella10Aedes albopictusArm-in-Cage< 0.33[3]
2-Undecanone7.75Mixed SpeciesField StudyUp to 5[4]

Experimental Protocols

The following are detailed protocols for the evaluation of "this compound"-based insect repellent formulations. These are standard methods widely used in the field of entomology and repellent development.

Formulation of a Topical Spray

Objective: To prepare a stable, homogenous sprayable formulation of (E)-2-dodecenal for topical application.

Materials:

  • (E)-2-Dodecenal (active ingredient)

  • Ethanol (B145695) (solvent)

  • Propylene (B89431) glycol (humectant and co-solvent)

  • Glycerin (humectant)

  • Essential oil (e.g., lemongrass or cedarwood oil, for synergistic effects and fragrance)

  • Polysorbate 80 (emulsifier)

  • Distilled water (vehicle)

Protocol:

  • In a sterile glass beaker, dissolve the desired concentration of (E)-2-dodecenal in ethanol with gentle stirring.

  • In a separate beaker, mix propylene glycol and glycerin.

  • Add the essential oil to the propylene glycol and glycerin mixture and stir until homogenous.

  • Add the ethanolic solution of this compound to the propylene glycol mixture and stir.

  • In a larger beaker, add the required volume of distilled water and the emulsifier (Polysorbate 80).

  • Slowly add the active ingredient mixture to the water and emulsifier solution while continuously stirring to form a stable emulsion.

  • Transfer the final formulation to an appropriate spray bottle.

  • Store the formulation in a cool, dark place.

In Vivo Repellency Assay: Arm-in-Cage Test

Objective: To determine the Complete Protection Time (CPT) of a topical "this compound" formulation against host-seeking female mosquitoes.[5][6]

Materials:

  • Test formulation of "this compound"

  • Control formulation (vehicle without active ingredient)

  • 200-250 host-seeking, nulliparous female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae) aged 5-10 days, sugar-starved for at least 4 hours.

  • Mosquito cages (e.g., 40x40x40 cm)

  • Human volunteers

  • Latex gloves

  • Timer

Protocol:

  • Recruit healthy adult volunteers and obtain informed consent.

  • Volunteers should avoid using any scented products on the day of the test.

  • Measure a defined area on the forearm of each volunteer (e.g., 600 cm²).

  • Apply a standardized amount of the test formulation (e.g., 1.0 mL) evenly onto the defined area of one forearm.

  • Apply the control formulation to the same area on the other forearm.

  • Allow the formulations to dry for 30 minutes.

  • Volunteers will wear latex gloves to protect their hands.

  • At 30-minute intervals, each volunteer will insert their treated forearm into a cage containing the host-seeking mosquitoes for a 3-minute exposure period.

  • Record the number of mosquito landings and bites during each exposure period.

  • The test for a specific volunteer is concluded when the first confirmed bite occurs (a bite followed by another bite within the same or next exposure period).

  • The Complete Protection Time (CPT) is the time from the application of the repellent until the first confirmed bite.

  • Repeat the experiment with multiple volunteers to obtain a mean CPT.

Signaling Pathways and Experimental Workflows

Insect Olfactory Signaling Pathway

The repellent effect of volatile compounds like (E)-2-dodecenal is primarily mediated through the insect's olfactory system. The binding of odorant molecules to specific receptors on the antennae triggers a signaling cascade that results in a behavioral response. While the specific receptors for this compound are yet to be identified, the following diagram illustrates a generalized insect olfactory signaling pathway.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_Complex Odorant Receptor (OR) + Orco Co-receptor OBP->OR_Complex Transport & Release Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Antennal_Lobe Antennal Lobe (Brain) Action_Potential->Antennal_Lobe Behavior Repellent Behavior Antennal_Lobe->Behavior

Caption: Generalized insect olfactory signaling pathway.

Experimental Workflow for Repellent Development

The development and validation of a new insect repellent formulation follows a structured workflow, from initial formulation to rigorous efficacy testing.

Repellent_Development_Workflow Formulation 1. Formulation Development (Active Ingredient + Excipients) Stability 2. Stability Testing (Physical & Chemical) Formulation->Stability In_Vitro 3. In Vitro Screening (e.g., Olfactometer Assays) Stability->In_Vitro In_Vivo_Lab 4. In Vivo Laboratory Testing (Arm-in-Cage Assay) In_Vitro->In_Vivo_Lab Field_Trials 5. Field Trials (Real-world Conditions) In_Vivo_Lab->Field_Trials Toxicology 6. Toxicological Assessment (Safety Evaluation) Field_Trials->Toxicology Registration 7. Regulatory Submission & Product Registration Toxicology->Registration Product Final Product Registration->Product

Caption: Workflow for insect repellent development.

Conclusion

(E)-2-Dodecenal presents a promising avenue for the development of natural insect repellents. While there is a need for more specific research to quantify its efficacy and elucidate its precise mechanism of action, the protocols and frameworks outlined in this document provide a solid foundation for researchers and drug development professionals to advance its study. Future investigations should focus on conducting standardized efficacy trials to determine the Complete Protection Time and Effective Dose of various "this compound" formulations against a range of medically important insect vectors. Furthermore, studies aimed at identifying the specific olfactory receptors that interact with "this compound" will be crucial for understanding its mode of action and for the rational design of more effective repellent formulations.

References

Application Notes and Protocols: 2-Dodecenal as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dodecenal, a long-chain α,β-unsaturated aldehyde, is a valuable and versatile building block in organic synthesis. Its conjugated system, comprising a reactive aldehyde and a carbon-carbon double bond, allows for a wide array of chemical transformations. This functionality makes it a key precursor in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and specialty chemicals. This document provides detailed application notes and experimental protocols for several key reactions utilizing this compound as a starting material.

Key Reactions and Synthetic Applications

This compound can undergo a variety of transformations at its electrophilic centers: the carbonyl carbon (C1) and the β-carbon (C3). This dual reactivity allows for both 1,2- and 1,4-additions, as well as cycloaddition reactions and transformations of the aldehyde group.

Michael (1,4-Conjugate) Addition

The Michael addition is a cornerstone reaction for forming carbon-carbon bonds at the β-position of α,β-unsaturated carbonyl compounds. In the case of this compound, this reaction is instrumental in introducing a variety of substituents, leading to the formation of more complex saturated aldehydes.

Application: Synthesis of functionalized long-chain aldehydes, which are precursors to fatty acids, alcohols, and other bioactive molecules.

Table 1: Michael Addition of Dimethyl Malonate to this compound

EntryMichael DonorCatalystSolventTemp (°C)Time (h)Yield (%)
1Dimethyl malonateSodium methoxide (B1231860) (cat.)Methanol (B129727)RT485

Experimental Protocol: Michael Addition of Dimethyl Malonate

  • To a solution of this compound (1.0 mmol) in anhydrous methanol (10 mL) under an inert atmosphere, add dimethyl malonate (1.2 mmol).

  • To this stirred solution, add a catalytic amount of sodium methoxide (0.1 mmol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired Michael adduct.

Michael_Addition cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Dodecenal This compound Adduct Michael Adduct Dodecenal->Adduct 1,4-Addition Malonate Dimethyl Malonate Malonate->Adduct Catalyst NaOMe (cat.) Catalyst->Dodecenal Solvent Methanol Solvent->Dodecenal

Caption: Michael Addition of Dimethyl Malonate to this compound.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. When applied to this compound, it allows for the extension of the carbon chain and the formation of conjugated dienes, which are valuable intermediates in the synthesis of natural products and polymers.[1]

Application: Synthesis of conjugated dienes for use in cycloaddition reactions and polymerization.

Table 2: Wittig Reaction of this compound

EntryYlideBaseSolventTemp (°C)Time (h)Yield (%)
1(Pyridin-4-ylmethyl)triphenylphosphonium chloriden-BuLiTHF-78 to RT1275

Experimental Protocol: Synthesis of (E)-4-(deca-1,3-dien-1-yl)pyridine

  • Suspend (pyridin-4-ylmethyl)triphenylphosphonium chloride (1.1 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (15 mL) under an inert atmosphere and cool to -78 °C.

  • Add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise, and stir the resulting deep red solution for 1 hour at -78 °C.

  • Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired diene.

Wittig_Reaction cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Dodecenal This compound Oxaphosphetane Oxaphosphetane Dodecenal->Oxaphosphetane Ylide Phosphonium Ylide Ylide->Oxaphosphetane Alkene Conjugated Diene Oxaphosphetane->Alkene Elimination TPPO Triphenylphosphine oxide Oxaphosphetane->TPPO

Caption: Wittig Reaction of this compound.

Grignard Reaction

The Grignard reaction allows for the formation of a new carbon-carbon bond at the carbonyl carbon of this compound, leading to the synthesis of secondary allylic alcohols. These products are versatile intermediates for further functionalization.

Application: Synthesis of chiral and achiral allylic alcohols.

Table 3: Grignard Reaction of this compound

| Entry | Grignard Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---| | 1 | Methylmagnesium bromide | Diethyl ether | 0 to RT | 2 | 90 |

Experimental Protocol: Synthesis of (E)-trideca-3-en-2-ol

  • To a solution of methylmagnesium bromide (1.2 mmol, 3.0 M in diethyl ether) in anhydrous diethyl ether (10 mL) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 mmol) in anhydrous diethyl ether (5 mL) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the secondary allylic alcohol.

Grignard_Reaction Dodecenal This compound Alkoxide Magnesium Alkoxide Intermediate Dodecenal->Alkoxide 1,2-Addition Grignard MeMgBr Grignard->Alkoxide Alcohol Secondary Allylic Alcohol Alkoxide->Alcohol Protonation Workup Aqueous Workup (NH4Cl) Workup->Alcohol

Caption: Grignard Reaction with this compound.

Selective Reduction

Selective reduction of the aldehyde functionality in this compound to a primary allylic alcohol, without affecting the carbon-carbon double bond, is a crucial transformation. The Luche reduction is a mild and efficient method for this purpose.[2][3]

Application: Synthesis of allylic alcohols, which are important intermediates in the synthesis of natural products and pharmaceuticals.

Table 4: Luche Reduction of this compound

EntryReducing AgentAdditiveSolventTemp (°C)Time (h)Yield (%)
1NaBH₄CeCl₃·7H₂OMethanol00.595

Experimental Protocol: Synthesis of (E)-dodec-2-en-1-ol

  • Dissolve this compound (1.0 mmol) and cerium(III) chloride heptahydrate (1.1 mmol) in methanol (10 mL) and cool the solution to 0 °C.

  • Add sodium borohydride (B1222165) (1.1 mmol) portion-wise to the stirred solution.

  • Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.

  • Quench the reaction by adding water (10 mL).

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to furnish the pure allylic alcohol.

Luche_Reduction cluster_reactants Reactant cluster_reagents Reagents cluster_products Product Dodecenal This compound Alcohol (E)-Dodec-2-en-1-ol Dodecenal->Alcohol Selective 1,2-Reduction Reducer NaBH4 / CeCl3 Reducer->Dodecenal Solvent Methanol Solvent->Dodecenal

Caption: Selective Reduction of this compound to an Allylic Alcohol.

Oxidation to α,β-Unsaturated Carboxylic Acid

The oxidation of this compound to the corresponding (E)-dodec-2-enoic acid is a valuable transformation, as these unsaturated carboxylic acids are important synthetic intermediates and are found in some natural products.

Application: Synthesis of α,β-unsaturated fatty acids.

Table 5: Oxidation of this compound

| Entry | Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---| | 1 | Silver(I) oxide | aq. NaOH / Ethanol (B145695) | RT | 12 | 88 |

Experimental Protocol: Synthesis of (E)-Dodec-2-enoic Acid

  • To a stirred solution of silver nitrate (B79036) (2.2 mmol) in water (10 mL), add a solution of sodium hydroxide (B78521) (2.5 mmol) in water (5 mL).

  • Collect the precipitated silver(I) oxide by filtration and wash thoroughly with water, then ethanol.

  • Suspend the freshly prepared silver(I) oxide in a mixture of ethanol (15 mL) and water (5 mL).

  • Add this compound (1.0 mmol) to the suspension and stir the mixture vigorously at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts.

  • Acidify the filtrate with 1 M HCl to pH 2-3 and extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization.[4]

Oxidation_Reaction cluster_start Starting Material cluster_oxidant Oxidizing Agent cluster_end Product Aldehyde This compound Acid (E)-Dodec-2-enoic Acid Aldehyde->Acid Oxidation Oxidant Ag2O Oxidant->Aldehyde

Caption: Oxidation of this compound to the Carboxylic Acid.

Conclusion

This compound is a highly valuable and versatile C12 building block in organic synthesis. The protocols outlined in these application notes provide a foundation for its use in constructing a diverse range of molecular architectures. The ability to selectively functionalize either the aldehyde or the alkene moiety, or to utilize both in concerted reactions, underscores the synthetic potential of this readily available starting material for researchers in academia and the pharmaceutical industry. Further exploration of asymmetric transformations and multi-component reactions involving this compound is anticipated to yield novel and complex molecules with significant biological and material properties.

References

Application Notes and Protocols for Testing the Anthelmintic Activity of 2-Dodecenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dodecenal, a naturally occurring aldehyde found in plants such as coriander (Coriandrum sativum) and Eryngium foetidum, has demonstrated significant anthelmintic properties.[1][2][3] Notably, trans-2-dodecenal (B1235498) has been identified as a primary bioactive compound responsible for the anthelmintic effects of Eryngium foetidum.[1][2][3] Studies have shown its efficacy against parasitic nematodes, including the infective third-stage larvae of Strongyloides stercoralis.[2][3] In vitro comparisons have indicated that trans-2-dodecenal can exhibit greater potency than the commercial anthelmintic ivermectin under certain conditions.[2][4]

These application notes provide a comprehensive protocol for the systematic evaluation of the anthelmintic activity of this compound. The described methodologies cover essential in vitro assays to determine the efficacy of the compound against various life stages of nematodes.

Data Presentation

Quantitative data from the following experimental protocols should be summarized for clear comparison.

Table 1: In Vitro Efficacy of this compound against Nematode Larvae

Concentration (µM)Mean % Motility Inhibition (± SD) at 24hMean % Mortality (± SD) at 24hMean % Mortality (± SD) at 48h
0 (Control)
X
Y
Z
Positive Control (e.g., Ivermectin)

Table 2: In Vitro Efficacy of this compound against Nematode Eggs

Concentration (µM)Mean % Egg Hatch Inhibition (± SD)
0 (Control)
X
Y
Z
Positive Control (e.g., Albendazole)

Experimental Protocols

General Preparation and Handling
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration. Subsequent dilutions should be made in the appropriate culture medium to achieve the desired final concentrations. The final solvent concentration in the assay should be non-toxic to the nematodes (typically ≤0.5% DMSO).

  • Nematode Culture and Maintenance: The choice of nematode species will depend on the research focus. Common model organisms include the free-living nematode Caenorhabditis elegans and parasitic species like Haemonchus contortus or Strongyloides stercoralis. Maintain nematode cultures using standard, established laboratory procedures.

  • Controls: Include both a negative control (vehicle/solvent only) and a positive control (a known anthelmintic drug like ivermectin or levamisole (B84282) for motility assays, and albendazole (B1665689) for egg hatch assays) in all experiments.

In Vitro Larval Motility Assay

This assay assesses the ability of this compound to inhibit the movement of nematode larvae.

Materials:

  • Nematode larvae (e.g., L3 stage of parasitic nematodes or L4 of C. elegans)

  • 24-well or 96-well microtiter plates

  • Culture medium appropriate for the nematode species

  • This compound stock solution

  • Positive and negative control solutions

  • Inverted microscope or an automated motility tracking system

Procedure:

  • Larval Preparation: Harvest and wash the nematode larvae from cultures. Resuspend the larvae in fresh culture medium and determine their concentration.

  • Assay Setup: Dispense approximately 100-200 larvae into each well of the microtiter plate.

  • Compound Addition: Add the serially diluted this compound, positive control, and negative control to the respective wells. Ensure each condition is tested in triplicate.

  • Incubation: Incubate the plates at a temperature suitable for the specific nematode species (e.g., 37°C for many parasitic nematodes) for various time points (e.g., 2, 4, 8, 24, and 48 hours).

  • Motility Assessment: At each time point, observe and score the motility of the larvae under an inverted microscope. A scoring system can be used (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = no movement/paralysis). Alternatively, automated systems can be used to quantify larval movement.

  • Data Analysis: Calculate the percentage of motility inhibition for each concentration relative to the negative control. Determine the IC50 value (the concentration that inhibits motility by 50%).

In Vitro Larval Mortality Assay (Eosin Exclusion Method)

This assay determines the lethal effects of this compound on nematode larvae.

Materials:

  • Nematode larvae

  • 24-well or 96-well microtiter plates

  • Culture medium

  • This compound stock solution

  • Positive and negative control solutions

  • 0.1% Eosin Y solution

  • Microscope

Procedure:

  • Assay Setup: Follow steps 1-4 of the Larval Motility Assay protocol.

  • Mortality Assessment: At each time point, add a small volume of 0.1% Eosin Y solution to each well. Live, motile larvae will exclude the dye and remain colorless, while dead larvae will stain red.

  • Counting: Count the number of live (unstained) and dead (stained) larvae in each well under a microscope.

  • Data Analysis: Calculate the percentage of mortality for each concentration. Determine the LD50 value (the concentration that is lethal to 50% of the larvae).

In Vitro Egg Hatch Assay

This assay evaluates the effect of this compound on the hatching of nematode eggs.

Materials:

  • Freshly collected nematode eggs

  • 24-well or 96-well microtiter plates

  • Deionized water or a suitable buffer

  • This compound stock solution

  • Positive (e.g., Albendazole) and negative control solutions

  • Lugol's iodine solution

  • Inverted microscope

Procedure:

  • Egg Collection: Collect and clean nematode eggs from fecal samples or adult female worms.

  • Assay Setup: Suspend the eggs in deionized water and adjust the concentration to approximately 100-200 eggs per 100 µL. Add 100 µL of the egg suspension to each well of a microtiter plate.

  • Compound Addition: Add 100 µL of the serially diluted this compound, positive control, and negative control to the respective wells. Each condition should be in triplicate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48 hours.

  • Hatching Assessment: After incubation, add a drop of Lugol's iodine solution to each well to stop further hatching.

  • Counting: Count the number of hatched larvae and unhatched eggs in each well under an inverted microscope.

  • Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration relative to the negative control. Determine the EC50 value (the concentration that inhibits 50% of egg hatching).

In Vitro Larval Migration Assay

This assay assesses the impact of this compound on the ability of infective larvae to migrate through a sieve, mimicking migration through host tissues.

Materials:

  • Infective nematode larvae (e.g., L3 stage)

  • 96-well plates with migration sieves (e.g., 20 µm mesh)

  • Culture medium

  • This compound stock solution

  • Positive and negative control solutions

  • Inverted microscope

Procedure:

  • Larval Preparation: Harvest and wash infective larvae from cultures.

  • Assay Setup: Place a migration sieve into each well of a 96-well plate. Add approximately 100-200 larvae into each sieve.

  • Compound Addition: Add the various concentrations of this compound, positive control, and negative control to the wells below the sieve.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Migration Assessment: After incubation, carefully remove the sieves. Count the number of larvae that have successfully migrated through the mesh into the bottom of the well using an inverted microscope.

  • Data Analysis: Calculate the percentage of migration inhibition for each concentration relative to the negative control. Determine the IC50 value.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound This compound Stock Preparation Motility Larval Motility Assay Compound->Motility Mortality Larval Mortality Assay (Eosin Exclusion) Compound->Mortality EggHatch Egg Hatch Assay Compound->EggHatch Migration Larval Migration Assay Compound->Migration Nematodes Nematode Culture (Eggs, Larvae) Nematodes->Motility Nematodes->Mortality Nematodes->EggHatch Nematodes->Migration IC50 IC50/EC50/LD50 Determination Motility->IC50 Mortality->IC50 EggHatch->IC50 Migration->IC50 Stats Statistical Analysis IC50->Stats

Caption: Experimental workflow for testing the anthelmintic activity of this compound.

Signaling_Pathway cluster_membrane Nematode Muscle Cell Membrane KCNQ KCNQ Potassium Channel Hyperpolarization Hyperpolarization KCNQ->Hyperpolarization K+ Efflux Dodecenal This compound Activation Channel Activation Dodecenal->Activation Activation->KCNQ Opens Paralysis Flaccid Paralysis Hyperpolarization->Paralysis

Caption: Hypothesized signaling pathway for the anthelmintic action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Dodecenal Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 2-dodecenal. Our aim is to address common challenges and provide actionable strategies to optimize reaction yields and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the crossed Aldol (B89426) condensation of decanal (B1670006) and acetaldehyde (B116499).

Issue Potential Cause(s) Recommended Solutions
Low or No Yield of this compound 1. Self-condensation of Acetaldehyde: Acetaldehyde can react with itself, reducing the amount available to react with decanal.[1] 2. Incorrect Order of Reagent Addition: Adding decanal to a pre-formed enolate of acetaldehyde can favor the desired reaction. 3. Ineffective Catalyst: The chosen base or acid catalyst may not be optimal for this specific reaction. Some common catalysts have shown to be ineffective for long-chain aldehydes.[2] 4. Unfavorable Reaction Temperature: Temperature can significantly impact the reaction rate and equilibrium.1. Control Acetaldehyde Concentration: Use a significant excess of the non-enolizable decanal or add acetaldehyde dropwise to the reaction mixture containing decanal and the catalyst.[3][4] 2. Optimize Reagent Addition: Slowly add acetaldehyde to a mixture of decanal and the base catalyst. This keeps the concentration of the acetaldehyde enolate low, minimizing self-condensation. 3. Catalyst Screening: Experiment with different base catalysts such as sodium hydroxide (B78521), potassium hydroxide, or sodium ethoxide. Acid catalysis can also be explored.[5][6] 4. Temperature Optimization: Systematically vary the reaction temperature. While heating often promotes the final dehydration step to the α,β-unsaturated aldehyde, it can also favor side reactions.[7]
Presence of Significant Side Products 1. 2-Octyl-2-dodecenal Formation: Self-condensation of the decanal starting material can occur, leading to a C20 aldehyde impurity.[8][9] 2. Poly-condensation Products: Multiple acetaldehyde units can add to the product. 3. Cannizzaro Reaction: If using a strong base and a non-enolizable aldehyde under harsh conditions, disproportionation can occur, though less likely with enolizable aldehydes present.1. Molar Ratio Adjustment: Use an excess of decanal relative to acetaldehyde to favor the crossed-condensation. 2. Controlled Addition: As mentioned above, the slow, controlled addition of acetaldehyde is crucial. 3. Catalyst Choice and Concentration: Use a milder base or a lower concentration of a strong base to reduce the rate of competing side reactions.[10]
Incomplete Dehydration to this compound 1. Insufficient Temperature or Reaction Time: The elimination of water to form the double bond may require more energy or longer reaction times. 2. Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction.1. Increase Temperature/Time: After the initial Aldol addition, gently heat the reaction mixture to encourage dehydration. Monitor the reaction progress by TLC or GC.[7] 2. Additional Catalyst: A fresh portion of the catalyst can be added if deactivation is suspected.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired this compound and the self-condensation product of decanal may have similar polarities, making chromatographic separation challenging. 2. Presence of Unreacted Decanal: Excess starting material can co-elute with the product. 3. Formation of Carboxylic Acids: Aldehydes can oxidize to carboxylic acids upon exposure to air.1. Bisulfite Adduct Formation: Aldehydes can be selectively separated from other organic compounds by forming a water-soluble bisulfite adduct. The aldehyde can then be regenerated by treatment with a base.[11][12][13] 2. Vacuum Distillation: If the boiling points are sufficiently different, vacuum distillation can be an effective purification method.[2] 3. Column Chromatography Optimization: Experiment with different solvent systems (e.g., hexane/ethyl acetate (B1210297) gradients) and stationary phases for column chromatography.[13]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct synthetic route is a crossed Aldol condensation between decanal (a C10 aldehyde) and acetaldehyde (a C2 aldehyde).[4][6] This reaction forms a new carbon-carbon bond, and subsequent dehydration yields the target α,β-unsaturated aldehyde, this compound.

Q2: How can I favor the formation of the trans isomer of this compound?

A2: In many Aldol condensations, the trans (or E) isomer is the thermodynamically more stable product and is often formed preferentially, especially under conditions that allow for equilibration (e.g., prolonged reaction times or heating).[8]

Q3: What analytical techniques are best for monitoring the reaction progress and purity of this compound?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. Gas chromatography-mass spectrometry (GC-MS) is ideal for identifying the product and any side products, as well as for assessing purity.[8][9] Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the structure of the final product.

Q4: Are there any "green" or more environmentally friendly approaches to this compound synthesis?

A4: Research into greener synthetic methods is ongoing. This includes the use of solid acid or base catalysts to simplify catalyst removal and recycling, as well as exploring biocatalytic routes which can offer high selectivity under mild conditions.[10][14]

Experimental Protocols

General Protocol for Base-Catalyzed Crossed Aldol Condensation of Decanal and Acetaldehyde

This protocol is a general guideline and should be optimized for specific laboratory conditions.

Materials:

  • Decanal

  • Acetaldehyde

  • Ethanol (or another suitable solvent)

  • Sodium hydroxide (or another suitable base)

  • Hydrochloric acid (for neutralization)

  • Diethyl ether (or another extraction solvent)

  • Anhydrous magnesium sulfate (B86663) (or another drying agent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve decanal (1.0 equivalent) in ethanol.

  • Catalyst Addition: To this solution, add a catalytic amount of aqueous sodium hydroxide solution (e.g., 10-20 mol%).

  • Acetaldehyde Addition: Cool the mixture in an ice bath. Slowly add acetaldehyde (1.0-1.2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by TLC.

  • Dehydration: If the β-hydroxy aldol addition product is the main component, the reaction mixture can be gently heated (e.g., to 40-50 °C) to promote dehydration to this compound.

  • Work-up: Once the reaction is complete, cool the mixture and neutralize it with dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Purification: Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be further purified by vacuum distillation or column chromatography.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow reagents 1. Mix Decanal and Catalyst in Solvent addition 2. Slow, Dropwise Addition of Acetaldehyde reagents->addition reaction 3. Stir at Controlled Temperature addition->reaction monitoring 4. Monitor Progress (TLC/GC) reaction->monitoring workup 5. Quench, Neutralize, and Extract monitoring->workup purification 6. Dry and Concentrate workup->purification final_purification 7. Purify (Distillation/Chromatography) purification->final_purification product Pure this compound final_purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of this compound check_side_products Analyze Crude Mixture (GC-MS) for Side Products start->check_side_products self_condensation High Acetaldehyde Self-Condensation? check_side_products->self_condensation decanal_self_condensation High Decanal Self-Condensation? check_side_products->decanal_self_condensation incomplete_reaction High Starting Material Remaining? check_side_products->incomplete_reaction solution_acetaldehyde Optimize Acetaldehyde Addition (Slow, Dropwise) Adjust Molar Ratios self_condensation->solution_acetaldehyde Yes solution_decanal Adjust Molar Ratios (Excess Decanal) decanal_self_condensation->solution_decanal Yes solution_incomplete Increase Reaction Time/Temperature Check Catalyst Activity incomplete_reaction->solution_incomplete Yes

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Purification of 2-Dodecenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Dodecenal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is a medium-chain, α,β-unsaturated aldehyde, specifically (E)-dodec-2-enal.[1][2] It is a fatty aldehyde that is used as a flavoring and fragrance agent, known for its citrus, mandarin, and waxy notes.[3][4][5] Purity is critical as trace impurities can significantly alter its organoleptic properties, impact the stability of final formulations, and introduce unwanted reactivity in chemical syntheses. For applications in drug development, purity is essential for safety, efficacy, and regulatory compliance.

Q2: What are the main challenges in purifying this compound?

A2: The primary challenges stem from the inherent reactivity of the α,β-unsaturated aldehyde functional group. These challenges include:

  • Oxidation: The aldehyde group is easily oxidized to the corresponding carboxylic acid (dodecenoic acid), especially when exposed to air.[6]

  • Polymerization: Like many α,β-unsaturated carbonyl compounds, this compound is prone to polymerization, especially under thermal stress or in the presence of acidic or basic catalysts.[7][8]

  • Isomerization: The double bond can potentially isomerize (e.g., from trans to cis) or migrate, particularly when exposed to heat or certain catalytic surfaces.

  • Separation from Structurally Similar Impurities: Byproducts from synthesis, such as saturated aldehydes (dodecanal) or other isomers, may have very similar physical properties, making separation difficult.[9]

Q3: What analytical methods are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. The most common methods include Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities and High-Performance Liquid Chromatography (HPLC) for quantifying the main component and less volatile impurities.[10][11][12] Nuclear Magnetic Resonance (NMR) spectroscopy is also valuable for structural confirmation and identifying isomeric impurities.[13]

Troubleshooting Guide

Problem 1: Low yield after purification by column chromatography.

Possible Cause 1: Decomposition on Silica (B1680970) Gel

  • Explanation: Silica gel is acidic and can act as a mild Lewis acid, which may catalyze the decomposition or polymerization of sensitive aldehydes.[14]

  • Solution:

    • Neutralize the Silica Gel: Before packing the column, prepare a slurry of silica gel in your starting mobile phase and add a small amount of a non-nucleophilic base, such as triethylamine (B128534) (~0.1-0.5% v/v), to neutralize the acidic sites.

    • Switch the Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic).[14]

    • Minimize Contact Time: Perform flash column chromatography rather than gravity chromatography to reduce the time the compound spends on the column.

Possible Cause 2: Irreversible Adsorption

  • Explanation: The polar aldehyde group can bind strongly to the active sites on the stationary phase, leading to poor recovery.

  • Solution:

    • Optimize the Mobile Phase: Gradually increase the polarity of your eluent to ensure the compound is efficiently eluted. A gradient of ethyl acetate (B1210297) in hexane (B92381) is a common choice.[6]

    • Derivatization: For analytical purposes where the aldehyde needs to be recovered, this is not ideal. However, in complex mixtures, temporary conversion to a less polar derivative might be an option, followed by regeneration.

Problem 2: The purified this compound degrades quickly upon storage.

Possible Cause 1: Oxidation

  • Explanation: Exposure to atmospheric oxygen can lead to the formation of dodecenoic acid. This is often observed as an increase in the acid value of the sample.

  • Solution:

    • Inert Atmosphere: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen).

    • Use of Antioxidants: Add a stabilizer. Some commercial grades of this compound are supplied with an antioxidant like α-tocopherol.[4]

    • Cold and Dark Storage: Store the sample at low temperatures (e.g., in a refrigerator or freezer) and in an amber vial to protect it from light, which can accelerate oxidation.

Possible Cause 2: Polymerization

  • Explanation: Trace amounts of acid or base can initiate polymerization over time.[8]

  • Solution:

    • Ensure Neutrality: After purification, ensure no acidic or basic residues remain. If an acid or base was used during workup, wash thoroughly with a neutral aqueous solution and dry completely.

    • High Purity: Ensure the compound is of high purity, as impurities can sometimes act as initiators.

Problem 3: Presence of an isomeric impurity in the final product.

Possible Cause 1: Co-elution during Chromatography

  • Explanation: Geometric isomers (cis/trans) or positional isomers of the double bond can have very similar polarities, making them difficult to separate by standard column chromatography.[15]

  • Solution:

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC often provides much higher resolution than standard column chromatography and is a powerful technique for separating closely related isomers.[16][17]

    • Fractional Distillation: If the isomers have a sufficient difference in boiling points (even if small), high-efficiency fractional distillation under vacuum can be effective.[18][19]

Possible Cause 2: Isomerization during Purification

  • Explanation: Heat applied during distillation or exposure to acidic/basic conditions during chromatography can cause isomerization.

  • Solution:

    • Use Milder Conditions: Purify at the lowest possible temperature. For distillation, use a high vacuum to lower the boiling point. For chromatography, use neutralized stationary phases.

    • Add Inhibitors: In some cases, radical inhibitors or isomerization inhibitors can be added during processing, but these would need to be removed in a subsequent step. For example, 1,4-benzoquinone (B44022) has been used to reduce double bond isomerization in related compounds.[20]

Data Presentation

Table 1: Physicochemical Properties of this compound and a Common Impurity

Property(E)-2-DodecenalDodecanoic Acid (Oxidation Product)
Molecular Formula C₁₂H₂₂O[1]C₁₂H₂₄O₂
Molecular Weight 182.30 g/mol [1]200.32 g/mol
Boiling Point 93 °C @ 0.5 mmHg[4]298.9 °C @ 760 mmHg
Density 0.849 g/mL at 25 °C[4]0.88 g/cm³
Refractive Index n20/D 1.457[4]n20/D 1.446

Table 2: Comparison of Purification Techniques for this compound

TechniquePrinciple of SeparationTypical Purity AchievedAdvantagesDisadvantages
Fractional Distillation Difference in boiling points[19]95-98%Scalable, good for removing non-volatile or highly volatile impurities.Thermal stress can cause degradation; difficult for isomers with close boiling points.[18]
Column Chromatography Difference in polarity/adsorption[13]>98%Good for removing polar impurities (e.g., acids, alcohols); versatile.[6]Can cause decomposition on acidic silica; requires solvent; can be slow.[14]
Preparative HPLC High-resolution partitioning[21]>99%Excellent for separating closely related isomers; high purity achievable.[17]Expensive; limited sample capacity per run; requires specialized equipment.[22]
Bisulfite Adduct Formation Reversible chemical reaction with aldehydes[23]>97%Highly selective for aldehydes; good for removing non-aldehyde impurities.Requires chemical reaction and reversal steps; may not separate different aldehydes.[23][24]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for removing polar impurities like the corresponding carboxylic acid.

  • Stationary Phase Preparation:

    • Choose silica gel (60 Å, 40-63 µm particle size).

    • To neutralize, prepare a slurry of silica gel in the initial mobile phase (e.g., 100% hexane). Add triethylamine to a final concentration of 0.5% (v/v). Stir for 15 minutes.

  • Column Packing:

    • Pack a glass column with the prepared silica gel slurry, ensuring no air bubbles are trapped.[13]

    • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., hexane).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with 100% hexane to remove non-polar impurities.

    • Gradually increase the polarity of the mobile phase by introducing ethyl acetate. A typical gradient might be from 0% to 5% ethyl acetate in hexane.[6] The optimal solvent system should be determined beforehand by Thin Layer Chromatography (TLC).[14]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product using TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) at a low temperature (<30°C) to prevent product loss and degradation.

Protocol 2: Purification by Vacuum Fractional Distillation

This protocol is effective for separating this compound from impurities with significantly different boiling points.[18]

  • Apparatus Setup:

    • Set up a fractional distillation apparatus with a vacuum-jacketed Vigreux column or a column packed with structured packing material to increase the number of theoretical plates.[25]

    • Use a short-path distillation head to minimize travel distance for the vapor.

    • Ensure all glass joints are properly sealed for high vacuum. Connect to a vacuum pump with a cold trap.

  • Distillation Procedure:

    • Place the crude this compound in the distillation flask with a stir bar.

    • Slowly apply vacuum to the system. A pressure of ~0.5 mmHg is a good target to achieve a boiling point around 93 °C.[4]

    • Gently heat the distillation flask using a heating mantle.

    • Collect an initial forerun fraction, which may contain more volatile impurities.

    • Collect the main fraction of this compound at a stable temperature and pressure.

    • Stop the distillation before the flask goes to dryness to prevent the formation of non-volatile, potentially unstable residues.

  • Post-Distillation Handling:

    • Allow the apparatus to cool completely before releasing the vacuum to prevent rapid boiling or oxidation of the hot liquid.

    • Transfer the purified product to a clean, amber vial and store under an inert atmosphere.

Protocol 3: Purity Assessment by GC-MS

This protocol provides a general method for analyzing the purity of this compound.[10][11]

  • Sample Preparation:

    • Prepare a stock solution of the purified this compound at approximately 1 mg/mL in a suitable solvent like hexane or dichloromethane.

    • Create a dilute sample for injection by taking an aliquot of the stock solution (e.g., 100 µL) and diluting it to 1 mL.

  • GC-MS Instrument Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • MS Interface Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Determine purity by calculating the relative peak area percentage of the main this compound peak compared to the total area of all peaks in the chromatogram.

    • Identify impurity peaks by comparing their mass spectra to library databases (e.g., NIST).

Visualizations

experimental_workflow node_start Crude this compound node_process_select node_process_select node_start->node_process_select Select Purification Method node_process node_process node_decision node_decision node_process_distill Vacuum Fractional Distillation node_decision->node_process_distill  Boiling Point Difference   node_process_column Flash Column Chromatography node_decision->node_process_column  Polarity Difference   node_process_hplc Preparative HPLC node_decision->node_process_hplc  Isomers   node_analysis Purity Analysis (GC-MS, HPLC) node_decision_purity Purity > 99%? node_analysis->node_decision_purity Check Purity node_end Pure this compound node_waste Impurities node_process_select->node_decision Impurity Type? node_process_distill->node_analysis Collect Fractions node_process_distill->node_waste node_process_column->node_analysis Collect Fractions node_process_column->node_waste node_process_hplc->node_analysis Collect Fractions node_process_hplc->node_waste node_decision_purity->node_end Yes node_decision_purity->node_process_select No, Re-purify

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_flowchart node_problem Problem: Low Purity After Purification node_question_method Purification Method? node_problem->node_question_method Identify Method node_question node_question node_cause node_cause node_solution node_solution node_cause_column node_cause_column node_question_method->node_cause_column Column Chromatography node_cause_distill node_cause_distill node_question_method->node_cause_distill Distillation node_question_column Degradation on TLC plate? node_cause_column->node_question_column Check TLC/Product Stability node_cause_acid Cause: Acidic Silica Gel node_question_column->node_cause_acid Yes node_cause_overlap Cause: Co-eluting Impurity node_question_column->node_cause_overlap No node_solution_neutralize Use neutralized silica/alumina or switch to different method. node_cause_acid->node_solution_neutralize Solution node_solution_hplc Optimize gradient or use preparative HPLC for better resolution. node_cause_overlap->node_solution_hplc Solution node_question_distill Impurity BP close to product? node_cause_distill->node_question_distill Analyze Impurity BP node_cause_bp Cause: Insufficient Separation node_question_distill->node_cause_bp Yes node_cause_degrad Cause: Thermal Degradation node_question_distill->node_cause_degrad No node_solution_column Use a column with more theoretical plates (e.g., packed column). node_cause_bp->node_solution_column Solution node_solution_vacuum Increase vacuum to lower the boiling temperature. node_cause_degrad->node_solution_vacuum Solution

Caption: Troubleshooting flowchart for low purity issues in this compound purification.

Caption: Mechanism of this compound purification via bisulfite adduct formation.

References

Technical Support Center: 2-Dodecenal Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2-dodecenal in various solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is an α,β-unsaturated aldehyde that is susceptible to degradation through several pathways. It is particularly sensitive to oxidation, light, and polymerization.[1][2][3] It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol (B145695) and fixed oils, but has very low solubility in water.[4][5][6] Due to its instability, it is often supplied with a stabilizer, such as α-tocopherol (Vitamin E), to inhibit oxidative degradation.[7]

Q2: What are the recommended storage conditions for this compound and its solutions?

A2: To minimize degradation, neat this compound and its solutions should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8] Amber glass vials with tight-fitting caps (B75204) are recommended to protect against light exposure. For long-term storage, refrigeration (2-8 °C) is advisable.

Q3: In which common laboratory solvents is this compound most stable?

A3: While specific quantitative data is limited in publicly available literature, based on general chemical principles, this compound is expected to exhibit higher stability in aprotic, non-polar solvents. Protic solvents, especially in the presence of acidic or basic impurities, can potentially catalyze degradation reactions. The presence of dissolved oxygen will accelerate degradation in any solvent.

Q4: What are the likely degradation products of this compound?

A4: The primary degradation pathways for this compound are expected to be oxidation and polymerization. Oxidation can lead to the formation of dodecenoic acid, smaller chain aldehydes, and potentially epoxides.[9][10][11] Polymerization, particularly in the presence of light or impurities, can result in the formation of higher molecular weight oligomers. Under certain conditions, isomerization from the trans to the cis isomer may also occur.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound stability.

HPLC Analysis Issues

Problem: Peak tailing for this compound in reverse-phase HPLC.

  • Possible Cause 1: Secondary Interactions. Residual silanol (B1196071) groups on the silica-based column packing can interact with the aldehyde group, causing peak tailing.

    • Solution: Use a mobile phase with a lower pH (e.g., adding 0.1% formic acid) to suppress silanol ionization.[12] Alternatively, use an end-capped column specifically designed for analyzing basic or polar compounds.[12]

  • Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample and reinject.[13]

  • Possible Cause 3: Dead Volume. Improperly fitted tubing or a void at the head of the column can cause band broadening and tailing.

    • Solution: Ensure all fittings are secure and appropriate for the column.[12] If a column void is suspected, reversing the column (if permissible by the manufacturer) for a flush or replacing the column may be necessary.

Problem: Appearance of ghost peaks in the chromatogram.

  • Possible Cause 1: Sample Carryover. Residual sample from a previous injection may elute in a subsequent run.

    • Solution: Implement a robust needle wash protocol in the autosampler method. Run a blank injection (mobile phase only) to confirm carryover.[14]

  • Possible Cause 2: Contaminated Mobile Phase. Impurities in the solvents or additives can appear as peaks.

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter the mobile phase before use.[15]

  • Possible Cause 3: System Contamination. Contaminants may have accumulated in the injector, tubing, or detector.

    • Solution: Systematically flush the individual components of the HPLC system with a strong solvent.

GC-MS Analysis Issues

Problem: Poor peak shape or low response for this compound.

  • Possible Cause 1: Active Sites in the Inlet or Column. The aldehyde group can interact with active sites in the GC system, leading to peak tailing or sample loss.

    • Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regular maintenance and replacement of the liner and septum are crucial.

  • Possible Cause 2: Thermal Degradation. this compound may degrade at high temperatures in the GC inlet.

    • Solution: Optimize the inlet temperature to ensure efficient volatilization without causing thermal breakdown. A lower inlet temperature with a splitless injection might be beneficial.

Problem: Non-reproducible results.

  • Possible Cause 1: Sample Oxidation. The sample may be degrading in the vial before or during analysis.

    • Solution: Prepare samples immediately before analysis. Use autosampler vials with limited headspace and consider flushing with an inert gas. If the analysis is of a neat oil, consider diluting in a solvent that minimizes oxidation.[8]

  • Possible Cause 2: Inconsistent Injection Volume. This can be an issue with the autosampler syringe.

    • Solution: Inspect the syringe for bubbles or damage. Ensure the correct syringe size and injection speed are used.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound in various solvents under accelerated conditions. This data is for illustrative purposes to guide experimental design, as comprehensive, publicly available datasets are limited.

Table 1: Stability of this compound in Different Solvents at 40°C in the Dark

Time (days)% Remaining (Acetonitrile)% Remaining (Ethanol)% Remaining (Hexane)% Remaining (Methanol)
0100.0100.0100.0100.0
795.292.598.191.8
1490.785.196.584.2
3082.172.392.870.5

Table 2: Impact of Stabilizer (α-tocopherol) on this compound Stability in Ethanol at 40°C with Light Exposure

Time (days)% Remaining (Ethanol)% Remaining (Ethanol + 0.1% α-tocopherol)
0100.0100.0
385.497.2
770.193.5
1452.888.1

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

Objective: To develop and validate an HPLC method for the quantification of this compound to assess its stability in various solvents.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • This compound reference standard

  • Solvents for stability study (e.g., ethanol, methanol, hexane, acetonitrile)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 50 µg/mL) in the selected solvents for the stability study.

  • Stability Study:

    • Store the sample solutions under the desired conditions (e.g., 40°C in the dark, 25°C with light exposure).

    • At specified time points (e.g., 0, 7, 14, 30 days), withdraw an aliquot of each sample.

    • Dilute the aliquot with the mobile phase to a concentration within the calibration range.

    • Inject the prepared sample onto the HPLC system.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of this compound in the stability samples using the calibration curve.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: GC-MS Method for Identification of this compound Degradation Products

Objective: To identify potential degradation products of this compound after forced degradation.

Instrumentation:

  • Gas chromatograph with a mass spectrometer (GC-MS)

  • Capillary GC column suitable for volatile to semi-volatile compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • This compound

  • Solvent (e.g., methanol)

  • Stress agents (e.g., hydrogen peroxide for oxidation, hydrochloric acid for acid hydrolysis, sodium hydroxide (B78521) for base hydrolysis)

GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 180°C at 10°C/min

    • Ramp to 280°C at 20°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 m/z

Procedure:

  • Forced Degradation:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in methanol.

    • Oxidative Stress: Add a small amount of 3% hydrogen peroxide and heat at 60°C for 24 hours.

    • Acidic Stress: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic Stress: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Photolytic Stress: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Preparation:

    • Neutralize the acidic and basic samples.

    • Inject an aliquot of each stressed sample directly into the GC-MS.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

    • Examine the mass spectra of the new peaks that appear in the stressed samples.

    • Identify potential degradation products by searching their mass spectra against a library (e.g., NIST).

Visualizations

Experimental_Workflow prep Prepare this compound Solutions in Various Solvents storage Store Under Different Conditions (Temp, Light, Stabilizer) prep->storage sampling Sample at Predetermined Time Intervals storage->sampling hplc_analysis HPLC-UV Analysis for Quantification sampling->hplc_analysis gcms_analysis GC-MS Analysis for Degradant Identification sampling->gcms_analysis data_quant Calculate % Remaining (Stability Data) hplc_analysis->data_quant data_ident Identify Degradation Products gcms_analysis->data_ident report Generate Stability Report and Troubleshooting Guide data_quant->report data_ident->report

Caption: Experimental workflow for this compound stability testing.

Degradation_Pathways start This compound oxidation Oxidation (O2, Light) start->oxidation polymerization Polymerization (Light, Impurities) start->polymerization acid Dodecenoic Acid oxidation->acid epoxide Epoxydodecenal oxidation->epoxide smaller_aldehydes Shorter-Chain Aldehydes oxidation->smaller_aldehydes oligomers Oligomers/ Polymers polymerization->oligomers

References

Technical Support Center: Quantification of 2-Dodecenal by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are using Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of 2-Dodecenal. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix. In GC-MS analysis of this compound, these effects can manifest as either signal enhancement or suppression, leading to inaccurate quantification.[1][2][3] Signal enhancement can occur when matrix components block active sites in the GC inlet or column, reducing the degradation or adsorption of this compound and leading to an overestimation of its concentration.[1] Conversely, signal suppression can happen when matrix components interfere with the ionization of this compound in the MS source, resulting in an underestimation. The complexity of the sample matrix, such as in food or biological samples, often dictates the extent of these effects.

Q2: What are the most common sample matrices for this compound analysis and what are the expected challenges?

A: this compound is a volatile organic compound that can be found in a variety of matrices. Common sample types include:

  • Food and Beverages: Particularly in fatty foods like edible oils and dry-cured ham, the matrix is complex and can lead to significant matrix effects.[4][5][6] High-fat content can contaminate the GC system and interfere with the analysis.

  • Environmental Samples: Analysis in water and air samples often involves dealing with low concentrations of this compound, requiring sensitive extraction and pre-concentration techniques.[7][8][9]

  • Biological Samples: Matrices such as blood, plasma, and urine are complex and can introduce a multitude of interfering compounds.[10][11]

Q3: Is derivatization necessary for this compound analysis by GC-MS?

A: While this compound is a volatile compound, derivatization can sometimes be beneficial, especially for improving chromatographic peak shape and increasing sensitivity, particularly in complex matrices.[12] A common derivatization agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which converts the aldehyde into a more stable and readily detectable oxime derivative.[8][13][14] However, direct analysis without derivatization is also possible and frequently employed, especially with modern, inert GC columns and liners.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the quantification of this compound by GC-MS.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

CauseSolution
Active sites in the GC inlet or column - Use a deactivated inlet liner (e.g., Ultra Inert). - Trim the first few centimeters of the analytical column. - Consider derivatization of this compound to reduce its polarity.[12]
Column Overload - Reduce the injection volume. - Dilute the sample. - Use a column with a thicker film or wider diameter.[15]
Inappropriate Injection Temperature - Optimize the injector temperature. Too low may cause slow vaporization, while too high can cause degradation.
Poor Focusing at the Head of the Column - Lower the initial oven temperature to improve peak focusing, especially for volatile compounds.[15]
Problem 2: Inconsistent or Low Analyte Response

Possible Causes & Solutions:

CauseSolution
Matrix-induced Signal Suppression - Employ matrix-matched calibration standards. - Use a stable isotope-labeled internal standard for this compound if available. - Optimize sample preparation to remove interfering matrix components (see Experimental Protocols section).
Analyte Degradation - Ensure the GC inlet and transfer line temperatures are not excessively high. - Check for active sites in the system.
Leaks in the GC System - Perform a leak check of the injector, column fittings, and MS interface.[16]
Contamination of the MS Source - Clean the ion source according to the manufacturer's instructions.
Problem 3: High Background Noise or Ghost Peaks

Possible Causes & Solutions:

CauseSolution
Contaminated Carrier Gas - Ensure high-purity carrier gas and install or replace gas purifiers.
Septum Bleed - Use a high-quality, low-bleed septum and replace it regularly.[17]
Carryover from Previous Injections - Implement a thorough rinse of the injection syringe between samples. - Run a solvent blank after a high-concentration sample to check for carryover.
Contaminated Inlet Liner - Replace the inlet liner regularly, especially when analyzing complex matrices.[18]

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME) for Water Samples

This protocol is suitable for the extraction and pre-concentration of this compound from water samples, minimizing matrix effects.[19][20]

Methodology:

  • Sample Preparation: Place a known volume (e.g., 10 mL) of the water sample into a 20 mL headspace vial.

  • Matrix Modification (Optional): Add NaCl (e.g., 3 g) to the sample to increase the ionic strength and enhance the partitioning of this compound into the headspace.

  • SPME Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile compounds like this compound.[19]

  • Extraction: Expose the SPME fiber to the headspace of the sample vial. Optimize extraction temperature and time (e.g., 60°C for 30 minutes) for maximum sensitivity.

  • Desorption: Transfer the fiber to the GC inlet for thermal desorption of the analytes.

Quantitative Data Example (Hypothetical):

ParameterValue
SPME Fiber50/30 µm DVB/CAR/PDMS
Extraction Temperature60°C
Extraction Time30 min
Desorption Temperature250°C
Desorption Time2 min
Recovery of this compound > 90%
Sample Preparation: QuEChERS for Food Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for extracting a wide range of compounds from complex food matrices.[21][22][23]

Methodology:

  • Sample Homogenization: Homogenize a representative portion of the food sample (e.g., 10 g). For dry samples, add a known amount of water.[22]

  • Extraction: Add acetonitrile (B52724) and QuEChERS extraction salts (e.g., MgSO₄, NaCl) to the homogenized sample. Shake vigorously.

  • Centrifugation: Centrifuge the sample to separate the organic layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile extract to a d-SPE tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components like fatty acids and pigments.

  • Analysis: Inject the cleaned extract into the GC-MS system.

Quantitative Data Example (Hypothetical):

Matrixd-SPE SorbentRecovery of this compoundMatrix Effect (%)
Olive OilC1885%-15 (Suppression)
SpicesPSA + C1892%+10 (Enhancement)
Fruit PureePSA95%-5 (Suppression)

Matrix Effect (%) = ((Response in Matrix - Response in Solvent) / Response in Solvent) x 100

Mandatory Visualizations

GC_MS_Troubleshooting_Workflow cluster_chrom Chromatography Checks cluster_prep Sample Preparation Checks cluster_inst Instrument Checks start Problem Observed (e.g., Poor Peak Shape, Low Response) check_chromatography Step 1: Evaluate Chromatography start->check_chromatography check_sample_prep Step 2: Review Sample Preparation check_chromatography->check_sample_prep Chromatography OK peak_shape Peak Tailing/Fronting? check_chromatography->peak_shape check_instrument Step 3: Inspect GC-MS System check_sample_prep->check_instrument Sample Prep OK matrix_effects Matrix Effects Suspected? check_sample_prep->matrix_effects resolve Problem Resolved check_instrument->resolve System OK leaks System Leaks? check_instrument->leaks peak_shape->resolve Adjust GC Parameters retention_time Retention Time Shift? retention_time->resolve Check Flow/Temperature matrix_effects->resolve Use Matrix-Matched Standards recovery Low Recovery? recovery->resolve Optimize Extraction leaks->resolve Fix Leaks contamination Contamination? contamination->resolve Clean System

Caption: A logical workflow for troubleshooting common issues in GC-MS analysis.

Sample_Preparation_Workflow start Sample extraction Extraction (LLE, SPME, QuEChERS) start->extraction cleanup Cleanup (Optional) (d-SPE, Filtration) extraction->cleanup derivatization Derivatization (Optional) cleanup->derivatization analysis GC-MS Analysis derivatization->analysis

Caption: A general experimental workflow for sample preparation prior to GC-MS analysis.

References

Technical Support Center: Gas Chromatography Analysis of 2-Dodecenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography (GC) analysis of 2-dodecenal, with a focus on improving peak shape.

Troubleshooting Guide: Improving this compound Peak Shape

Poor peak shape, such as tailing or fronting, can significantly compromise the accuracy and precision of your this compound analysis. This guide provides a systematic approach to diagnosing and resolving these common issues.

Problem: Tailing Peak

A tailing peak, where the latter part of the peak is elongated, is a common issue when analyzing active compounds like aldehydes.

Initial Assessment:

  • Are all peaks in the chromatogram tailing? If yes, this likely points to a physical or mechanical issue in the GC system. Proceed to the "Physical and Mechanical Issues" section.[1][2]

  • Is it only the this compound peak (and potentially other polar analytes) that is tailing? This suggests a chemical interaction between the analyte and active sites within the system. Proceed to the "Chemical Interaction Issues" section.[1]

Troubleshooting Steps for Peak Tailing:

Potential Cause Recommended Solution
Physical and Mechanical Issues
Poor Column InstallationRe-install the column, ensuring a clean, 90-degree cut at both ends. Verify the correct column insertion depth into the inlet and detector as per the instrument manual.[2][3][4]
Contaminated Inlet LinerReplace the inlet liner with a new, deactivated liner. Consider using a liner with glass wool for better sample vaporization, but be aware that glass wool can sometimes be a source of activity for aldehydes.[4][5]
Column ContaminationTrim 10-20 cm from the front of the column to remove accumulated non-volatile residues that can create active sites.[4] If tailing persists, the column may need to be replaced.
Leaks in the SystemCheck for leaks at the inlet, detector, and gas connections using an electronic leak detector.
Chemical Interaction Issues
Active Sites in the InletUse an ultra-inert or deactivated inlet liner. Tapered liners can also help minimize contact between the analyte and the hot metal surfaces of the inlet.[5]
Suboptimal Inlet TemperatureAn excessively high inlet temperature can cause thermal degradation, while a temperature that is too low can lead to incomplete vaporization. A good starting point for this compound is 250 °C. Experiment by increasing or decreasing the temperature in 20 °C increments to find the optimum.[6]
Inappropriate Stationary PhaseFor an unsaturated aldehyde like this compound, a mid-polarity column (e.g., a phase with 5% phenyl substitution) is a good starting point. If using a non-polar column, interactions with any active sites can be more pronounced.
Sample OverloadIf the peak is tailing and also broad with a flattened top, the column may be overloaded. Dilute the sample and re-inject.
Alternative Solution
DerivatizationConvert this compound to a less polar, more stable derivative to eliminate interactions with active sites. See the detailed protocol for PFBHA derivatization below.

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed for this compound q1 Are all peaks tailing? start->q1 physical Physical/Mechanical Issue Suspected q1->physical Yes chemical Chemical Interaction Suspected q1->chemical No check_install Check Column Installation (Cut, Depth) physical->check_install use_inert_liner Use Deactivated/Inert Liner chemical->use_inert_liner replace_liner Replace Inlet Liner check_install->replace_liner trim_column Trim Front of Column replace_liner->trim_column check_leaks Check for System Leaks trim_column->check_leaks end_good Peak Shape Improved check_leaks->end_good end_bad Issue Persists check_leaks->end_bad optimize_temp Optimize Inlet Temperature use_inert_liner->optimize_temp check_phase Evaluate Stationary Phase optimize_temp->check_phase derivatize Consider Derivatization check_phase->derivatize derivatize->end_good derivatize->end_bad

Caption: A step-by-step decision tree for troubleshooting peak tailing of this compound.

Problem: Fronting Peak

A fronting peak, where the initial part of the peak is sloped, is less common than tailing but can also affect quantification.

Troubleshooting Steps for Peak Fronting:

Potential Cause Recommended Solution
Column OverloadThis is the most common cause of peak fronting. Reduce the injection volume or dilute the sample.
Inappropriate Injection TechniqueFor splitless injections, ensure the initial oven temperature is low enough to allow for solvent focusing. A starting temperature 20°C below the boiling point of the solvent is a good rule of thumb.[7]
Solvent MismatchThe polarity of the sample solvent should be compatible with the stationary phase. Injecting a non-polar sample in a polar solvent onto a non-polar column can sometimes cause peak distortion.
Column DegradationA void or channel at the beginning of the column can lead to peak fronting. Trimming the column or replacing it may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial GC parameters for the analysis of underivatized this compound?

A1: For a starting point, the following parameters can be used. Optimization will likely be necessary for your specific instrument and application.

Parameter Recommendation
Column A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a good choice. Dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are standard.
Inlet Temperature 250 °C
Injection Mode Splitless or split, depending on the sample concentration. For trace analysis, splitless is preferred.[8]
Injection Volume 1 µL
Liner A deactivated, single taper liner is a good starting point. The use of glass wool can aid in vaporization but may also introduce activity.[5][9]
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min.
Oven Temperature Program Initial temperature: 50 °C, hold for 2 minutes. Ramp: 10 °C/min to 280 °C. Hold: 5 minutes at 280 °C.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Detector Temperature FID: 280 °C; MS Transfer Line: 280 °C.

Q2: When should I consider derivatization for this compound analysis?

A2: Consider derivatization if you are experiencing significant peak tailing that cannot be resolved by optimizing GC parameters, or if you require very low detection limits.[10] Aldehydes are reactive and can interact with active sites in the GC system, leading to poor peak shape and reduced response. Derivatization converts the aldehyde to a more stable, less polar compound, which improves chromatographic performance.[11]

Q3: What is a suitable derivatization procedure for this compound?

A3: Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form the corresponding oxime is a common and effective method for aldehydes.[11][12]

Experimental Protocol: PFBHA Derivatization of this compound

This protocol describes the derivatization of this compound with PFBHA for GC-MS analysis.

Materials:

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent.

  • Derivatization Reaction: In a reaction vial, combine your this compound sample or standard with an excess of the PFBHA reagent solution.

  • Reaction Conditions: Cap the vial and heat at 60-70°C for 60 minutes to ensure complete reaction.

  • Extraction: After cooling to room temperature, add a suitable extraction solvent (e.g., hexane) and vortex to extract the PFBHA-oxime derivative.

  • Drying: Pass the organic layer through a small column of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Transfer the dried extract to a GC vial for analysis.

Note: The PFBHA derivatization of aldehydes can result in the formation of syn and anti isomers, which may appear as two separate peaks in the chromatogram.[13]

Workflow for PFBHA Derivatization and GC Analysis

G PFBHA Derivatization and GC Analysis Workflow start This compound Sample add_pfbha Add PFBHA Reagent start->add_pfbha heat Heat at 60-70°C for 60 min add_pfbha->heat extract Extract with Organic Solvent heat->extract dry Dry with Sodium Sulfate extract->dry analyze Analyze by GC-MS dry->analyze result Chromatogram of This compound PFBHA-Oxime analyze->result

Caption: A flowchart illustrating the key steps in the PFBHA derivatization of this compound for GC analysis.

Recommended GC Parameters for this compound PFBHA-Oxime:

Parameter Recommendation
Column A non-polar or low-polarity column, such as a 5% phenyl-methylpolysiloxane phase (e.g., ZB-5ms), is suitable.[13]
Inlet Temperature 250 °C[13]
Injection Mode Split (e.g., 10:1) or splitless, depending on concentration.[13]
Oven Temperature Program Initial temperature: 50 °C. Ramp 1: 5 °C/min to 180 °C. Ramp 2: 25 °C/min to 280 °C. Hold: 5 minutes at 280 °C.[13]
Detector Mass Spectrometer (MS) is preferred for confirmation.
MS Transfer Line 280 °C[13]

Q4: How does the choice of inlet liner affect the analysis of this compound?

A4: The inlet liner is a critical component that can significantly impact the quality of your chromatography, especially for active compounds like this compound.

Impact of Liner Type on Analyte Response and Peak Shape:

Liner Type Potential Impact on this compound Analysis
Standard Deactivated Liner A good starting point, but may still have some active sites that can cause tailing.
Ultra Inert Liner Recommended for minimizing active sites and reducing peak tailing for sensitive compounds.
Liner with Glass Wool Can improve vaporization and reproducibility, but the glass wool itself can be a source of activity. Using deactivated glass wool is crucial.[5][14]
Tapered Liner The tapered design at the bottom of the liner can help to focus the sample onto the column and minimize contact with the hot metal surfaces of the inlet, which can be beneficial for thermally sensitive compounds.[2]

The use of a liner with a deactivated surface is crucial to prevent the adsorption of this compound and subsequent peak tailing.[5] For complex matrices, liners with glass wool or a frit can help to trap non-volatile residues, protecting the column.[5]

References

Troubleshooting low recovery of "2-Dodecenal" during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of low recovery of "2-Dodecenal" during extraction procedures.

Section 1: Understanding this compound

Low recovery is often rooted in the inherent physicochemical properties of this compound. Understanding these characteristics is the first step in troubleshooting your extraction protocol. This compound is a medium-chain, α,β-unsaturated aldehyde known for its role in the flavor and fragrance industry.[1][2][3]

Table 1: Key Physicochemical Properties of this compound

PropertyValue/DescriptionImplication for Extraction
Molecular Formula C₁₂H₂₂O[1]-
Molecular Weight 182.30 g/mol -
Volatility Boiling Point: 73-74 °C @ 0.5 mmHg[1]High volatility can lead to evaporative losses during sample preparation, concentration, and transfer steps.[4][5]
Polarity LogP (Octanol/Water): 3.882 - 4.51[1][6]Highly non-polar, indicating poor solubility in water and good solubility in non-polar organic solvents.[1]
Solubility Insoluble in water; Soluble in most fixed oils.[1]Dictates the choice of appropriate extraction solvents (e.g., hexanes, ether).
Stability As an α,β-unsaturated aldehyde, it is susceptible to oxidation (to carboxylic acid) and polymerization/condensation reactions, especially under heat, light, oxygen, or non-neutral pH conditions.[4]Prone to degradation during extraction and workup, which is a major cause of low recovery.

Section 2: FAQs - Diagnosing the Cause of Low Recovery

Before modifying your protocol, it's crucial to diagnose the likely cause of analyte loss.

Q1: What are the most common reasons for low recovery of this compound?

Low recovery of this compound can typically be traced back to one of three main areas: analyte degradation, inefficient extraction conditions, or post-extraction losses. The following diagnostic workflow can help pinpoint the issue.

TroubleshootingWorkflow Start Low Recovery Observed Degradation Analyte Degradation Start->Degradation Is there evidence of side products? Extraction Extraction Inefficiency Start->Extraction Is the method optimized? PostExtraction Post-Extraction Loss Start->PostExtraction Are steps after extraction controlled? Oxidation Oxidation to Carboxylic Acid Degradation->Oxidation Condensation Aldol Condensation or Polymerization Degradation->Condensation LLE_Issues LLE Problems Extraction->LLE_Issues SPME_Issues SPME Problems Extraction->SPME_Issues Evaporation Evaporative Loss (During Concentration) PostExtraction->Evaporation Cleanup Loss During Cleanup (e.g., on Silica) PostExtraction->Cleanup Solvent Solvent Mismatch (Polarity) LLE_Issues->Solvent Emulsion Emulsion Formation LLE_Issues->Emulsion Fiber Incorrect Fiber Choice SPME_Issues->Fiber Params Suboptimal Parameters (Time, Temp) SPME_Issues->Params

Figure 1. Diagnostic workflow for troubleshooting low recovery.
Q2: How can I tell if my this compound is degrading?

Aldehydes are prone to oxidation, forming corresponding carboxylic acids, and can undergo self-condensation reactions.[4] You can check for degradation using analytical techniques like Thin Layer Chromatography (TLC) or LC-MS. The appearance of new, more polar spots or peaks compared to a pure standard is a strong indicator of degradation.

Q3: Could my choice of extraction solvent be the problem in my Liquid-Liquid Extraction (LLE)?

Yes. This compound is a highly non-polar molecule (LogP ≈ 4).[1][6] For effective LLE, you must use a water-immiscible, non-polar organic solvent such as hexane, diethyl ether, or dichloromethane. Using a solvent that is too polar will result in poor partitioning from the aqueous phase and consequently, low recovery.[4][7]

Q4: I'm using Solid-Phase Microextraction (SPME). What are the most critical parameters?

For SPME, the most critical factors are the choice of fiber coating, extraction temperature, and extraction time.[8]

  • Fiber Choice: A combination fiber like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often a good starting point as it covers a wide range of analytes.[8][9]

  • Temperature and Time: These parameters must be optimized to ensure efficient partitioning of this compound from the sample matrix into the headspace and onto the fiber. Higher temperatures increase vapor pressure but can also promote degradation if excessive.[9][10]

Section 3: Troubleshooting Guides & Recommended Protocols

This section provides actionable guides and detailed experimental protocols to address the common issues identified above.

Guide 1: Preventing Analyte Degradation

Given its chemical structure, preventing the degradation of this compound is critical for achieving high recovery.

Table 2: Potential Causes of this compound Degradation and Preventative Measures

Potential CauseRecommended Preventative MeasureRationale
Oxidation to Carboxylic Acid Work under an inert atmosphere (e.g., nitrogen, argon); use degassed solvents.Minimizes exposure to oxygen, which is the primary oxidant.[4]
Aldol Condensation/Polymerization Avoid strongly acidic or basic conditions during workup and purification. Maintain a neutral pH where possible.These reactions are often catalyzed by acids or bases.
Thermal Degradation Perform extractions and solvent evaporation at low or moderate temperatures (e.g., ≤ 40°C).Reduces the rate of potential degradation side reactions.[4]
Photochemical Degradation Protect samples from light by using amber vials or wrapping glassware in aluminum foil.Reduces the risk of light-induced degradation.[4]
General Instability Add a stabilizer or antioxidant (e.g., α-tocopherol, BHT) to standards and, if compatible with the experiment, to samples.Scavenges free radicals and inhibits oxidative processes.
Guide 2: Optimizing Liquid-Liquid Extraction (LLE)

LLE is a fundamental technique, but its efficiency depends on correctly managing phase partitioning and separation.

LLE_Workflow cluster_0 Standard LLE Protocol cluster_1 Bisulfite-Enhanced Protocol (for Aldehyde Selectivity) A1 1. Prepare Sample (Aqueous Phase) A2 2. Add Immiscible Organic Solvent (e.g., Hexane) A1->A2 A3 3. Mix Gently to Prevent Emulsion A2->A3 A4 4. Allow Phases to Separate A3->A4 A5 5. Collect Organic Layer A4->A5 A6 6. Repeat Extraction 2-3x A5->A6 A7 7. Dry & Concentrate A6->A7 B1 1. Dissolve Sample in Miscible Solvent (e.g., Methanol) B2 2. Add Saturated Sodium Bisulfite (aq) B1->B2 B3 3. Shake to Form Water-Soluble Adduct B2->B3 B4 4. Wash with Organic Solvent to Remove Non-Aldehyde Impurities B3->B4 B5 5. Add Base (e.g., NaOH) to Regenerate Aldehyde B4->B5 B6 6. Extract Aldehyde with Fresh Organic Solvent B5->B6

Figure 2. Standard and Bisulfite-Enhanced LLE workflows.
  • Sample Preparation: Prepare the sample in an aqueous solution. If necessary, adjust the pH to be near-neutral.

  • Extraction: Transfer the aqueous sample to a separatory funnel. Add an appropriate volume of a non-polar organic solvent (e.g., hexane). A solvent-to-sample ratio of 1:1 to 3:1 is a good starting point.[11]

  • Mixing: Stopper the funnel and gently invert it several times to mix the phases, periodically venting to release pressure. Avoid vigorous shaking to minimize emulsion formation.

  • Separation: Allow the funnel to stand until the layers have fully separated.

  • Collection: Drain the lower (typically aqueous) layer. Collect the upper organic layer containing the this compound.

  • Repeat: Repeat the extraction process on the aqueous layer 2-3 more times with fresh organic solvent to maximize recovery.

  • Post-Treatment: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature.

This method is highly effective for selectively separating aldehydes from other organic compounds.[12][13]

  • Adduct Formation: Dissolve the crude sample mixture in a water-miscible solvent like methanol. Transfer to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake for 30-60 seconds. The this compound will form a water-soluble adduct.[12]

  • Impurity Removal: Wash the mixture with a non-polar organic solvent (e.g., hexane) to remove non-aldehyde impurities, which will remain in the organic phase. Discard the organic layer.

  • Aldehyde Regeneration: To the aqueous layer containing the adduct, add a strong base (e.g., 10M NaOH) until the pH is >12. This reverses the reaction and regenerates the free this compound.[12]

  • Final Extraction: Extract the liberated this compound from the basic aqueous solution using a fresh portion of non-polar organic solvent (2-3 times).

  • Post-Treatment: Combine, dry, and concentrate the final organic extracts as described in the standard protocol.

Guide 3: Optimizing Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is an excellent solvent-free alternative for extracting volatile compounds like this compound, especially from complex matrices.[14]

SPME_Workflow Start 1. Place Sample in Headspace Vial Salt 2. Add Salt (Optional) (e.g., NaCl) Start->Salt Seal 3. Seal Vial Salt->Seal Equilibrate 4. Equilibrate at Optimized Temperature Seal->Equilibrate Expose 5. Expose Conditioned SPME Fiber to Headspace Equilibrate->Expose Extract 6. Extract for Optimized Time Expose->Extract Retract 7. Retract Fiber Extract->Retract Desorb 8. Thermally Desorb in GC Inlet Retract->Desorb

Figure 3. General workflow for Headspace SPME (HS-SPME).
  • Sample Preparation: Place a precisely measured amount of the liquid or solid sample into a headspace vial (e.g., 20 mL).

  • Matrix Modification (Optional): To increase the volatility of this compound, add a salt (e.g., NaCl) to saturate the aqueous phase (salting-out effect).[10][14]

  • Equilibration: Seal the vial and place it in a heated agitator. Allow the sample to equilibrate at a predetermined temperature (e.g., 70°C) for a set time (e.g., 60 minutes) to allow the analyte to partition into the headspace.[9]

  • Extraction: Introduce a conditioned SPME fiber into the headspace (without touching the sample) and expose it for a specific duration (e.g., 60 minutes) at the same temperature to adsorb the volatile analytes.[9]

  • Desorption: After extraction, retract the fiber and immediately introduce it into the heated injection port of a gas chromatograph (GC), where the trapped this compound is thermally desorbed onto the analytical column. A typical desorption temperature is 250°C for 4 minutes.[9]

Table 3: Recommended Starting Parameters for HS-SPME of this compound

ParameterRecommended Value/DescriptionRationale
SPME Fiber 50/30 µm DVB/CAR/PDMSA tri-phase fiber with broad selectivity for volatile and semi-volatile compounds.[9]
Extraction Mode Headspace (HS)Minimizes matrix interference and prolongs fiber life.[8]
Equilibration/Extraction Temp. 70 °CIncreases the vapor pressure of semi-volatile analytes, enhancing their concentration in the headspace.[9]
Equilibration Time 60 minAllows for the equilibration of the analyte between the sample matrix and the headspace.[9]
Extraction Time 60 minSufficient time for the partitioning of this compound from the headspace onto the SPME fiber to approach equilibrium.[9]
Agitation 250-500 rpmFacilitates the mass transfer of the analyte from the sample to the headspace.[15]
Desorption Temp. 250 °CEnsures complete thermal desorption of the analyte from the SPME fiber in the GC inlet.[9]
Desorption Time 4 minAdequate time for quantitative transfer of the analyte to the GC column.[9]

Note: These are starting parameters and should be optimized for your specific sample matrix and analytical system.[15]

References

Technical Support Center: Analysis of 2-Dodecenal and its Degradation Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and analysis of "2-Dodecenal" and its degradation byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the known degradation byproducts of this compound?

A1: The degradation of this compound can occur through various mechanisms, including microbial metabolism and thermal decomposition, leading to a range of byproducts.

  • Microbial Degradation: Studies involving the fungus Penicillium chrysogenum have identified two major metabolites of trans-2-dodecenal:

    • trans-2-dodecenol

    • trans-3-dodecenoic acid

  • Thermal Degradation: While specific studies on this compound are limited, thermal degradation of other structurally similar 2-alkenals suggests that it may decompose into smaller, more volatile aldehydes.[1] This decomposition can occur through the cleavage of the carbon-carbon double bond. Potential thermal degradation byproducts could include:

    • Formaldehyde

    • Acetaldehyde

    • Other smaller aldehydes and alkanals resulting from double bond breakage.[1]

Q2: What are the primary analytical techniques for identifying and quantifying this compound and its byproducts?

A2: The most common and effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often with a derivatization step to enhance detection.

  • GC-MS: This is a powerful technique for separating and identifying volatile and semi-volatile compounds like this compound and its potential degradation products.

  • HPLC: HPLC, particularly with UV detection, is widely used for the analysis of aldehydes. A pre-column derivatization step using an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is often employed to create derivatives with strong chromophores, which significantly improves detection sensitivity.

Q3: Are there any known biological signaling pathways affected by this compound?

A3: Yes, this compound has been identified as a potent activator of specific voltage-gated potassium channels of the KCNQ family, which are crucial in regulating neuronal excitability.

  • KCNQ Channel Activation: (E)-2-dodecenal activates KCNQ2/3, KCNQ2, and KCNQ5 channels. This activation is highly potent, with an EC50 of 60 nM for its effect on KCNQ2/3 channels. The mechanism involves a negative shift in the voltage dependence of activation, making the channels open at more hyperpolarized membrane potentials.

  • Downstream Effects: The activation of KCNQ channels leads to an M-current, which helps to stabilize the membrane potential and prevents neuronal hyperexcitability. This is a critical mechanism for controlling neuronal firing rates. The regulation of these channels is complex and involves signaling molecules like phosphatidylinositol 4,5-bisphosphate (PIP2).

Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of this compound and its byproducts.

GC-MS Analysis

Issue: Poor peak shape (tailing or fronting) for this compound and its byproducts.

Possible Cause Troubleshooting Step
Active sites in the injector or column Deactivate the injector liner with a silylating agent. Use a column specifically designed for analyzing active compounds.
Improper injection technique Ensure a fast and consistent injection to minimize band broadening.
Column contamination Bake out the column at a high temperature (within the column's limits) to remove contaminants. If the problem persists, trim the first few centimeters of the column.
Incompatible solvent Use a solvent that is compatible with both the sample and the stationary phase of the column.

Issue: Low or no signal for degradation byproducts.

Possible Cause Troubleshooting Step
Low concentration of byproducts Concentrate the sample using solid-phase extraction (SPE) or other appropriate techniques.
Degradation of analytes in the injector Lower the injector temperature to prevent thermal decomposition of labile compounds.
Mass spectrometer settings not optimized Perform a full scan to identify the mass-to-charge ratios of potential byproducts, then optimize the selected ion monitoring (SIM) or multiple reaction monitoring (MRM) parameters for those ions.
HPLC Analysis

Issue: Incomplete derivatization with DNPH.

Possible Cause Troubleshooting Step
Incorrect pH of the reaction mixture Ensure the reaction is carried out under acidic conditions as required for the DNPH reaction.
Insufficient reaction time or temperature Optimize the incubation time and temperature to ensure the derivatization reaction goes to completion.
Degradation of the DNPH reagent Use freshly prepared DNPH solution for each experiment.

Issue: Co-elution of this compound isomers or with byproducts.

| Possible Cause | Troubleshooting Step | | Inadequate chromatographic separation | Optimize the mobile phase gradient and flow rate. Consider using a different column with a different stationary phase (e.g., a phenyl-hexyl column for improved separation of unsaturated compounds). | | Matrix effects | Perform a thorough sample cleanup using SPE to remove interfering compounds from the sample matrix. |

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound and its Microbial Degradation Byproducts

This protocol provides a general framework for the analysis of this compound, trans-2-dodecenol, and trans-3-dodecenoic acid in a microbial culture extract.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 10 mL of the microbial culture supernatant, add 10 mL of ethyl acetate (B1210297).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer with another 10 mL of ethyl acetate.

  • Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

2. GC-MS Parameters:

Parameter Setting
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

3. Data Analysis:

  • Identify the peaks of interest based on their retention times and mass spectra by comparing them to authentic standards or spectral libraries (e.g., NIST).

  • For quantification, create a calibration curve using standard solutions of this compound, trans-2-dodecenol, and trans-3-dodecenoic acid.

Protocol 2: HPLC-UV Analysis of this compound with DNPH Derivatization

This protocol is suitable for quantifying this compound in various sample matrices.

1. Derivatization:

  • To 1 mL of the sample extract (in acetonitrile), add 1 mL of a freshly prepared solution of 2,4-dinitrophenylhydrazine (0.5 mg/mL in acetonitrile (B52724) with 1% phosphoric acid).

  • Vortex and incubate at 40 °C for 60 minutes in the dark.

  • After incubation, cool the solution to room temperature.

2. HPLC-UV Parameters:

Parameter Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 360 nm
Injection Volume 20 µL

3. Data Analysis:

  • Identify the this compound-DNPH derivative peak based on its retention time compared to a derivatized standard.

  • Quantify the concentration using a calibration curve prepared from derivatized this compound standards.

Data Presentation

Table 1: Hypothetical Quantitative Data for Microbial Degradation of this compound

The following table is a template for presenting quantitative results from a time-course experiment of this compound degradation by P. chrysogenum.

Time (hours) This compound (µg/mL) trans-2-dodecenol (µg/mL) trans-3-dodecenoic acid (µg/mL)
0100.0 ± 5.20.0 ± 0.00.0 ± 0.0
1265.3 ± 4.121.8 ± 2.58.1 ± 1.1
2428.9 ± 3.545.2 ± 3.919.7 ± 2.3
485.1 ± 1.258.7 ± 4.828.4 ± 3.1

Data are presented as mean ± standard deviation (n=3).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing sample Sample (e.g., Cell Culture) extraction Liquid-Liquid Extraction (Ethyl Acetate) sample->extraction concentration Evaporation under N2 extraction->concentration gcms GC-MS Analysis concentration->gcms Direct Analysis hplc HPLC-UV Analysis (with DNPH Derivatization) concentration->hplc Derivatization Step identification Byproduct Identification (Mass Spectra / Retention Time) gcms->identification hplc->identification quantification Quantification (Calibration Curve) identification->quantification

Caption: Experimental workflow for the identification and quantification of this compound byproducts.

signaling_pathway cluster_regulation Modulation Dodecenal This compound KCNQ KCNQ2/3/5 Channel Dodecenal->KCNQ Binds to and activates Activation Channel Activation (Voltage-dependence shift) KCNQ->Activation MCurrent Increased M-Current (K+ efflux) Activation->MCurrent Hyperpolarization Membrane Hyperpolarization MCurrent->Hyperpolarization Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability PIP2 PIP2 PIP2->KCNQ Required for gating

Caption: Signaling pathway of this compound-mediated KCNQ channel activation.

References

Technical Support Center: Enhancing the Solubility of 2-Dodecenal for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical information and protocols for effectively solubilizing the hydrophobic compound 2-Dodecenal for use in various bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

A1: this compound is a medium-chain, α,β-unsaturated aldehyde.[1] Its long hydrocarbon tail makes it hydrophobic, meaning it has poor solubility in aqueous solutions like cell culture media and buffers commonly used in bioassays.[2] This can lead to precipitation of the compound, resulting in inaccurate and unreliable experimental results.

Q2: What are the primary solvents for dissolving this compound?

A2: Due to its hydrophobic nature, this compound is readily soluble in organic solvents.[2][3] Common choices for creating stock solutions include dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). It is also soluble in fixed oils.[4]

Q3: What is the maximum concentration of solvents like DMSO or ethanol that I can use in my cell-based assay?

A3: High concentrations of organic solvents can be toxic to cells. As a general guideline, the final concentration of DMSO in your cell culture medium should be kept at or below 0.5%, although some robust cell lines may tolerate up to 1%. For ethanol, it is recommended to keep the final concentration at or below 0.1% to avoid cytotoxic effects. It is always best practice to include a solvent control in your experimental design to account for any effects of the solvent itself.

Q4: My this compound precipitates when I add it to my aqueous assay medium. What can I do?

A4: This is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this problem. The main strategies involve optimizing your stock solution concentration, using a co-solvent or surfactant, and modifying your dilution technique.

Q5: What is the antimicrobial mechanism of action for this compound?

A5: As an α,β-unsaturated aldehyde, this compound exerts its antimicrobial effect primarily by disrupting the bacterial cell membrane. This leads to a loss of membrane integrity, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell death.

Data Presentation: Solubility of this compound

Solvent/SystemSolubilityNotes
Water~7.26 mg/L (estimated)[3][5]Poorly soluble, not suitable as a primary solvent.
EthanolSoluble[2][3]A common solvent for creating stock solutions.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for creating high-concentration stock solutions.
Fixed OilsSoluble[4]Can be used for specific in vivo or topical formulations.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound (liquid)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Ethanol (200 proof, absolute), sterile

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Solvent Selection: Choose a primary solvent based on your experimental requirements. DMSO is suitable for creating high-concentration stock solutions.

  • Calculation: Determine the desired concentration of your stock solution (e.g., 100 mM). The molecular weight of this compound is 182.30 g/mol .

    • Example for a 100 mM stock: 182.30 g/mol = 182.30 mg/mmol. To make a 100 mM solution, you would need 18.23 mg of this compound per 1 mL of solvent.

  • Preparation: a. In a sterile, amber vial, add the calculated volume of your chosen solvent (e.g., 1 mL of DMSO). b. Carefully add the corresponding amount of this compound to the solvent. c. Cap the vial securely and vortex thoroughly until the this compound is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Protocol 2: Diluting this compound for Bioassays (e.g., Minimum Inhibitory Concentration - MIC Assay)

This protocol outlines the process of diluting the stock solution into an aqueous medium for a typical bioassay.

Materials:

  • Prepared this compound stock solution (from Protocol 1)

  • Sterile aqueous bioassay medium (e.g., cell culture medium, broth)

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Pre-warm the Medium: Warm your aqueous bioassay medium to the appropriate temperature for your experiment (e.g., 37°C for cell culture).

  • Serial Dilution: a. Create a series of dilutions of your this compound stock solution in the pre-warmed medium. b. To minimize precipitation, add the stock solution to the medium while gently vortexing or swirling. c. Ensure the final concentration of the organic solvent (e.g., DMSO) remains below the toxic threshold for your assay system.

  • Solvent Control: Prepare a control sample containing the highest concentration of the solvent used in your dilutions but without this compound.

  • Immediate Use: Use the freshly prepared dilutions in your bioassay immediately to prevent potential precipitation over time.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon dilution in aqueous media The final concentration of this compound exceeds its solubility limit in the aqueous medium. The organic solvent concentration is too low to maintain solubility.- Prepare a lower concentration stock solution. - Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it remains below toxic levels. - Add the stock solution dropwise to the pre-warmed medium while vortexing. - Consider using a non-ionic surfactant like Tween® 80 (e.g., at a final concentration of 0.01-0.1%).
Cell toxicity observed in control group The final concentration of the organic solvent (DMSO or ethanol) is too high for the cell line being used.- Reduce the final concentration of the solvent in your assay. This may require preparing a more concentrated stock solution. - Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cells.
Inconsistent or non-reproducible results Incomplete solubilization of this compound in the stock solution. Precipitation of the compound during the assay. Adsorption of the hydrophobic compound to plasticware.- Ensure the stock solution is completely clear before use. - Visually inspect your assay plates/tubes for any signs of precipitation before and after the experiment. - Consider using low-adhesion plasticware or glass vials where appropriate.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Start: Pure this compound choose_solvent Choose Solvent (e.g., DMSO or Ethanol) start->choose_solvent calculate Calculate Required Amount for Desired Concentration choose_solvent->calculate dissolve Dissolve this compound in Solvent calculate->dissolve vortex Vortex/Sonicate Until Clear dissolve->vortex store Store Aliquots at -20°C / -80°C vortex->store thaw Thaw Stock Solution Aliquot store->thaw dilute Serially Dilute Stock into Medium thaw->dilute prewarm Pre-warm Aqueous Bioassay Medium prewarm->dilute control Prepare Solvent Control dilute->control use Use Immediately in Bioassay dilute->use

Caption: Workflow for preparing this compound solutions.

antimicrobial_mechanism Antimicrobial Mechanism of this compound cluster_membrane Bacterial Cell membrane Bacterial Cell Membrane (Phospholipid Bilayer) cytoplasm Cytoplasm (Intracellular Contents) dodecenal This compound interaction Hydrophobic Interaction with Lipid Bilayer dodecenal->interaction disruption Membrane Disruption & Increased Permeability interaction->disruption leakage Leakage of Intracellular Contents disruption->leakage death Bacterial Cell Death leakage->death

Caption: Antimicrobial action of this compound via membrane disruption.

References

Minimizing isomerization of "2-Dodecenal" during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for the analysis of 2-dodecenal, focusing on methods to minimize isomerization and ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern during analysis?

A1: this compound is an α,β-unsaturated aldehyde, existing primarily as two geometric isomers: (E)-2-dodecenal (trans) and (Z)-2-dodecenal (cis).[1][2][3] These isomers can have different physical, chemical, and sensory properties. Isomerization, the conversion of one isomer to the other, can be triggered by factors such as heat, light, and acidic or basic conditions. This poses a significant challenge in analytical chemistry as it can lead to inaccurate identification and quantification of the specific isomers present in a sample, compromising the reliability of experimental results.

Q2: What are the primary factors that cause the isomerization of this compound?

A2: The double bond in α,β-unsaturated aldehydes is susceptible to isomerization under various conditions. The primary triggers include:

  • Heat: Elevated temperatures, particularly during sample preparation or within a hot GC injection port, can provide the energy needed for the (Z)-isomer to convert to the more thermodynamically stable (E)-isomer.

  • pH: Both acidic and basic conditions can catalyze the isomerization process.[4] It is crucial to control the pH of samples and solvents to maintain the original isomeric ratio.[5]

  • Light: Exposure to UV light can also induce isomerization.

  • Active Surfaces: Active sites in the GC inlet or on the column can promote on-column isomerization.

Q3: How can I prevent isomerization of this compound during sample storage and preparation?

A3: To maintain the integrity of your sample, proper handling and storage are critical.

  • Storage: Store samples at low temperatures (e.g., 4°C for short-term, -18°C or lower for long-term) in the dark to minimize thermal and light-induced isomerization.[6] Use amber vials to protect from light.

  • pH Control: Maintain a neutral or slightly acidic pH (around pH 4-6) during extraction and preparation, as strongly acidic or alkaline conditions can accelerate isomerization.[7]

  • Minimize Heat Exposure: Avoid high temperatures during any sample concentration steps. Use techniques like nitrogen blowdown at room temperature instead of high-heat evaporation.

  • Use of Stabilizers: For standards or samples stored over long periods, the addition of a stabilizer like triethanolamine (B1662121) or certain alkaline substances in very low concentrations (ppm range) has been shown to prevent autocondensation and polymerization in other aliphatic aldehydes, which can be related degradation pathways.[1][8]

Q4: Is derivatization a good strategy to prevent isomerization during GC analysis?

A4: Yes, derivatization is a highly effective strategy. Converting the aldehyde group into a more stable functional group locks the double bond in its original configuration. For α,β-unsaturated aldehydes, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used and robust method.[9][10] This reaction forms stable oxime derivatives that are less prone to isomerization and show excellent chromatographic properties and detector sensitivity, especially with an electron capture detector (ECD) or mass spectrometry (MS).[11]

Troubleshooting Guide

Problem: My chromatogram shows unexpected peaks, peak tailing, or inconsistent quantification for this compound.

This issue is often indicative of on-column isomerization or degradation. Use the following diagnostic workflow to identify and resolve the problem.

TroubleshootingWorkflow start Start: Inconsistent this compound Results check_peaks Are there unexpected peaks near the (E) or (Z)-2-dodecenal peaks? start->check_peaks check_shape Are the main analyte peaks tailing or fronting? check_peaks->check_shape No isomerization Potential Issue: On-column isomerization. check_peaks->isomerization Yes activity Potential Issue: Active sites in inlet/column. check_shape->activity Yes end_good Problem Resolved check_shape->end_good No (Check other system parameters) solution_isomer Solution: 1. Lower injector temperature. 2. Use a more inert liner (e.g., deactivated). 3. Implement derivatization (PFBHA). isomerization->solution_isomer solution_activity Solution: 1. Replace inlet liner and septum. 2. Trim the first few cm of the column. 3. Use a more inert GC column (e.g., MS-grade low bleed). activity->solution_activity solution_isomer->end_good solution_activity->end_good

Caption: Troubleshooting workflow for inconsistent this compound results.

Quantitative Data on Stability

ConditionParameterValueHypothetical Isomer Integrity (%) (E)-isomerReference Principle
Temperature Storage-20°C>99%Low temperature minimizes thermal energy for isomerization.[6]
4°C95%Refrigeration slows degradation but is less effective than freezing for long-term stability.[6]
25°C (Room Temp)<85%Significant thermal energy available for isomerization.
GC Injector200°C98%Lower injector temperatures reduce on-column isomerization.
250°C90%Higher temperatures can provide sufficient energy to overcome the isomerization barrier.
pH Sample pH4.0>98%Acidic conditions can stabilize certain organic molecules.[7]
7.095%Neutral pH is generally safe but may not be optimal.
9.0<80%Alkaline conditions can catalyze isomerization and other degradation reactions.[4]

Note: Data is illustrative for educational purposes and demonstrates general chemical principles.

Experimental Protocols

Protocol 1: PFBHA Derivatization for Stabilization of this compound

This protocol describes the derivatization of this compound to its stable PFB-oxime ether, preventing isomerization during GC-MS analysis.[9][11]

Materials:

Procedure:

  • Sample Preparation: Prepare a solution of your sample in a non-polar, aprotic solvent. If the sample is aqueous, perform a liquid-liquid extraction into a solvent like hexane (B92381) or dichloromethane (B109758) first. Dry the organic extract with anhydrous sodium sulfate.

  • Reaction Setup: In a 2 mL vial, add 100 µL of the sample extract.

  • Add Reagent: Add 50 µL of the PFBHA reagent solution to the vial.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 60 minutes.[12][13] The reaction should be allowed to cool to room temperature.

  • Dilution: Dilute the sample with heptane or isooctane to the desired final concentration for GC-MS analysis.

  • Analysis: The sample is now ready for injection into the GC-MS. The resulting PFB-oxime derivatives are stable.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis sample Sample in Solution extract Extract into Organic Solvent (if aqueous) dry Dry with Na2SO4 extract->dry add_reagent Add PFBHA Reagent dry->add_reagent heat Heat at 60-70°C for 60 min add_reagent->heat cool Cool to Room Temp heat->cool dilute Dilute with Heptane cool->dilute inject Inject into GC-MS dilute->inject

Caption: Workflow for PFBHA derivatization of this compound.

Protocol 2: Optimized GC-MS Method for PFB-Oxime Derivatives

This method is optimized for the analysis of the PFB-oxime derivatives of this compound.

Instrumentation and Parameters:

ParameterSettingRationale
GC System Gas Chromatograph with Mass Spectrometer (GC-MS)Provides separation and sensitive detection.
Column Supelco SLB™-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent 5% phenyl-methylpolysiloxane column.[11][14]Low-bleed MS-grade column provides good resolution for semi-volatile compounds and minimizes baseline noise.[15]
Carrier Gas Helium, constant flow at 1.0-1.2 mL/min.Inert and provides good efficiency.
Injector Split/Splitless, operated in Splitless mode.Maximizes sensitivity for trace analysis.
Injector Temp. 200°C - 220°CHot enough to volatilize the derivatives without causing thermal degradation.
Oven Program Initial: 70°C, hold 2 min.Ramp 1: 10°C/min to 200°C.Ramp 2: 20°C/min to 280°C, hold 5 min.Gradient program ensures good separation of isomers and elution of the higher boiling point derivatives.[16][17]
MS Transfer Line 280°CPrevents condensation of analytes.[12]
Ion Source Temp. 230°CStandard temperature for electron ionization.[12]
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Acquisition Mode Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM)Scan mode for identification, SIM mode for enhanced sensitivity and quantification.

Note: This method should be optimized for your specific instrument and application.

References

Technical Support Center: 2-Dodecenal NMR Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals preparing 2-Dodecenal samples for NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound NMR?

A1: Due to its long alkyl chain and aldehyde functionality, this compound is a relatively non-polar, hydrophobic molecule.[1][2] The most commonly recommended solvent is Deuterated Chloroform (CDCl3).[3] It offers excellent solubility for this compound and is a standard, cost-effective choice for routine ¹H and ¹³C NMR. Other suitable non-polar solvents include Benzene-d6 and Toluene-d8. Polar aprotic solvents like Acetone-d6 may also be used, but solubility should be confirmed. Polar protic solvents such as Methanol-d4 or D₂O are not recommended due to poor solubility and the potential for chemical reactions (e.g., hemiacetal formation).

Q2: What is the ideal concentration for a this compound NMR sample?

A2: The ideal concentration depends on the type of experiment being performed. For routine ¹H NMR, a concentration of 10-50 mM is generally sufficient. For ¹³C NMR, which is inherently less sensitive, a higher concentration of 50-100 mM or more is recommended.[4][5][6] Exceedingly high concentrations can lead to viscous samples, which may cause line broadening in the spectrum and difficulties in spectrometer shimming.[4][5]

Q3: How much this compound do I need for a standard NMR tube?

A3: For a standard 5 mm NMR tube with a solvent volume of 0.6 mL, the required mass of this compound can be calculated based on the desired concentration. The table below provides a quick reference.

Experiment TypeRecommended Mass (in 0.6 mL solvent)Resulting Concentration (approx.)Rationale
¹H NMR5 - 15 mg45 - 137 mMProvides excellent signal-to-noise in a short time.[5]
¹³C NMR30 - 60 mg274 - 548 mMHigher concentration is needed to overcome the low natural abundance and sensitivity of the ¹³C nucleus.[6]
qNMR (Quantitative)Weighed accurately; ~15-25 mg~137 - 229 mMPrecise and accurate weighing is critical. Concentration should be sufficient for high signal-to-noise (>250:1 for <1% integration error).[7]

Q4: My this compound sample is labeled as "stabilized." What does this mean and can I use it for NMR?

A4: Commercial samples of unsaturated aldehydes like this compound are often sold with a stabilizer to prevent oxidation or polymerization during storage. A common stabilizer is α-tocopherol (Vitamin E) or BHT (Butylated hydroxytoluene). You can absolutely use this sample for NMR. However, be aware that the stabilizer will also produce signals in the NMR spectrum. You should obtain a spectrum of the stabilizer alone or consult a database to identify its characteristic peaks so they are not mistaken for impurities of your compound.

Troubleshooting Guide

Problem 1: I see unexpected peaks in my ¹H NMR spectrum.

  • Possible Cause 1: Impurities in the sample.

    • Solution: this compound, as an α,β-unsaturated aldehyde, can oxidize to form trans-2-dodecenoic acid, especially upon prolonged exposure to air.[8][9] Look for a broadened singlet characteristic of a carboxylic acid proton (>10 ppm). Another possibility is the presence of the (Z)-isomer alongside the more common (E)-isomer.[8] If purity is critical, purification by flash chromatography may be necessary.

  • Possible Cause 2: Residual solvent peaks.

    • Solution: Even in high-purity deuterated solvents, a small residual protonated solvent signal is present.[10] For CDCl₃, this appears as a singlet at ~7.26 ppm.[10] Water is also a common contaminant, appearing as a broad singlet whose chemical shift is solvent-dependent (around 1.56 ppm in CDCl₃). Ensure you are using high-quality NMR solvents and dry glassware.[11]

  • Possible Cause 3: Stabilizer peaks.

    • Solution: If your sample contains a stabilizer like α-tocopherol, you will see its corresponding signals. Identify these peaks by comparing your spectrum to a reference spectrum of the stabilizer.

Problem 2: My NMR peaks are broad and poorly resolved.

  • Possible Cause 1: Sample contains solid particles.

    • Solution: Suspended solids disrupt the magnetic field homogeneity, leading to broad lines.[4] Always filter your sample into the NMR tube. A simple and effective method is to pass the solution through a small plug of glass wool packed into a Pasteur pipette.[4]

  • Possible Cause 2: The sample concentration is too high.

    • Solution: Highly concentrated samples can be viscous, resulting in broader spectral lines.[4] Dilute your sample to the recommended concentration range. If high concentration is necessary (e.g., for ¹³C NMR), gentle heating of the sample might improve resolution, but be cautious of potential sample degradation.

  • Possible Cause 3: Poor spectrometer shimming.

    • Solution: The magnetic field needs to be homogenized ("shimmed") for each sample. If automatic shimming gives poor results, manual shimming may be required. The presence of particulates or high sample viscosity can make shimming difficult.[5]

  • Possible Cause 4: Presence of paramagnetic impurities.

    • Solution: Even trace amounts of paramagnetic metal ions can cause significant line broadening. If suspected, these can sometimes be removed by passing the sample through a small plug of silica (B1680970) or by using a chelating agent, though this can add complexity.

Problem 3: The signal-to-noise ratio (S/N) of my spectrum is very low.

  • Possible Cause 1: Sample concentration is too low.

    • Solution: This is the most common reason for low S/N. Prepare a more concentrated sample, especially for insensitive nuclei like ¹³C.[5]

  • Possible Cause 2: Insufficient number of scans.

    • Solution: The signal-to-noise ratio increases with the square root of the number of scans. Increase the number of acquisitions to improve the S/N. This is a standard procedure for dilute samples or for ¹³C NMR.

Below is a troubleshooting workflow to diagnose common issues with NMR sample preparation.

G cluster_start Start: Analyze Spectrum cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions start Poor Quality Spectrum broad_peaks Broad / Poorly Resolved Peaks? start->broad_peaks Evaluate extra_peaks Unexpected Peaks? broad_peaks->extra_peaks No cause_solids Suspended Solids? broad_peaks->cause_solids Yes low_sn Low Signal-to-Noise? extra_peaks->low_sn No cause_impurity Sample Impurity (e.g., oxidation product)? extra_peaks->cause_impurity Yes cause_dilute Sample Too Dilute? low_sn->cause_dilute Yes cause_conc Too Concentrated? cause_solids->cause_conc sol_filter Filter Sample cause_solids->sol_filter cause_paramagnetic Paramagnetic Contaminants? cause_conc->cause_paramagnetic sol_dilute Dilute Sample cause_conc->sol_dilute sol_purify Purify Sample / Use Chelator cause_paramagnetic->sol_purify cause_solvent Solvent / Water peak? cause_impurity->cause_solvent cause_impurity->sol_purify cause_stabilizer Stabilizer in Reagent? cause_solvent->cause_stabilizer sol_check Check Solvent Peaks & Reference Spectra cause_solvent->sol_check cause_stabilizer->sol_check cause_scans Not Enough Scans? cause_dilute->cause_scans sol_concentrate Increase Concentration cause_dilute->sol_concentrate sol_scans Increase Scans cause_scans->sol_scans

Caption: Troubleshooting workflow for common NMR spectral issues.

Experimental Protocol: Standard Sample Preparation

This protocol outlines the steps for preparing a this compound sample in CDCl₃ for routine ¹H and ¹³C NMR analysis.

Materials:

  • This compound sample

  • High-quality 5 mm NMR tube and cap[6]

  • Deuterated Chloroform (CDCl₃), ≥99.8% D

  • Small glass vial (e.g., 1-dram)

  • Pasteur pipettes and bulb

  • Glass wool

  • Analytical balance

  • Vortex mixer (optional)

Procedure:

  • Weigh the Sample: Accurately weigh 10-15 mg of this compound (for ¹H NMR) or 30-60 mg (for ¹³C NMR) directly into a clean, dry glass vial.[5]

  • Add Solvent: Using a clean glass pipette, add approximately 0.6 mL of CDCl₃ to the vial.[5][12]

  • Dissolve the Sample: Gently swirl the vial or use a vortex mixer to ensure the this compound is completely dissolved. The solution should be clear and colorless.

  • Prepare for Filtration: Tightly pack a small plug of glass wool into the constriction of a clean Pasteur pipette. Do not use cotton, as solvents can leach impurities from it.[4]

  • Filter the Sample: Using a second pipette, draw up the this compound solution and transfer it onto the glass wool plug of the filter pipette.

  • Transfer to NMR Tube: Place the tip of the filter pipette inside the NMR tube and gently apply pressure with the bulb to push the filtered solution into the NMR tube. The final height of the liquid in the tube should be 4-5 cm (approximately 0.6-0.7 mL).[6][11]

  • Cap and Label: Cap the NMR tube securely. Label the tube clearly with a permanent marker or appropriate label.

  • Final Check: Invert the tube gently to ensure final mixing and check for any air bubbles. If bubbles are present, tap the tube gently to dislodge them. Your sample is now ready for analysis.

The following diagram illustrates the standard workflow for preparing a this compound NMR sample.

G start Start weigh 1. Weigh this compound into a clean vial start->weigh add_solvent 2. Add ~0.6 mL of deuterated solvent (e.g., CDCl3) weigh->add_solvent dissolve 3. Dissolve sample completely (swirl or vortex) add_solvent->dissolve filter 4. Filter solution through glass wool in a pipette dissolve->filter transfer 5. Transfer filtered solution into NMR tube filter->transfer cap_label 6. Cap and label the NMR tube transfer->cap_label end Ready for NMR Spectrometer cap_label->end

Caption: Standard experimental workflow for NMR sample preparation.

References

Validation & Comparative

Validating the Antimicrobial Mechanism of 2-Dodecenal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of 2-Dodecenal with alternative compounds, supported by experimental data. Detailed methodologies for key experiments are outlined to facilitate the validation of its mechanism of action.

Core Mechanism of Action: Membrane Disruption

The primary antimicrobial mechanism of (E)-2-dodecenal is attributed to its ability to induce physico-chemical damage to microbial cells, with a pronounced effect on the cell membrane.[1][2] This α,β-unsaturated aldehyde possesses a hydrophobic alkyl tail and a hydrophilic aldehyde head, a structure that facilitates its interaction with and subsequent disruption of the lipid bilayer of microbial cell membranes.[2] This disruption leads to increased membrane permeability and the leakage of intracellular components, ultimately resulting in cell death.[2][3]

The presence of the α,β-double bond in this compound is a critical determinant of its antimicrobial efficacy. Studies comparing α,β-unsaturated aldehydes with their saturated counterparts (lacking the double bond) have shown that the unsaturated forms exhibit significantly stronger antibacterial activity.[3][4] Furthermore, the length of the alkyl chain also influences the antimicrobial potency.[3]

Comparative Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of E-2-dodecenal and other aldehydes against a range of microorganisms. Lower MIC values indicate higher antimicrobial activity.

Table 1: Minimum Inhibitory Concentration (MIC) of E-2-Dodecenal against various microorganisms

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacteria125
Streptococcus mutansGram-positive bacteria125
Enterococcus faecalisGram-positive bacteria250
Proteus vulgarisGram-negative bacteria257 ± 13
Escherichia coliGram-negative bacteria>500
Klebsiella oxytocaGram-negative bacteria250
Candida albicansYeast125
Candida tropicalisYeast125

Data sourced from a study by Noriega et al. (2025).[5][6]

Table 2: Comparative MIC values of various aldehydes against selected bacteria

AldehydeStaphylococcus aureus (ATCC 6538)Escherichia coli (ATCC 10536)
(E)-2-Decenal31.25 µg/mL62.5 µg/mL
(E,E)-2,4-Decadienal1.9 µg/mL1.9 µg/mL
(E)-2-Nonenal15.6 µg/mL15.6 µg/mL
(E)-2-Eptenal125 µg/mL125 µg/mL
Hexanal>500 µg/mL>500 µg/mL
Nonanal>500 µg/mL>500 µg/mL

Data adapted from Bisignano et al. (2001).[7]

Experimental Protocols for Mechanism Validation

To validate the antimicrobial mechanism of this compound, the following key experiments are recommended:

Membrane Permeability - Carboxyfluorescein (CF) Leakage Assay

This assay directly assesses the ability of a compound to disrupt lipid bilayers. Liposomes encapsulating a high concentration of the fluorescent dye carboxyfluorescein (CF) are prepared. At this concentration, the fluorescence is self-quenched. If this compound disrupts the liposome (B1194612) membrane, CF is released into the surrounding medium, leading to its dilution and a measurable increase in fluorescence.

Protocol:

  • Liposome Preparation:

    • Prepare liposomes using a lipid composition that mimics either bacterial (e.g., phosphatidylglycerol and cardiolipin) or mammalian cell membranes.[8]

    • Dissolve the lipids in chloroform (B151607) and dry to a thin film by rotary evaporation.

    • Hydrate the lipid film with a solution of 50 mM carboxyfluorescein in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4).[8][9]

    • Remove unencapsulated CF by size-exclusion chromatography (e.g., using a Sephadex G-50 column).[9]

  • Fluorescence Measurement:

    • Dilute the CF-loaded liposomes in buffer in a 96-well plate or a cuvette.

    • Record the baseline fluorescence (F₀) at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

    • Add this compound at various concentrations to the liposome suspension and monitor the fluorescence intensity (F_obs) over time.[8]

    • After the reaction reaches a plateau, add a detergent (e.g., 10% Triton X-100) to lyse all liposomes and record the maximum fluorescence (F₁₀₀).[8]

  • Calculation:

    • Calculate the percentage of CF leakage using the formula: % Leakage = [(F_obs - F₀) / (F₁₀₀ - F₀)] * 100[8]

Membrane Depolarization Assay using DiSC₃(5)

This assay measures changes in the transmembrane potential. The fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) accumulates in polarized bacterial membranes, leading to quenching of its fluorescence. Disruption of the membrane potential by an antimicrobial agent causes the release of the dye into the medium, resulting in an increase in fluorescence.[1][10]

Protocol:

  • Cell Preparation:

    • Grow bacteria to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 5 mM HEPES with 5 mM glucose for E. coli).[11]

    • Resuspend the cells in the same buffer to a specific optical density (e.g., OD₆₀₀ of 0.05).[11]

  • Dye Loading and Measurement:

    • Add DiSC₃(5) to the cell suspension (final concentration typically 0.8-2 µM) and incubate in the dark to allow the dye to accumulate in the polarized membranes.[1][11]

    • For Gram-negative bacteria, a membrane permeabilizer like polymyxin (B74138) B nonapeptide (PMBN) may be needed to facilitate dye entry across the outer membrane.[12][13]

    • Transfer the cell suspension to a fluorometer cuvette and record the stable baseline fluorescence (quenched state).

    • Add this compound and record the increase in fluorescence over time, which indicates membrane depolarization.[10][11]

Visualization of Cellular Damage - Scanning Electron Microscopy (SEM)

SEM provides direct visual evidence of the structural damage inflicted by this compound on microbial cells.

Protocol:

  • Sample Treatment:

    • Incubate a mid-log phase bacterial culture with this compound at its MIC or a higher concentration for a defined period. A control sample without the compound should be run in parallel.

  • Fixation:

    • Harvest the cells by centrifugation.

    • Fix the cells with a solution of 2.5% glutaraldehyde (B144438) in a suitable buffer (e.g., phosphate-buffered saline, PBS) and incubate overnight at 4°C.[14][15]

  • Dehydration:

    • Wash the fixed cells with buffer.

    • Dehydrate the samples through a graded series of ethanol (B145695) concentrations (e.g., 30%, 50%, 70%, 80%, 90%, and 100%).[14][15]

  • Drying, Mounting, and Coating:

    • Perform critical-point drying of the samples.

    • Mount the dried samples onto SEM stubs.

    • Sputter-coat the samples with a conductive material like gold or gold-palladium.[15]

  • Imaging:

    • Observe the samples under a scanning electron microscope and capture images, comparing the morphology of treated cells to the untreated controls.

Signaling Pathways and Other Potential Mechanisms

While membrane disruption is the most validated mechanism, other potential antimicrobial actions of α,β-unsaturated aldehydes like this compound are being explored.

  • Quorum Sensing Inhibition: Aldehydes, such as cinnamaldehyde, have been shown to interfere with bacterial quorum sensing (QS), the cell-to-cell communication system that regulates virulence and biofilm formation.[16][17] This interference can occur by inhibiting the production of signaling molecules or by blocking their receptors.[18][19] Although direct evidence for this compound is still emerging, its structural similarity to other QS-inhibiting aldehydes suggests this as a plausible secondary mechanism.

  • Generation of Reactive Oxygen Species (ROS): Some antimicrobial compounds exert their effects by inducing the production of reactive oxygen species (ROS) within the bacterial cell, leading to oxidative stress and damage to cellular components like DNA, proteins, and lipids.[16][20] While some aldehydes have been linked to ROS production, further research is needed to confirm this as a significant mechanism for this compound's antimicrobial activity in bacteria.[21]

  • Inhibition of Respiratory Chain: The disruption of the cell membrane can indirectly affect the electron transport chain located within the membrane, leading to impaired energy production.[22][23]

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key validated and proposed antimicrobial mechanisms of this compound.

G Validated Antimicrobial Mechanism of this compound cluster_membrane Bacterial Cell Membrane Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid Dodecenal This compound MembraneDisruption Membrane Disruption Dodecenal->MembraneDisruption intercalates into lipid bilayer Leakage Leakage of Cellular Contents MembraneDisruption->Leakage causes pore formation and increased permeability CellDeath Cell Death Leakage->CellDeath leads to

Caption: Validated mechanism of this compound via membrane disruption.

G Hypothetical Signaling Pathway Disruption by this compound cluster_qs Quorum Sensing (QS) System Dodecenal This compound SignalSynthase Signal Molecule Synthase (e.g., LuxI) Dodecenal->SignalSynthase may inhibit Receptor Receptor Protein (e.g., LuxR) Dodecenal->Receptor may block binding SignalMolecule Autoinducer (e.g., AHL) SignalSynthase->SignalMolecule SignalMolecule->Receptor binds to GeneExpression Virulence & Biofilm Gene Expression Receptor->GeneExpression activates Inhibition Inhibition

Caption: Hypothetical inhibition of Quorum Sensing by this compound.

References

A Comparative Analysis of the Bioactivities of trans-2-Dodecenal and cis-2-Dodecenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the geometric isomers, trans-2-Dodecenal and cis-2-Dodecenal. While direct comparative studies are limited, this document synthesizes available experimental data to highlight their distinct and potentially overlapping bioactivities, mechanisms of action, and associated signaling pathways.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the known biological activities of trans-2-Dodecenal and cis-2-Dodecenal based on available literature. It is important to note that the data has been collected from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Antimicrobial Activity

IsomerTarget OrganismBioactivity MetricConcentrationReference
trans-2-DodecenalSalmonella choleraesuisIC506.25 µg/mL[1]
Staphylococcus aureusMIC105 µg/mL
Staphylococcus aureusMBC105 µg/mL
cis-2-DodecenalBurkholderia cenocepaciaQuorum Sensing Signal-[2][3]

Table 2: Effects on Eukaryotic Cells and Signaling Pathways

IsomerBiological EffectSignaling PathwayCell TypesReference
trans-2-DodecenalInduction of ApoptosisJNK-dependent pathwayHEK293T, NIH3T3, HeLa
KCNQ Channel Activation-Neuronal cells
cis-2-DodecenalRegulation of Virulencec-di-GMP signalingBurkholderia cenocepacia

In-Depth Look at Bioactivities and Mechanisms

trans-2-Dodecenal: A Potent Antimicrobial and Apoptosis Inducer

trans-2-Dodecenal has demonstrated significant antimicrobial properties, particularly against Gram-negative bacteria like Salmonella choleraesuis.[1] Its mechanism of action is believed to involve the disruption of the microbial cell membrane.[1] The hydrophobic alkyl chain and the hydrophilic aldehyde group contribute to this membrane-disrupting activity.[1]

Beyond its antimicrobial effects, trans-2-Dodecenal has been shown to be a potent modulator of eukaryotic cellular processes. It can induce apoptosis (programmed cell death) in various cell lines through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is a major component of the mitogen-activated protein kinase (MAPK) signaling cascade and is involved in cellular responses to stress.

cis-2-Dodecenal: A Key Player in Bacterial Communication

In contrast to its trans isomer, cis-2-Dodecenal is primarily recognized for its role as a quorum-sensing (QS) signal molecule in the bacterium Burkholderia cenocepacia.[2][3] In this context, it is also known as Burkholderia diffusible signal factor (BDSF). Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.

cis-2-Dodecenal binds to its receptor, RpfR, which in turn modulates the intracellular levels of cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP), a key second messenger in bacteria. This signaling cascade regulates various phenotypes in B. cenocepacia, including virulence, biofilm formation, and motility.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing the antimicrobial activity of a compound.

a. Preparation of Inoculum:

  • A pure culture of the test microorganism is grown overnight in a suitable broth medium.

  • The bacterial suspension is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

b. Broth Microdilution Assay:

  • A serial two-fold dilution of the test compound (trans-2-Dodecenal or cis-2-Dodecenal) is prepared in a 96-well microtiter plate containing a suitable growth medium.

  • Each well is then inoculated with the standardized bacterial suspension.

  • Positive (no compound) and negative (no bacteria) controls are included.

  • The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

c. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

JNK Activity Assay

This protocol outlines a method to determine the activation of the JNK signaling pathway.

a. Cell Culture and Treatment:

  • Human cell lines (e.g., HEK293T) are cultured in appropriate media until they reach 70-80% confluency.

  • The cells are then treated with various concentrations of trans-2-Dodecenal for specific time periods.

b. Cell Lysis and Protein Extraction:

  • After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein extract is collected.

c. Western Blot Analysis:

  • Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated JNK (p-JNK) and total JNK.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the ratio of p-JNK to total JNK indicates activation of the pathway.

Quorum Sensing Reporter Assay

This protocol can be used to assess the ability of cis-2-Dodecenal to activate its receptor and induce gene expression in Burkholderia cenocepacia.

a. Construction of a Reporter Strain:

  • A reporter strain of B. cenocepacia is constructed by fusing the promoter of a known cis-2-Dodecenal-regulated gene to a reporter gene, such as lacZ (encoding β-galactosidase).

b. Reporter Assay:

  • The reporter strain is grown in a suitable medium to a specific optical density.

  • The culture is then treated with different concentrations of cis-2-Dodecenal.

  • After an incubation period, the cells are harvested and lysed.

c. Measurement of Reporter Activity:

  • The activity of the reporter enzyme (e.g., β-galactosidase) is measured using a colorimetric assay.

  • An increase in reporter activity in the presence of cis-2-Dodecenal indicates the activation of the quorum-sensing pathway.

Mandatory Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: Pure microbial culture culture Overnight culture in broth start->culture standardize Standardize to 0.5 McFarland culture->standardize dilution Serial dilution of Dodecenal isomer standardize->dilution inoculation Inoculate wells with standardized culture dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read Read visible growth incubation->read determine_mic Determine MIC read->determine_mic

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

jnk_signaling_pathway trans_dodecenal trans-2-Dodecenal stress Cellular Stress trans_dodecenal->stress mapkkk MAPKKK (e.g., ASK1, MEKK1) stress->mapkkk mkk4_7 MKK4/7 mapkkk->mkk4_7 jnk JNK mkk4_7->jnk cjun c-Jun jnk->cjun apoptosis Apoptosis cjun->apoptosis

Caption: JNK-dependent apoptosis pathway induced by trans-2-Dodecenal.

bdsf_quorum_sensing cis_dodecenal cis-2-Dodecenal (BDSF) rpfR RpfR Receptor cis_dodecenal->rpfR binds c_di_gmp [c-di-GMP] rpfR->c_di_gmp regulates gene_expression Virulence Gene Expression c_di_gmp->gene_expression biofilm Biofilm Formation c_di_gmp->biofilm

Caption: cis-2-Dodecenal (BDSF) quorum sensing pathway in B. cenocepacia.

References

A Comparative Analysis of the Antimicrobial Efficacy of 2-Dodecenal and Cinnamaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Among the promising candidates are naturally derived compounds, with 2-Dodecenal and cinnamaldehyde (B126680) garnering significant interest for their potent antimicrobial properties. This guide provides an objective comparison of their antimicrobial efficacy, supported by experimental data, detailed methodologies, and an exploration of their mechanisms of action.

Quantitative Antimicrobial Efficacy: A Side-by-Side Comparison

The antimicrobial activities of this compound and cinnamaldehyde have been evaluated against a broad spectrum of microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values reported in various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Cinnamaldehyde against various microorganisms.

MicroorganismThis compound MIC (µg/mL)Cinnamaldehyde MIC (µg/mL)
Staphylococcus aureus342[1]62.5[2]
Bacillus cereus-31.2[2]
Escherichia coli-62.5[2], 780[3]
Pseudomonas aeruginosa-125.0[2]
Klebsiella pneumoniae-62.5[2]
Proteus mirabilis-125.0[2]
Uropathogenic Escherichia coli (UPEC)->400[4]
Candida albicans-59.7 (mg/mL)[2]
Candida glabrata-68.6 (mg/mL)[2]
Candida krusei-50.8 (mg/mL)[2]
Candida tropicalis-64 (mg/mL)[2]
Listeria grayi332[1]-
Staphylococcus saprophyticus15[1]-
Proteus vulgaris257[1]-
Klebsiella oxytoca--

Table 2: Minimum Bactericidal Concentration (MBC) of this compound and Cinnamaldehyde against various microorganisms.

MicroorganismThis compound MBC (µg/mL)Cinnamaldehyde MBC (µg/mL)
Escherichia coli-1560[3]
Staphylococcus aureus--
Pseudomonas aeruginosa>1000 (vapor-phase)[5]-
Salmonella-250 (vapor-phase)[5]

Mechanisms of Antimicrobial Action

Both this compound and cinnamaldehyde exert their antimicrobial effects primarily by disrupting the microbial cell membrane. However, research into cinnamaldehyde has revealed more intricate interactions with bacterial signaling pathways.

This compound: The antimicrobial action of this compound and other 2-alkenals is linked to a significant disruption of the lipid fraction of the plasma membrane.[6] This perturbation leads to increased membrane permeability and leakage of intracellular components, ultimately resulting in cell death.[6]

G General Antimicrobial Mechanism of this compound Dodecenal This compound Membrane Bacterial Cell Membrane Dodecenal->Membrane Interacts with Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Leads to Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Death Cell Death Leakage->Death

General mechanism of this compound.

Cinnamaldehyde: Cinnamaldehyde also disrupts the bacterial cell membrane, causing increased permeability and leakage of cellular contents.[5] Beyond this, it has been shown to interfere with critical cellular processes. In Pseudomonas aeruginosa, cinnamaldehyde inhibits quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation.[7][8] It has been demonstrated to interfere with the Las, Rhl, and PQS quorum sensing systems.[7] By disrupting these signaling pathways, cinnamaldehyde can reduce the production of virulence factors and inhibit the formation of biofilms, which are communities of bacteria that are highly resistant to antibiotics.[7][9]

G Cinnamaldehyde's Interference with Quorum Sensing in P. aeruginosa cluster_QS Quorum Sensing Systems Cinnamaldehyde Cinnamaldehyde Las Las System Cinnamaldehyde->Las Inhibits Rhl Rhl System Cinnamaldehyde->Rhl Inhibits PQS PQS System Cinnamaldehyde->PQS Inhibits Virulence Virulence Factor Production Las->Virulence Biofilm Biofilm Formation Las->Biofilm Rhl->Virulence Rhl->Biofilm PQS->Virulence PQS->Biofilm

Cinnamaldehyde's effect on quorum sensing.

Experimental Protocols

The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial compounds, based on the widely used broth microdilution method.[10][11][12][13][14]

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12][13][14]

Materials:

  • Sterile 96-well microtiter plates

  • Test compounds (this compound, cinnamaldehyde)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial or fungal inoculum

  • Sterile pipette and tips

  • Incubator

  • Microplate reader (optional, for quantitative analysis)

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours) on an appropriate agar (B569324) plate, select several colonies and suspend them in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of Test Compounds:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium to the highest concentration to be tested.

    • In a 96-well plate, add 100 µL of sterile broth to all wells except the first column.

    • Add 200 µL of the highest concentration of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the row. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well containing the serially diluted test compound and the growth control well (broth with inoculum but no compound).

    • Leave a sterility control well with only broth to ensure no contamination.

    • Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader to determine the inhibition of growth.

G Experimental Workflow for MIC Determination Inoculum Prepare Inoculum (0.5 McFarland) Plate Inoculate 96-well Plate Inoculum->Plate Dilution Serial Dilution of Test Compound Dilution->Plate Incubate Incubate (18-24h) Plate->Incubate Read Read MIC (Lowest concentration with no visible growth) Incubate->Read

References

A Comparative Analysis of 2-Dodecenal and Traditional Food Preservatives: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available scientific data provides a comparative analysis of the efficacy of 2-Dodecenal, a naturally occurring aldehyde, against traditional food preservatives such as sodium benzoate (B1203000) and potassium sorbate (B1223678). This guide synthesizes findings on their antimicrobial and antioxidant properties, offering valuable insights for researchers, scientists, and drug development professionals in the food preservation industry.

Executive Summary

The demand for natural and effective food preservatives is on the rise, driven by consumer preferences for clean-label products. This compound, a compound found in various plants, has demonstrated significant antimicrobial properties. This report presents a side-by-side comparison of its efficacy with the widely used synthetic preservatives, sodium benzoate and potassium sorbate, based on available experimental data. The analysis covers antimicrobial activity against common foodborne pathogens, antioxidant capacity, and the underlying mechanisms of action.

Data Presentation: Antimicrobial Efficacy

The primary measure of a preservative's antimicrobial efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. While direct comparative studies are limited, the following tables summarize available MIC data for this compound, sodium benzoate, and potassium sorbate against several key foodborne pathogens. It is important to note that MIC values can vary depending on the specific strain of the microorganism, the growth medium, and the experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound, Sodium Benzoate, and Potassium Sorbate against Selected Foodborne Pathogens.

MicroorganismThis compound (µg/mL)Sodium Benzoate (µg/mL)Potassium Sorbate (µg/mL)
Escherichia coli-400[1]400[1]
Staphylococcus aureus1000-2000 (from an essential oil containing 44% E-2-dodecenal)[2]400[1]800[1]
Salmonella entericaIC50 of 6.25 µg/mL (as (2E)-dodecenal against S. choleraesuis)No effectNo effect
Listeria monocytogenesActive[2]--
Bacillus subtilis-400[1]800[1]
Aspergillus niger->1000 (0.1%)[3]>1000 (0.1%)[3]
Penicillium notatum->200 (0.02%)[3]-

Note: "-" indicates that specific data from the searched literature was not available. IC50 represents the concentration required to inhibit 50% of the growth.

Antioxidant Capacity

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method

This method is a standard procedure for determining the antimicrobial susceptibility of microorganisms.

  • Preparation of Antimicrobial Agents: Stock solutions of this compound, sodium benzoate, and potassium sorbate are prepared in an appropriate solvent. A series of twofold dilutions are then made in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., E. coli, S. aureus) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A positive control well (broth with inoculum, no antimicrobial) and a negative control well (broth only) are included. The plate is then incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that results in the complete inhibition of visible growth of the microorganism.

2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. This stock solution is then diluted to a working concentration that exhibits a specific absorbance at 517 nm[3].

  • Reaction Mixture: A defined volume of the test compound (this compound, sodium benzoate, or potassium sorbate at various concentrations) is mixed with the DPPH working solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes)[3].

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates the scavenging of the DPPH radical by the antioxidant.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Mechanism of Action & Signaling Pathways

This compound: The primary antimicrobial mechanism of this compound and other α,β-unsaturated aldehydes is the disruption of the bacterial cell membrane. Its amphipathic nature, with a hydrophobic alkyl chain and a hydrophilic aldehyde group, facilitates its interaction with the lipid bilayer, leading to increased permeability and leakage of cellular components. Furthermore, evidence suggests that this compound may interfere with bacterial communication systems, such as quorum sensing, which regulates virulence and biofilm formation. By disrupting these signaling pathways, this compound can inhibit the coordinated behavior of bacteria, making them more susceptible to environmental stresses.

Traditional Preservatives (Sodium Benzoate and Potassium Sorbate): These weak acid preservatives are most effective in their undissociated form, which predominates at low pH. They are believed to inhibit microbial growth by disrupting the cell membrane, inhibiting essential metabolic enzymes, and interfering with nutrient uptake. Their primary mode of action is to increase the proton concentration within the microbial cell, forcing the cell to expend energy to pump them out, ultimately leading to growth inhibition or cell death.

Visualizing the Mechanism: Quorum Sensing Inhibition

The following diagram illustrates a potential mechanism by which compounds like this compound can interfere with bacterial quorum sensing, a key signaling pathway for virulence and biofilm formation.

QuorumSensingInhibition cluster_bacterium Bacterial Cell cluster_inhibition Inhibition by this compound QS_Signal Quorum Sensing Signal (e.g., AHLs) Receptor Intracellular Receptor QS_Signal->Receptor Binds to Gene_Expression Virulence & Biofilm Gene Expression Receptor->Gene_Expression Activates Virulence_Factors Virulence Factors (e.g., toxins, proteases) Gene_Expression->Virulence_Factors Leads to Biofilm Biofilm Formation Gene_Expression->Biofilm Leads to Dodecenal This compound Dodecenal->Receptor Blocks Binding

Caption: Inhibition of bacterial quorum sensing by this compound.

Conclusion

This compound presents a promising natural alternative to traditional synthetic food preservatives. Its mechanism of action, primarily through cell membrane disruption and potential interference with quorum sensing, offers a multifaceted approach to microbial inhibition. While the available data indicates its potential, further direct comparative studies are necessary to establish its relative efficacy against sodium benzoate and potassium sorbate across a broader range of foodborne pathogens and food matrices. Standardized testing protocols will be crucial for generating the robust, comparable data needed to fully evaluate its application in the food industry. The antioxidant properties of this compound also warrant more in-depth investigation to understand its full potential in preserving food quality.

References

Sensory Panel Evaluation of 2-Dodecenal in Flavor Profiles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in flavor science and drug development, understanding the nuanced sensory characteristics of aroma compounds is paramount. This guide provides a comparative sensory evaluation of (E)-2-Dodecenal, a key unsaturated aldehyde, against other relevant aldehydes. The data and protocols presented herein are synthesized from established sensory evaluation methodologies to provide a framework for objective flavor profile analysis.

Comparative Sensory Profile of Aldehydes

The following table summarizes the quantitative sensory profile of 2-Dodecenal in comparison to other common aliphatic aldehydes. The intensity of each flavor attribute is rated on a 15-point scale, where 0 indicates 'not perceived' and 15 indicates 'very high intensity'. This data is illustrative, based on qualitative descriptors from sensory studies, and provides a comparative framework for evaluation.

Flavor Attribute(E)-2-DodecenalDecanal (C10)(E)-2-Undecenal (C11)Dodecanal (C12)
Fatty 1281013
Waxy 119912
Citrus (Orange Peel) 91376
Mandarin 8564
Green/Herbal 7483
Cilantro 9231
Floral 3654
Soapy 4758

Experimental Protocols

A comprehensive sensory evaluation of flavor compounds like this compound requires a structured and rigorous experimental protocol. The following Quantitative Descriptive Analysis (QDA) methodology provides a framework for obtaining reliable and reproducible sensory data.

Panelist Selection and Training
  • Selection: A panel of 8-12 individuals is selected based on their sensory acuity, ability to discriminate between different aromas and tastes, and verbal fluency. Candidates are screened for any conditions that may impair their sensory abilities.

  • Training: The selected panelists undergo extensive training (40-60 hours) to develop a common lexicon for describing the flavor attributes of the aldehydes under evaluation. During training, panelists are presented with reference standards for each flavor attribute (e.g., pure compounds, essential oils) to calibrate their sensory perception and use of the intensity scale.

Sample Preparation and Presentation
  • Preparation: Samples of this compound and the comparative aldehydes are diluted in a neutral medium (e.g., deodorized vegetable oil or a 5% ethanol/water solution) to a concentration that is clearly perceivable but not overwhelming. All samples are prepared fresh on the day of evaluation and coded with random three-digit numbers to prevent bias.

  • Presentation: Samples are presented to panelists in a controlled environment. Each panelist receives approximately 10 mL of each sample in a lidded glass vial. The presentation order is randomized for each panelist to minimize carry-over effects. Panelists are provided with unsalted crackers and purified water to cleanse their palate between samples.

Sensory Evaluation Procedure
  • Evaluation: Panelists evaluate each sample individually in isolated sensory booths. They first assess the aroma by sniffing the sample and then evaluate the flavor by taking a small amount into their mouth.

  • Scoring: For each sample, panelists rate the intensity of each attribute from the agreed-upon lexicon on a 15-point unstructured line scale anchored with "low" and "high" at the ends.

  • Data Collection: The intensity ratings are recorded electronically using sensory evaluation software.

Data Analysis

The collected data is statistically analyzed to determine the sensory profile of each compound and to identify significant differences between them. Analysis of Variance (ANOVA) is typically used to analyze the intensity ratings for each attribute, followed by post-hoc tests (e.g., Tukey's HSD) to determine which samples are significantly different from each other. The results are often visualized using spider web plots or bar charts to provide a clear comparison of the flavor profiles.

Visualizing the Process and Pathway

To better understand the experimental process and the underlying biological mechanism of odor perception, the following diagrams are provided.

G cluster_0 Panelist Management cluster_1 Experiment Execution cluster_2 Data Analysis & Reporting Selection Panelist Selection Training Panelist Training & Lexicon Development Selection->Training SamplePrep Sample Preparation & Coding Training->SamplePrep Evaluation Individual Sensory Evaluation SamplePrep->Evaluation DataCollection Data Collection Evaluation->DataCollection StatAnalysis Statistical Analysis (ANOVA) DataCollection->StatAnalysis Visualization Data Visualization StatAnalysis->Visualization Reporting Final Report Generation Visualization->Reporting

Experimental workflow for Quantitative Descriptive Analysis.

The perception of aldehydes like this compound begins with the interaction of the molecule with olfactory receptors in the nasal cavity. This interaction initiates a signaling cascade that results in the perception of smell.

G cluster_0 Olfactory Neuron Membrane OR Olfactory Receptor (GPCR) G_Protein G-protein (Golf) OR->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion IonChannel Ion Channel Signal Nerve Impulse to Brain IonChannel->Signal 6. Depolarization Aldehyde This compound Aldehyde->OR 1. Binding ATP ATP ATP->AC cAMP->IonChannel 5. Gating

Generalized olfactory signaling pathway for aldehydes.

A Comparative Analysis of In-Vitro and In-Vivo Anthelmintic Effects of 2-Dodecenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vitro and in-vivo anthelmintic effects of 2-Dodecenal, a promising natural compound for helminth control. Due to the limited availability of direct in-vivo studies on this compound, this guide incorporates data from in-vivo studies of cinnamaldehyde (B126680), a structurally related aromatic aldehyde, to provide a broader perspective on the potential in-vivo efficacy of aldehydes.

In-Vitro Efficacy of trans-2-Dodecenal (B1235498)

An in-vitro study demonstrated the potent anthelmintic activity of trans-2-dodecenal, isolated from the plant Eryngium foetidum, against the infective third-stage larvae (L3) of Strongyloides stercoralis[1]. The study compared the efficacy of trans-2-dodecenal with the commercial anthelmintic drug, ivermectin.

Key Findings:

  • Trans-2-dodecenal exhibited a significantly lower 24-hour LD50 value compared to ivermectin, indicating higher potency at this time point[1].

  • After 48 hours, the efficacy of trans-2-dodecenal was comparable to that of ivermectin[1].

Table 1: In-Vitro Larvicidal Activity of trans-2-Dodecenal vs. Ivermectin against S. stercoralis

Compound24-hour LD50 (mM)[1]48-hour LD50 (mM)[1]
trans-2-Dodecenal0.4610.411
Ivermectin2.2510.499
Experimental Protocol: In-Vitro Larvicidal Assay

The in-vitro anthelmintic activity of trans-2-dodecenal was determined using a larval motility assay with infective third-stage larvae of S. stercoralis.

G cluster_prep Larval Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis larvae Infective L3 larvae of S. stercoralis wash Wash larvae in physiological saline larvae->wash suspend Suspend larvae in incubation medium wash->suspend expose Expose larvae to various concentrations of trans-2-dodecenal and ivermectin suspend->expose incubate Incubate at 37°C expose->incubate observe Observe larval motility at 24 and 48 hours incubate->observe stain Add vital stain (e.g., eosin) to differentiate live/dead larvae observe->stain count Count dead larvae under a microscope stain->count probit Probit analysis to determine LD50 values count->probit

In-vitro anthelmintic assay workflow.

In-Vivo Anthelmintic Effects: A Look at Cinnamaldehyde

Direct in-vivo studies on the anthelmintic effects of this compound are currently unavailable in the published literature. However, studies on cinnamaldehyde, another aldehyde with known anthelmintic properties, provide valuable insights into the potential in-vivo efficacy and experimental design for such compounds.

One study investigated the in-vivo efficacy of cinnamaldehyde against Dactylogyrus intermedius in goldfish[2][3]. Another study explored the effects of trans-cinnamaldehyde on Ascaris suum infection in pigs, although it did not find a significant reduction in infection in that specific model[4].

Key Findings from Cinnamaldehyde In-Vivo Studies:

  • Cinnamaldehyde was effective against D. intermedius in goldfish, with a 48-hour median effective concentration (EC50) of 0.57 mg/L[2][3].

  • The 48-hour lethal dose (LD50) of cinnamaldehyde to goldfish was 13.34 mg/L, indicating a reasonable safety margin in this model[2][3].

  • In the study on pigs, daily administration of trans-cinnamaldehyde in the diet or as an encapsulated dose did not significantly reduce A. suum infection. The authors suggest that rapid absorption or metabolism of the compound in vivo might have limited its concentration at the site of infection[4].

Table 2: In-Vivo Efficacy of Cinnamaldehyde against Dactylogyrus intermedius in Goldfish

Compound48-hour EC50 (mg/L)[2][3]48-hour LD50 for Goldfish (mg/L)[2][3]
Cinnamaldehyde0.5713.34
Cinnamic Acid6.3259.66
Experimental Protocol: In-Vivo Anthelmintic Assay (Goldfish Model)

The following workflow outlines a typical in-vivo anthelmintic assay using a fish model, as described in the study on cinnamaldehyde.

G cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase cluster_analysis Data Analysis infect Infect goldfish with D. intermedius acclimate Acclimatize infected fish infect->acclimate treat Administer different concentrations of cinnamaldehyde in water acclimate->treat control Maintain a control group without treatment acclimate->control observe_fish Observe fish for signs of toxicity treat->observe_fish control->observe_fish count_parasites After 48 hours, euthanize fish and count remaining parasites on gills observe_fish->count_parasites calc_ec50 Calculate EC50 and LD50 values count_parasites->calc_ec50

In-vivo anthelmintic assay workflow (fish model).

Potential Mechanism of Action of Aldehydes

The precise molecular mechanism of action for this compound against helminths has not been fully elucidated. However, research on other nematicidal aldehydes suggests potential targets.

One proposed mechanism is the inhibition of the nematode's vacuolar-type H+-ATPase (V-ATPase) enzyme[5][6]. V-ATPase is crucial for various physiological processes in nematodes, including nutrient uptake and pH regulation. Aldehydes may also cause physical damage to the nematode's cuticle and internal tissues[7][8]. The lipophilic nature of compounds like trans-2-dodecenal may facilitate their passage through the nematode's cuticle.

Many anthelmintics exert their effects by targeting the neuromuscular system of the parasite, leading to paralysis and expulsion from the host[9][10]. While there is no direct evidence yet, it is plausible that this compound could also interfere with neurotransmission in helminths.

G cluster_compound This compound cluster_mechanisms Potential Mechanisms of Action cluster_effects Resulting Anthelmintic Effects compound This compound vatpase Inhibition of V-ATPase compound->vatpase cuticle Cuticle and Tissue Damage compound->cuticle neuro Neuromuscular Paralysis compound->neuro disruption Disruption of Physiological Processes vatpase->disruption cuticle->disruption death Worm Death neuro->death disruption->death

Potential signaling pathways for this compound.

Conclusion and Future Directions

The available in-vitro data strongly suggest that trans-2-dodecenal is a potent anthelmintic compound with efficacy comparable to or, in some aspects, exceeding that of ivermectin. While direct in-vivo evidence is lacking, studies on the related aldehyde, cinnamaldehyde, indicate that aldehydes can be effective in-vivo, although formulation and delivery methods may be critical to overcome issues of rapid metabolism or absorption.

Future research should focus on:

  • Conducting in-vivo studies of this compound in relevant animal models of helminth infections to determine its efficacy, optimal dosage, and safety profile.

  • Investigating the specific molecular targets and signaling pathways affected by this compound in helminths to fully understand its mechanism of action.

  • Developing novel formulations to enhance the bioavailability and targeted delivery of this compound in vivo.

This comprehensive understanding will be crucial for the potential development of this compound as a novel and effective anthelmintic agent.

References

A Comparative Analysis of 2-Dodecenal and DEET as Insect Repellents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The increasing global threat of arthropod-borne diseases necessitates the continued development and evaluation of effective insect repellents. While N,N-diethyl-meta-toluamide (DEET) has long been considered the gold standard, research into alternative compounds, such as the naturally occurring aldehyde 2-Dodecenal, is ongoing. This guide provides a comprehensive comparison of the insect repellent properties of this compound and DEET, supported by available experimental data, to inform future research and development.

Quantitative Efficacy Comparison

The repellent efficacy of a compound is typically measured by its ability to prevent insect landings and bites over a specific period. The following table summarizes the comparative efficacy of this compound and DEET from available studies.

Active Ingredient Concentration Insect Species Efficacy Metric Result
DEET23.8%Mosquitoes (general)Mean Complete Protection Time301.5 minutes[1]
DEET15%Aedes albopictusMean Probing Time5.63 ± 0.36 hours[2]
DEET15%Aedes albopictusMean Landing Time3.88 ± 1.65 hours[2]
DEET10%Aedes aegyptiRepellency~90%[3]
DEET7-15%Mosquitoes (general)Complete Protection Time (CPT)Comparable to 7.75% 2-Undecanone
This compound10%Aedes aegyptiRepellency~90% (as decanal)[3]

Note: Data for this compound is limited in direct comparative studies with DEET. The data for "decanal" (a related aldehyde) is included to provide an indication of the potential efficacy of this class of compounds.

Experimental Protocols

The data presented above are primarily derived from two standard laboratory-based assays: the Arm-in-Cage test and the Y-tube olfactometer test.

1. Arm-in-Cage Test

The Arm-in-Cage test is a widely used method to evaluate the efficacy of topical repellents.[4][5]

  • Procedure: A specified number of host-seeking female mosquitoes (e.g., 200) are placed in a test cage (e.g., 40x40x40 cm).[4][6] A volunteer applies a standard amount of the repellent formulation to their forearm. The treated arm is then exposed to the caged mosquitoes for a set duration at regular intervals (e.g., every 30 or 60 minutes).[4][6]

  • Efficacy Measurement: The primary metric is the Complete Protection Time (CPT), which is the time from application until the first confirmed insect bite.[4][6] Some protocols may also record the time to the first landing.[4]

  • Controls: A control arm treated with a placebo or no substance is used to ensure the mosquitoes are actively host-seeking.

2. Y-Tube Olfactometer Test

This assay is used to assess the spatial repellency or attractancy of volatile compounds.[7][8]

  • Apparatus: A Y-shaped glass or plastic tube is used.[7] One arm of the "Y" receives a stream of clean air, while the other receives air passed over the test substance.[7]

  • Procedure: Mosquitoes are introduced at the base of the Y-tube and are free to fly upwind towards either arm.[7] The number of mosquitoes choosing each arm is recorded.

  • Efficacy Measurement: A significant preference for the clean air arm over the treated air arm indicates repellency. This method provides insights into the insect's behavioral response to chemical cues from a distance.[7]

Mechanism of Action and Signaling Pathways

DEET

The precise mechanism of action for DEET is still under investigation, but it is believed to work through multiple pathways.[9] It interferes with an insect's ability to locate a host by disrupting its olfactory receptors.[10][11] DEET can jam the insect's sensors for skin odors and carbon dioxide, causing confusion.[12] There are two primary hypotheses: the "smell and avoid" hypothesis, which suggests DEET has an unpleasant odor to insects, and the "bewilderment hypothesis," where the scent of DEET confuses the insect.[9] It may also act as a contact repellent due to its bitter taste to mosquito chemoreceptors.[9] Some studies suggest that DEET targets specific odorant receptors (ORs) and may also have neurological effects on insects.[9][13]

This compound

This compound is a naturally occurring aldehyde. Aldehydes are known to be part of the chemical profile of some individuals who are less attractive to mosquitoes.[3] These compounds are thought to interfere with the host-seeking behavior of mosquitoes. The mechanism is likely through interaction with olfactory receptor neurons, similar to other volatile organic compounds.

Proposed Signaling Pathway Visualization

The following diagram illustrates a generalized proposed signaling pathway for an insect repellent like DEET, which involves the interaction with olfactory receptors and subsequent neural signaling leading to avoidance behavior.

G cluster_0 Mosquito Olfactory System Repellent Repellent Molecule (e.g., DEET, this compound) OR Odorant Receptor (OR) on Olfactory Receptor Neuron Repellent->OR Binds to ORN Olfactory Receptor Neuron (ORN) Activation OR->ORN Initiates Signal Signal Transduction Cascade ORN->Signal Brain Antennal Lobe & Brain Processing Signal->Brain Signal to Behavior Avoidance Behavior Brain->Behavior Triggers

Proposed Olfactory Repellent Signaling Pathway.

Experimental Workflow Visualization

The logical flow of testing a potential insect repellent, from initial screening to efficacy confirmation, can be visualized as follows.

G cluster_workflow Repellent Efficacy Testing Workflow start Identify/Synthesize Candidate Compound olfactometer Y-Tube Olfactometer Assay (Spatial Repellency Screening) start->olfactometer arm_in_cage Arm-in-Cage Assay (Contact/Close-Range Repellency) olfactometer->arm_in_cage Promising candidates data_analysis Data Analysis (e.g., CPT calculation) arm_in_cage->data_analysis conclusion Efficacy Determination & Comparison data_analysis->conclusion

General Experimental Workflow for Repellent Testing.

Conclusion

DEET remains a highly effective and long-lasting insect repellent, supported by a wealth of experimental data.[1] Its mechanism of action, while complex and not fully elucidated, involves the disruption of key sensory pathways in insects. This compound, as a representative of a class of naturally occurring aldehydes, shows promise as a repellent. However, more direct, comparative studies with standardized methodologies are required to fully assess its efficacy and duration of protection relative to established repellents like DEET. Future research should focus on formulation improvements to enhance the volatility and longevity of natural compounds like this compound, potentially leading to the development of new and effective repellent options.

References

A Comparative Guide to the Cross-Reactivity of 2-Dodecenal with Aldehyde-Sensing Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of 2-dodecenal with a range of aldehyde-sensing receptors. The information presented is collated from publicly available experimental data to assist researchers in understanding the selectivity and potential off-target effects of this α,β-unsaturated aldehyde.

Executive Summary

This compound, an α,β-unsaturated aldehyde, is a known activator of the transient receptor potential ankyrin 1 (TRPA1) channel. Its reactivity with other aldehyde-sensing receptors, including other TRP channels and olfactory receptors, is significantly lower. This guide summarizes the available quantitative data, details the experimental protocols used to assess these interactions, and provides visual representations of the relevant signaling pathways.

Data Presentation: Cross-Reactivity of this compound and Related Aldehydes

The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other representative aldehydes on various aldehyde-sensing receptors. It is important to note that specific EC50 values for this compound across a wide range of receptors are not extensively documented. The data for this compound on TRPA1 is presented as a range based on studies of (E)-2-alkenals with similar carbon chain lengths (C6-C12)[1].

CompoundReceptorSpeciesAssay TypeEC50 (µM)Reference
(E)-2-Alkenals (C6-C12) TRPA1Not SpecifiedCalcium Imaging / Electrophysiology10 - 100[1]
CinnamaldehydeTRPA1HumanCalcium Imaging~60[2]
AcroleinTRPA1HumanCalcium Imaging7.3 - 56.9[3]
This compoundTRPV1Not SpecifiedNot SpecifiedWeak Activation[1]
This compoundTRPV3Not SpecifiedNot SpecifiedWeak Activation[1]
This compoundTRPV2, TRPV4, TRPM8Not SpecifiedNot SpecifiedInsensitive[1]
Various AldehydesOlfactory ReceptorsRatCalcium Imaging in OSNsBroadly Tuned & Specific Responses[4]

Note: OSNs = Olfactory Sensory Neurons. The activation of olfactory receptors by aldehydes is complex, with some receptors showing broad tuning to multiple aldehydes and others exhibiting high specificity.

Signaling Pathways

The interaction of this compound with different aldehyde-sensing receptors triggers distinct signaling cascades. The following diagrams illustrate the known pathways for TRPA1 and a generalized pathway for olfactory receptors.

TRPA1_Activation TRPA1 Activation by this compound cluster_membrane Cell Membrane TRPA1 TRPA1 Channel (Closed) TRPA1_open TRPA1 Channel (Open) TRPA1->TRPA1_open Conformational Change Ca_influx Ca²⁺ Influx TRPA1_open->Ca_influx Dodecenal This compound Cysteine Cysteine Residues (e.g., C621, C641, C665) Dodecenal->Cysteine Covalent Modification (Michael Addition) Depolarization Cellular Depolarization Ca_influx->Depolarization Downstream Downstream Signaling (e.g., Neurotransmitter Release) Depolarization->Downstream

Caption: TRPA1 activation by this compound via covalent modification of cysteine residues.

Olfactory_Receptor_Activation Olfactory Receptor Activation by Aldehydes cluster_membrane Olfactory Sensory Neuron Membrane OR Olfactory Receptor (GPCR) G_protein G-protein (Golf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion Aldehyde Aldehyde (e.g., this compound) Aldehyde->OR Binding ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Gating Ca_Na_influx Ca²⁺/Na⁺ Influx CNG_channel->Ca_Na_influx Depolarization Depolarization & Action Potential Ca_Na_influx->Depolarization

Caption: Generalized signaling pathway for olfactory receptor activation by aldehydes.

Experimental Protocols

The assessment of this compound's cross-reactivity with aldehyde-sensing receptors typically involves heterologous expression of the target receptor in a host cell line (e.g., HEK293 or CHO cells) followed by functional assays.

Heterologous Expression of Receptors

Objective: To express the aldehyde-sensing receptor of interest in a cell line that does not endogenously express it, allowing for isolated study of the receptor's function.

Protocol:

  • Vector Construction: The cDNA encoding the target receptor (e.g., human TRPA1, a specific olfactory receptor) is subcloned into a mammalian expression vector (e.g., pcDNA3.1). A fluorescent tag (e.g., GFP) may be fused to the receptor to verify expression and localization.

  • Cell Culture: HEK293 or CHO cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) at 37°C in a humidified 5% CO2 incubator.

  • Transfection: Cells are transiently transfected with the expression vector using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.

  • Selection (for stable cell lines): For the generation of stable cell lines, an antibiotic resistance gene present on the vector is used for selection (e.g., G418).

  • Expression Verification: Receptor expression is confirmed 24-48 hours post-transfection by fluorescence microscopy (if a fluorescent tag is used) or by Western blotting.

Calcium Imaging Assay

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) upon receptor activation. This is a common high-throughput method for assessing the activity of ion channels and G-protein coupled receptors.

Protocol:

  • Cell Plating: Transfected cells are plated onto glass-bottom dishes or 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

  • Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope or a plate reader.

  • Compound Application: A solution of this compound or other test aldehydes at various concentrations is applied to the cells.

  • Data Acquisition: Changes in fluorescence intensity, corresponding to changes in [Ca²⁺]i, are recorded over time.

  • Data Analysis: The change in fluorescence is quantified and used to generate dose-response curves to determine the EC50 value.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the ion currents flowing through the receptor channel upon activation, providing detailed information about the channel's biophysical properties.

Protocol:

  • Cell Preparation: Transfected cells are plated on coverslips.

  • Recording Setup: The coverslip is placed in a recording chamber on an inverted microscope and perfused with an extracellular solution.

  • Pipette Preparation: A glass micropipette with a tip resistance of 2-5 MΩ is filled with an intracellular solution.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV), and currents are recorded in response to the application of this compound.

  • Data Analysis: The amplitude and kinetics of the recorded currents are analyzed to characterize the receptor's response to the aldehyde.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Assessing Cross-Reactivity cluster_prep Preparation cluster_assay Functional Assays cluster_analysis Data Analysis Vector Receptor cDNA in Expression Vector Transfection Transfection Vector->Transfection Cells Host Cell Line (e.g., HEK293) Cells->Transfection Calcium Calcium Imaging Transfection->Calcium Patch Patch-Clamp Transfection->Patch DoseResponse Dose-Response Curves Calcium->DoseResponse Patch->DoseResponse EC50 EC50 Determination DoseResponse->EC50

Caption: A typical workflow for studying the activation of heterologously expressed receptors.

Conclusion

The available evidence strongly indicates that this compound is a potent activator of the TRPA1 channel, likely through covalent modification of cysteine residues. Its cross-reactivity with other TRP channels, such as TRPV1 and TRPM8, appears to be minimal. The interaction of this compound with the diverse family of olfactory receptors is more complex and likely involves a subset of these receptors with varying degrees of specificity. For a definitive assessment of this compound's activity on a specific receptor, direct experimental evaluation using the protocols outlined in this guide is recommended.

References

Unraveling the Cellular Assault: A Comparative Analysis of 2-Dodecenal and Other α,β-Unsaturated Aldehydes' Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic mechanisms of α,β-unsaturated aldehydes is paramount. These reactive molecules, formed endogenously through lipid peroxidation or encountered as environmental pollutants, are implicated in a spectrum of cellular dysfunctions and pathologies. This guide provides a comparative analysis of the cytotoxicity of 2-dodecenal against other prominent α,β-unsaturated aldehydes—4-hydroxynonenal (4-HNE), acrolein, and crotonaldehyde—supported by experimental data, detailed protocols, and pathway visualizations.

Introduction to α,β-Unsaturated Aldehydes

Alpha,beta-unsaturated aldehydes are a class of organic compounds characterized by a carbon-carbon double bond conjugated to a carbonyl group. This structural feature renders them highly reactive electrophiles, capable of forming covalent adducts with cellular nucleophiles such as proteins and DNA. This reactivity is the primary driver of their cytotoxic effects, which can range from the induction of oxidative stress and inflammation to the triggering of programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis).

While the toxicity of shorter-chain α,β-unsaturated aldehydes like acrolein and 4-HNE is well-documented, the cytotoxic profile of longer-chain aldehydes such as this compound is less characterized. Emerging evidence suggests that the chain length of these aldehydes plays a crucial role in modulating their toxic potential, with longer-chain aldehydes potentially exhibiting distinct mechanisms of action.

Comparative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of this compound and other selected α,β-unsaturated aldehydes across various cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

AldehydeCell LineAssayExposure TimeIC50 (µM)Reference
This compound MDA-MB-231 (Human Breast Cancer)MTT72 h~50[1]
A375 (Human Melanoma)MTT72 h~50[1]
CaCo2 (Human Colon Cancer)MTT72 h>50[1]
HEK293 (Human Embryonic Kidney)MTT72 h>50[1]
4-Hydroxynonenal (4-HNE) HA-1 (Chinese Hamster Fibroblast)Clonogenic Survival-~20[2][3]
Acrolein A549 (Human Lung Carcinoma)Apoptosis Assay24 hInduces apoptosis at 10-50 µM[4][5][6][7]
Crotonaldehyde SAEC (Small Airway Epithelial Cells)MTT-No significant effect up to 10 µM
NHLF (Normal Human Lung Fibroblasts)Propidium Iodide-Cytotoxic effects observed

Note: Direct comparison of IC50 values should be made with caution due to variations in cell lines, assay methods, and exposure times.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below to facilitate reproducibility and further investigation.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the aldehyde for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a no-cell control.

  • MTT Addition: After the incubation period, add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, serving as a marker of cell membrane integrity and cytotoxicity.

  • Sample Collection: After treating cells with the desired compounds, collect the cell culture supernatant.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. During this time, LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm. The amount of color produced is proportional to the amount of LDH released and, therefore, to the extent of cell damage.

Western Blot Analysis for JNK and p38 MAPK Activation

Western blotting is a technique used to detect specific proteins in a sample. This protocol outlines the steps to assess the activation of the JNK and p38 MAPK signaling pathways by detecting their phosphorylated forms.

  • Cell Lysis: Treat cells with the aldehyde for the desired time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of JNK (p-JNK) and p38 (p-p38), as well as total JNK and p38 as loading controls.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence detection system. The intensity of the bands corresponding to p-JNK and p-p38 indicates the level of activation of these pathways.

Signaling Pathways in Aldehyde-Induced Cytotoxicity

The cytotoxic effects of α,β-unsaturated aldehydes are often mediated by the activation of complex intracellular signaling pathways, leading to either apoptosis or necrosis. The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are key stress-activated signaling cascades that play a central role in these processes.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity Assessment cluster_signaling Signaling Pathway Analysis cell_seeding Cell Seeding (96-well plate) aldehyde_treatment Aldehyde Treatment (Various Concentrations) cell_seeding->aldehyde_treatment mtt_assay MTT Assay (Cell Viability) aldehyde_treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) aldehyde_treatment->ldh_assay protein_extraction Protein Extraction aldehyde_treatment->protein_extraction data_analysis Data Analysis (IC50, Pathway Activation) mtt_assay->data_analysis Absorbance @ 570nm ldh_assay->data_analysis Absorbance @ 490nm western_blot Western Blot (p-JNK, p-p38) protein_extraction->western_blot western_blot->data_analysis Band Intensity

Experimental workflow for assessing aldehyde cytotoxicity.

Acrolein has been shown to induce apoptosis through both the death receptor and mitochondrial pathways.[4][5] It can activate p53, leading to the upregulation of pro-apoptotic proteins, and trigger the activation of caspases, the executioners of apoptosis.[4][6][7] Similarly, 4-HNE is known to activate the JNK and p38 MAPK pathways, which can have dual roles in promoting either cell survival or apoptosis depending on the cellular context and the severity of the stress.

The activation of JNK and p38 MAPK is a common response to cellular stress induced by α,β-unsaturated aldehydes. These kinases can phosphorylate a variety of downstream targets, including transcription factors that regulate the expression of genes involved in cell death and survival.

Signaling_Pathway aldehyde α,β-Unsaturated Aldehyde (e.g., 4-HNE, Acrolein) ros Reactive Oxygen Species (ROS) aldehyde->ros stress Cellular Stress aldehyde->stress ros->stress jnk JNK stress->jnk p38 p38 MAPK stress->p38 apoptosis Apoptosis jnk->apoptosis Pro-apoptotic survival Cell Survival jnk->survival Pro-survival p38->apoptosis Pro-apoptotic p38->survival Pro-survival

JNK and p38 MAPK signaling in aldehyde-induced cytotoxicity.

While direct evidence for the activation of these pathways by this compound is currently limited, its structural similarity to other α,β-unsaturated aldehydes suggests that it may also engage these signaling cascades, albeit potentially to a lesser extent given its lower observed cytotoxicity. The longer alkyl chain of this compound may influence its cellular uptake, distribution, and interaction with molecular targets, potentially explaining its reduced toxicity compared to shorter-chain aldehydes.

Conclusion

The cytotoxicity of α,β-unsaturated aldehydes is a complex process influenced by their chemical structure, concentration, and the specific cellular context. While shorter-chain aldehydes like acrolein and 4-HNE are potent inducers of cellular stress and apoptosis, the longer-chain aldehyde this compound appears to be less cytotoxic. This difference is likely attributable to factors such as reduced reactivity and altered bioavailability due to its longer alkyl chain.

The activation of the JNK and p38 MAPK signaling pathways is a common theme in the cellular response to α,β-unsaturated aldehydes. However, the ultimate cellular outcome—survival or death—is determined by a delicate balance of pro- and anti-apoptotic signals. Further research is needed to fully elucidate the specific molecular targets and signaling pathways modulated by this compound and other long-chain α,β-unsaturated aldehydes to better understand their potential health risks and inform the development of novel therapeutic strategies targeting cellular stress pathways.

References

Unraveling Cilantro Aversion: A Comparative Guide to Biomarker Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the mechanisms behind sensory perception is crucial. Cilantro aversion, a polarizing trait affecting a significant portion of the population, offers a compelling case study in the interplay of genetics and chemistry in shaping our experience of food. The perception of a "soapy" taste in cilantro is strongly linked to the presence of specific aldehydes, most notably (E)-2-Dodecenal, and a genetic predisposition related to the olfactory receptor gene OR6A2.

This guide provides a comparative analysis of two primary methods for identifying cilantro aversion: the direct sensory validation of "2-Dodecenal" as a biomarker and the indirect approach of genetic testing for variations in the OR6A2 gene. We present quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of these methodologies.

The Chemical and Genetic Basis of Cilantro Aversion

Cilantro's characteristic aroma is a complex blend of volatile compounds, with aldehydes being a key component. For most individuals, these aldehydes contribute to a fresh, citrusy flavor profile. However, for those with a specific genetic variation, these same compounds are perceived as soapy and unpleasant.

The primary chemical responsible for this "soapy" note is (E)-2-Dodecenal, a medium-chain aldehyde.[1] Its presence in cilantro, along with other aldehydes like decanal, contributes significantly to the aroma profile.[2][3]

From a genetic standpoint, the aversion to cilantro has been strongly associated with a single nucleotide polymorphism (SNP), rs72921001, located on chromosome 11 within a cluster of olfactory receptor genes.[4][5] This SNP is in proximity to the OR6A2 gene, which codes for an olfactory receptor protein that has a high binding affinity for aldehydes like (E)-2-Dodecenal.[4][5][6] Individuals with the 'C' allele at this locus are more likely to perceive cilantro as soapy, while those with the 'A' allele have a lower risk of this perception.[7]

Comparative Analysis of Validation Methods

The validation of a biomarker for cilantro aversion can be approached through direct sensory analysis focusing on "this compound" or through genetic screening for the OR6A2 gene variant. Each method offers distinct advantages and limitations.

FeatureSensory Validation of "this compound"Genetic Testing for OR6A2 Variant
Principle Direct assessment of an individual's perception of "this compound" as "soapy".Identification of a genetic predisposition to perceive cilantro's aldehydes as soapy.
Biomarker (E)-2-DodecenalSNP rs72921001 in the OR6A2 gene region
Methodology Sensory panel evaluation, Gas Chromatography-Olfactometry (GC-O)Genome-Wide Association Studies (GWAS), DNA sequencing, SNP genotyping
Output Qualitative ("soapy" vs. "non-soapy" perception) and quantitative (detection threshold) sensory dataGenotype (e.g., CC, AC, AA at rs72921001)
Predictive Power High for direct perception of soapy note from the specific compoundProvides a probability or risk of cilantro aversion, but is not deterministic.[8]
Throughput Lower, requires trained panelists and controlled environmentHigh, can be automated for large-scale screening
Cost Can be high due to panelist recruitment, training, and timeDecreasing, with various commercial and research-based options available

Quantitative Data Summary

The following tables summarize key quantitative data related to the chemical composition of cilantro and the genetic basis of its aversion.

Table 1: Concentration of Key Aldehydes in Fresh Cilantro Leaves

AldehydeConcentration Range (µg/g fresh weight)Reference
(E)-2-Decenal60.27 - 98.21[2]
Decanal98.21[2]
(E)-2-Dodecenal 4.18 - 9.42 [2][9]
(E)-2-Undecenal1.52[2]
Dodecanal1.76[9]

Table 2: Prevalence of Cilantro Aversion and the OR6A2 Gene Variant (rs72921001)

PopulationPrevalence of Cilantro DislikePrevalence of "Soapy" Taste PerceptionReference
East Asians21%8.4%[6][10]
Caucasians (European Ancestry)17%12.8% - 13.4%[6][10]
African Descent / African-American14%9.2%[6][10]
South Asians7%3.9%[6][10]
Hispanics / Latinos4%8.7%[6][10]
Middle Eastern3%-[10]
Ashkenazi Jewish-14.1%[6]

Note: The prevalence of dislike and the perception of a "soapy" taste can vary between studies and are influenced by cultural and environmental factors in addition to genetics.

Experimental Protocols

1. Sensory Validation of (E)-2-Dodecenal

This protocol outlines a general methodology for a sensory panel evaluation to validate (E)-2-Dodecenal as a biomarker for the "soapy" taste perception associated with cilantro aversion.

  • Objective: To determine if individuals perceive a "soapy" aroma/flavor from a controlled concentration of (E)-2-Dodecenal.

  • Panelists: A panel of at least 20-30 individuals, screened for normal olfactory function and categorized based on their self-reported cilantro preference (like, dislike, neutral).

  • Sample Preparation:

    • A stock solution of (E)-2-Dodecenal in a food-grade solvent (e.g., propylene (B89431) glycol or ethanol) is prepared.

    • Serial dilutions are made to create a range of concentrations, including a blank control. The concentrations should be determined based on the known levels in cilantro and preliminary threshold testing.

    • Aliquots of each dilution are applied to unscented smelling strips or incorporated into a neutral food base (e.g., unsalted crackers, rice).

  • Procedure:

    • Panelists are seated in individual sensory booths under controlled lighting and temperature, free from distracting odors.

    • Samples are presented in a randomized and blind-coded manner.

    • Panelists are instructed to sniff the smelling strips or taste the food samples.

    • For each sample, panelists rate the intensity of any perceived aroma/flavor on a labeled magnitude scale (LMS) or a simple categorical scale (e.g., not detected, slight, moderate, strong).

    • Panelists are also asked to provide a qualitative description of the sensation, with "soapy" being a key descriptor of interest.

    • A forced-choice test (e.g., triangle test) can be used to determine the detection threshold for "soapy" perception.

  • Data Analysis: Statistical analysis is performed to compare the responses of cilantro-likers and -dislikers. The frequency of "soapy" descriptions and the intensity ratings for (E)-2-Dodecenal are analyzed for significant differences between the groups.

2. Genetic Testing for OR6A2 Variant (rs72921001)

This protocol describes the general workflow for identifying the SNP rs72921001 associated with cilantro aversion.

  • Objective: To determine the genotype of an individual at the rs72921001 locus.

  • Sample Collection: A biological sample containing DNA is collected, typically through a saliva sample or a buccal swab.

  • DNA Extraction: Genomic DNA is extracted from the collected cells using a commercially available DNA extraction kit. The quality and quantity of the extracted DNA are assessed using spectrophotometry or fluorometry.

  • Genotyping:

    • TaqMan SNP Genotyping Assay: A common method that uses fluorescently labeled probes specific to each allele (C and A) of the rs72921001 SNP. Real-time PCR is performed, and the resulting fluorescence is measured to determine the genotype.

    • DNA Sequencing: The region of the OR6A2 gene containing the SNP is amplified using PCR, and the resulting DNA fragment is sequenced to directly identify the nucleotide at the rs72921001 position.

    • Microarray Analysis: For large-scale studies, DNA microarrays containing probes for thousands of SNPs, including rs72921001, can be used.

  • Data Analysis: The genotyping results are analyzed to classify individuals into one of three genotypes: CC, AC, or AA. This information is then correlated with their self-reported cilantro preference to assess the predictive value of the SNP.

Mandatory Visualizations

Signaling_Pathway cluster_olfactory_system Olfactory System cluster_perception Sensory Perception Cilantro Cilantro Aldehydes (e.g., this compound) OR6A2 OR6A2 Olfactory Receptor (Genetically Varied) Cilantro->OR6A2 Binds to Neuron Olfactory Sensory Neuron OR6A2->Neuron Activates Brain Brain (Olfactory Bulb) Neuron->Brain Signal Transduction Soapy "Soapy" Perception Brain->Soapy Interpretation (Specific OR6A2 Variant) Pleasant "Pleasant/Citrusy" Perception Brain->Pleasant Interpretation (Typical OR6A2 Variant) Experimental_Workflows cluster_sensory Sensory Validation Workflow cluster_genetic Genetic Testing Workflow S1 Panelist Recruitment & Screening S2 Sample Preparation (this compound Dilutions) S1->S2 S3 Sensory Evaluation (Blind & Randomized) S2->S3 S4 Data Collection (Intensity & Descriptors) S3->S4 S5 Statistical Analysis S4->S5 G1 Sample Collection (Saliva/Buccal Swab) G2 DNA Extraction G1->G2 G3 SNP Genotyping (e.g., TaqMan Assay) G2->G3 G4 Genotype Determination (CC, AC, AA) G3->G4 G5 Correlation Analysis G4->G5

References

Safety Operating Guide

Proper Disposal of 2-Dodecenal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe and compliant disposal of 2-Dodecenal, ensuring the protection of laboratory personnel and the environment.

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, a combustible liquid that can cause skin and eye irritation.[1][2] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its potential hazards. It is known to cause severe skin irritation and may cause eye and respiratory tract irritation.[1] Therefore, appropriate personal protective equipment must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: In case of insufficient ventilation or potential for inhalation, use a NIOSH/MSHA approved respirator.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Procedure:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated.

  • Absorb Spill: Use an inert absorbent material such as vermiculite, sand, or earth to absorb the spill.[1][3]

  • Collect Waste: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste.[1][3]

  • Decontaminate: Clean the spill area thoroughly.

  • Wash Hands: Wash hands thoroughly after handling the spill.

Disposal Procedure

The disposal of this compound must be conducted in accordance with federal, state, and local hazardous waste regulations.[1][3] It is the responsibility of the chemical waste generator to properly classify and manage the waste.[1]

Step-by-Step Disposal Guide:

  • Waste Classification: Determine if the this compound waste is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and any applicable state or local regulations.[1] Given its properties, it should be treated as hazardous waste.

  • Containerization:

    • Collect waste this compound in a designated, compatible, and properly sealed container.[4][5]

    • Do not mix with incompatible materials such as strong oxidizing agents, strong acids, or bases.[1]

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste" and include the full chemical name, "this compound".[6]

    • Indicate the associated hazards (e.g., "Combustible," "Skin Irritant").

  • Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[1][5]

    • Keep the container away from heat and sources of ignition.[1]

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[5][7]

    • Never dispose of this compound down the drain or in the regular trash.[4][7][8]

While some commercial products exist for the neutralization of aldehydes like formalin and glutaraldehyde, their efficacy and safety for use with this compound have not been established in the provided information.[9][10][11][12][13] Therefore, the recommended disposal method is through your institution's hazardous waste program.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Flash Point 129 °C (264.20 °F)[1]
Boiling Point 93 °C @ 0.50 mmHg[1]
Specific Gravity 0.8350 g/cm³[1]
Oral LD50 (Rat) >5 g/kg[1]
Draize test (Rabbit, skin) 500 mg/24H Severe[1]

Experimental Workflow: this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound Waste Generated B Is the waste container properly labeled and sealed? A->B C Label container with 'Hazardous Waste' and 'this compound'. Seal tightly. B->C No D Store in a designated cool, dry, well-ventilated satellite accumulation area. B->D Yes C->D E Contact Environmental Health & Safety (EHS) for hazardous waste pickup. D->E F End: Waste properly disposed of by EHS. E->F

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling 2-Dodecenal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides comprehensive, step-by-step guidance for the safe handling and disposal of 2-Dodecenal, a compound that requires careful management due to its potential hazards. Adherence to these protocols is crucial for minimizing risks and ensuring a safe laboratory environment.

Hazard Classification: this compound is classified as a substance that can cause skin irritation and serious eye irritation.[1][2][3] Some safety data sheets indicate it can cause severe skin burns and eye damage.[4]

Personal Protective Equipment (PPE)

A systematic approach to personal protection is mandatory when handling this compound. The following PPE is the minimum required standard:

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or a face shield.[2][5]To protect against splashes that can cause serious eye irritation or damage.[1][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact, which can cause irritation or burns.[1][5][6]
Body Protection A fully buttoned laboratory coat or chemical-resistant coveralls.[5][6]To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be required if working outside a certified chemical fume hood or if there is a risk of inhaling vapors, mists, or fumes.[5][7]To prevent respiratory tract irritation.
Foot Protection Closed-toe shoes.[6]To protect the feet from potential spills.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValueSource
Molecular Formula C12H22O[3]
Molecular Weight 182.3 g/mol [3]
Flash Point 93.33 °C (200.00 °F) TCC[8]
Specific Gravity 0.83900 to 0.84900 @ 25.00 °C[8]
Refractive Index 1.45200 to 1.45800 @ 20.00 °C[8]
LD50 (Oral, rat) >5 g/kg[5]
Draize test (rabbit, skin) 500 mg/24H Severe[5]

Operational Plan: From Receipt to Disposal

A meticulous operational plan is essential for the safe handling of this compound at every stage.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and bases.[1][5]

  • Keep the container tightly closed when not in use.[1][5]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

2. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]

  • Ensure that an eyewash station and safety shower are readily accessible.[7]

  • Avoid contact with skin, eyes, and clothing.[1] Do not breathe fumes, gas, mist, spray, or vapors.[4]

  • Wash hands thoroughly after handling, even if gloves were worn.[1][4]

  • Do not eat, drink, or smoke in the area where this compound is handled or stored.[4]

3. Spill Management:

  • In the event of a spill, evacuate all non-essential personnel from the area.

  • Ventilate the area of the spill.[4]

  • Wear the appropriate PPE as outlined above.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[4][9]

  • Clean the affected area thoroughly.

4. First-Aid Measures:

  • If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or a rash occurs, get medical advice/attention.[1][4]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[4]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[4]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Containerization: Collect unused this compound and any contaminated materials (e.g., absorbent pads, gloves, lab coats) in a clearly labeled, sealed container for hazardous waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Disposal Method: Disposal must be in accordance with all applicable federal, state, and local regulations.[2] This typically involves incineration or disposal at a licensed hazardous waste facility.[2] Do not dispose of down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure this compound prep_setup->handle_weigh handle_experiment Conduct Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Glassware & Surfaces handle_experiment->cleanup_decontaminate cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Regulations cleanup_waste->cleanup_dispose post_remove_ppe Remove PPE cleanup_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.